molecular formula C41H74N7O17P3S B15548478 15-methylnonadecanoyl-CoA

15-methylnonadecanoyl-CoA

Cat. No.: B15548478
M. Wt: 1062.1 g/mol
InChI Key: DWZYUZNECIOPFH-UHFFFAOYSA-N
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Description

15-methylnonadecanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O17P3S and its molecular weight is 1062.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylnonadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-5-6-18-29(2)19-16-14-12-10-8-7-9-11-13-15-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)

InChI Key

DWZYUZNECIOPFH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of bacterial lipidomics is diverse and fascinating, with branched-chain fatty acids (BCFAs) representing a significant class of membrane components in many bacterial species. These lipids play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Among the BCFAs, the anteiso series, characterized by a methyl branch on the antepenultimate carbon, is of considerable interest. This technical guide provides a comprehensive overview of the biosynthesis of a specific long-chain anteiso-fatty acid, 15-methylnonadecanoyl-CoA, in bacteria. Understanding this pathway is critical for researchers in microbiology, biochemistry, and for professionals in drug development targeting bacterial membrane biosynthesis.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound, a 20-carbon anteiso-fatty acid, is a specialized branch of the well-conserved type II fatty acid synthase (FASII) system in bacteria. The pathway can be divided into two main stages: initiation with a branched-chain primer and subsequent elongation.

Initiation: The Commitment to a Branched Chain

Unlike the synthesis of straight-chain fatty acids, which typically starts with acetyl-CoA, the formation of anteiso-fatty acids begins with a specific branched-chain precursor.

  • Precursor Derivation: The journey begins with the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-keto-3-methylvalerate.

  • Primer Formation: The branched-chain α-keto acid dehydrogenase (BCKA) complex then catalyzes the oxidative decarboxylation of 2-keto-3-methylvalerate to form 2-methylbutyryl-CoA. This molecule serves as the primer for the entire anteiso-fatty acid synthesis.

Elongation: Building the Acyl Chain

Once the 2-methylbutyryl-CoA primer is formed, it enters the repetitive elongation cycle of the FASII pathway. Each cycle adds two carbon units from malonyl-CoA, extending the acyl chain. To reach the 20-carbon length of this compound from the 5-carbon primer, a total of eight elongation cycles are required.

The key enzymatic steps in each elongation cycle are:

  • Condensation: The cycle is initiated by a crucial condensation reaction catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). FabH condenses the 2-methylbutyryl-CoA primer with malonyl-ACP to form 3-keto-4-methylhexanoyl-ACP. Subsequent condensation reactions in the following cycles are catalyzed by β-ketoacyl-ACP synthase I (FabB) and β-ketoacyl-ACP synthase II (FabF).

  • Reduction: The 3-keto group of the growing acyl-ACP is then reduced to a hydroxyl group by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP intermediate by β-hydroxyacyl-ACP dehydratase (FabZ), forming a trans-2-enoyl-ACP.

  • Second Reduction: Finally, the double bond of the trans-2-enoyl-ACP is reduced by the NADH-dependent enoyl-ACP reductase (FabI), yielding a saturated acyl-ACP that is two carbons longer than the starting molecule.

This four-step cycle is repeated seven more times, each time adding a two-carbon unit from malonyl-CoA, until the 20-carbon 15-methylnonadecanoyl-ACP is formed. The final product, this compound, is then available for incorporation into bacterial lipids.

Biosynthesis_of_15_Methylnonadecanoyl_CoA cluster_initiation Initiation cluster_elongation Elongation Cycle (x8) Isoleucine L-Isoleucine KetoAcid 2-Keto-3-methylvalerate Isoleucine->KetoAcid Transamination Primer 2-Methylbutyryl-CoA KetoAcid->Primer BCKA Dehydrogenase Condensation Condensation (FabH, FabB/F) Primer->Condensation MalonylCoA Malonyl-CoA MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD MalonylACP->Condensation KetoacylACP 3-Ketoacyl-ACP Condensation->KetoacylACP Reduction1 Reduction (FabG) KetoacylACP->Reduction1 NADPH HydroxyacylACP 3-Hydroxyacyl-ACP Reduction1->HydroxyacylACP Dehydration Dehydration (FabZ) HydroxyacylACP->Dehydration EnoylACP trans-2-Enoyl-ACP Dehydration->EnoylACP Reduction2 Reduction (FabI) EnoylACP->Reduction2 NADH AcylACP Acyl-ACP (n+2) Reduction2->AcylACP AcylACP->Condensation Next Cycle FinalProduct This compound AcylACP->FinalProduct Thioesterase/ Acyltransferase

Biosynthesis pathway of this compound.

Quantitative Data

Primer SubstrateE. coli FabH Specific Activity (nmol/min/mg)B. subtilis FabH1 Specific Activity (nmol/min/mg)B. subtilis FabH2 Specific Activity (nmol/min/mg)
Acetyl-CoA (C2)2,80070540
Isobutyryl-CoA (iso-C4)Not Detected2,0003,100
2-Methylbutyryl-CoA (anteiso-C5)Not Detected2,4002,600
Isovaleryl-CoA (iso-C5)Not Detected2,2003,300

Data adapted from Choi, K. H., Heath, R. J., & Rock, C. O. (2000). β-Ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis. Journal of bacteriology, 182(2), 365-370.

Experimental Protocols

Assay for FabH Activity with Branched-Chain Primers

This protocol is based on the method described by Choi et al. (2000) to determine the activity of FabH with various acyl-CoA primers.

Materials:

  • Purified FabH enzyme

  • Purified FabD (malonyl-CoA:ACP transacylase)

  • Purified FabG (β-ketoacyl-ACP reductase)

  • Purified Acyl Carrier Protein (ACP)

  • [2-¹⁴C]malonyl-CoA

  • Acyl-CoA primers (e.g., 2-methylbutyryl-CoA)

  • NADPH

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • β-mercaptoethanol

  • Whatman 3MM filter discs

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 25 µM ACP, 1 mM β-mercaptoethanol, 70 µM [2-¹⁴C]malonyl-CoA, 45 µM of the desired acyl-CoA primer, 0.2 µg of FabD, 100 µM NADPH, and 0.2 µg of FabG in 0.1 M sodium phosphate buffer (pH 7.0) in a final volume of 40 µl.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Incubate the reaction at 37°C for 12 minutes.

  • Stop the reaction by spotting a 35-µl aliquot onto a Whatman 3MM filter disc.

  • Wash the filter discs with ice-cold 10% trichloroacetic acid (TCA) three times for 10 minutes each to precipitate the radiolabeled acyl-ACP product and remove unincorporated [¹⁴C]malonyl-CoA.

  • Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of product formed per minute per mg of FabH.

FabH_Assay_Workflow Start Prepare Reaction Mixture (ACP, [14C]malonyl-CoA, Primer, FabD, FabG, NADPH) Preincubation Pre-incubate at 37°C for 5 min Start->Preincubation Initiation Initiate with FabH Enzyme Preincubation->Initiation Incubation Incubate at 37°C for 12 min Initiation->Incubation Stop Stop Reaction (Spot on Filter Disc) Incubation->Stop Wash Wash with 10% TCA Stop->Wash Dry Dry Filter Disc Wash->Dry Count Scintillation Counting Dry->Count Analysis Calculate Specific Activity Count->Analysis

Workflow for the FabH activity assay.
Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol provides a general workflow for the extraction, derivatization, and analysis of total fatty acids from bacterial cells to identify and quantify 15-methylnonadecanoic acid and other fatty acids.

Materials:

Procedure:

  • Lipid Extraction:

    • Harvest bacterial cells by centrifugation and wash the pellet with saline.

    • Perform a modified Bligh-Dyer extraction by adding a one-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v) to the cell pellet.

    • Sonicate or vortex vigorously to lyse the cells and extract the lipids.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a small volume of hexane.

    • Add 0.5 M sodium methoxide in methanol and incubate at 50°C for 10 minutes to convert the fatty acids to their methyl esters.

    • Stop the reaction by adding an equal volume of saturated NaCl solution.

    • Extract the FAMEs into hexane.

    • Wash the hexane phase with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME-containing hexane solution into the GC-MS.

    • Use a temperature program that allows for the separation of long-chain fatty acid methyl esters (e.g., start at 150°C, ramp to 250°C).

    • Identify the FAMEs by comparing their mass spectra and retention times to those of authentic standards.

    • Quantify the fatty acids by integrating the peak areas and comparing them to a standard curve.

GCMS_Analysis_Workflow Start Harvest Bacterial Cells Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Drying1 Dry Lipid Extract Extraction->Drying1 Transesterification Transesterification to FAMEs (Sodium Methoxide) Drying1->Transesterification Extraction2 Extract FAMEs into Hexane Transesterification->Extraction2 Drying2 Dry Hexane Phase Extraction2->Drying2 GCMS GC-MS Analysis Drying2->GCMS Analysis Identify and Quantify FAMEs GCMS->Analysis

Workflow for GC-MS analysis of bacterial fatty acids.

Conclusion

The biosynthesis of this compound is a testament to the metabolic adaptability of bacteria, allowing them to fine-tune their membrane composition for survival. This pathway, initiated by the isoleucine-derived primer 2-methylbutyryl-CoA and carried out by the FASII system, is a potential target for the development of novel antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for further research into the enzymology, regulation, and inhibition of this essential bacterial process. A deeper understanding of branched-chain fatty acid biosynthesis will undoubtedly open new avenues for both fundamental science and therapeutic intervention.

biological role of anteiso-C20:0 fatty acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Anteiso-C20:0 Fatty Acyl-CoA

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso-C20:0 fatty acyl-CoA is a long-chain, branched-chain fatty acyl-coenzyme A molecule. While the biological roles of shorter-chain anteiso-fatty acids, particularly C15:0 and C17:0, are well-documented in bacteria as key regulators of membrane fluidity, the specific functions of the C20:0 variant remain largely uncharacterized. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism and function to extrapolate the putative roles of anteiso-C20:0 fatty acyl-CoA. We explore its likely involvement in modulating the biophysical properties of cellular membranes, its potential as a substrate in protein acylation, and its hypothesized role as a metabolic intermediate and signaling molecule. Furthermore, this document provides detailed experimental protocols and workflows for the investigation of this molecule, aiming to equip researchers with the necessary tools to advance our understanding in this nascent area of lipid biology.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Fatty acids are fundamental cellular components, serving as building blocks for membranes, energy storage molecules, and signaling mediators.[1] While straight-chain fatty acids are predominant in many organisms, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents of membrane lipids in numerous bacteria.[2][3][4] BCFAs are characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon from the methyl end of the acyl chain.[1]

The primary role of BCFAs is to regulate the fluidity and structure of the cell membrane.[5][6] The methyl branch disrupts the tight packing of acyl chains, thereby lowering the phase transition temperature and increasing membrane fluidity.[1][7] This adaptation is particularly crucial for bacteria that inhabit low-temperature environments, such as Listeria monocytogenes, which increases its proportion of anteiso-fatty acids to maintain membrane function in the cold.[8][9] Anteiso-fatty acids are generally more effective at fluidizing membranes than their iso counterparts.[7][10]

Anteiso-C20:0, also known as 17-methylnonadecanoic acid, is a very-long-chain fatty acid (VLCFA). While its activated form, anteiso-C20:0 fatty acyl-CoA, is not well-studied, its structure suggests potential roles analogous to both shorter-chain BCFAs and straight-chain VLCFAs. This guide will explore these putative functions.

Biosynthesis of Anteiso-C20:0 Fatty Acyl-CoA

The biosynthesis of BCFAs diverges from straight-chain fatty acid synthesis at the initial priming step.[2][4] The pathway relies on primers derived from the catabolism of branched-chain amino acids. For anteiso-fatty acids, the primer is typically 2-methylbutyryl-CoA, derived from isoleucine.[10][11] This primer is then elongated by the fatty acid synthase (FASII) system through the repeated addition of two-carbon units from malonyl-CoA.[2][12]

The synthesis of anteiso-C20:0 would proceed through this established pathway, with the 5-carbon primer undergoing seven cycles of elongation to reach the 19-carbon acyl-ACP chain (anteiso-C20:0 has 20 carbons in total, but the initial primer is 2-methylbutyryl-CoA which provides 5 carbons, and elongation adds 2 carbons per cycle. To reach C19, it would be 7 cycles of elongation from the C5 primer. The final fatty acid is then activated to its CoA form). The final fatty acid is then activated by an acyl-CoA synthetase to form anteiso-C20:0 fatty acyl-CoA.[11]

BCFS_Pathway Isoleucine Isoleucine aKetoAcid α-keto-β-methylvalerate Isoleucine->aKetoAcid BCAT Primer_CoA 2-methylbutyryl-CoA (C5 Primer) aKetoAcid->Primer_CoA BCKDH FASII Fatty Acid Synthase II (Elongation Cycles x7) Primer_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII BCFA_ACP Anteiso-C19:0-ACP FASII->BCFA_ACP BCFA Anteiso-C19:0 Fatty Acid BCFA_ACP->BCFA Thioesterase Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Target_CoA Anteiso-C19:0-CoA Acyl_CoA_Synthetase->Target_CoA

Caption: Putative biosynthesis pathway for anteiso-C19:0-CoA.

Putative Biological Roles of Anteiso-C20:0 Fatty Acyl-CoA

Modulation of Membrane Properties

Extrapolating from the known function of shorter anteiso-fatty acids, a primary role for anteiso-C20:0 would be its incorporation into membrane phospholipids. Its anteiso branch would introduce a kink in the acyl chain, disrupting packing and increasing membrane fluidity.[5][10] The significant length of the C20 chain, however, would likely have a countervailing effect, increasing the hydrophobic thickness of the bilayer and potentially promoting more ordered membrane domains compared to shorter BCFAs.[5] This dual characteristic could make it a unique modulator of membrane microdomains, or "lipid rafts," in bacteria.[6]

Data Presentation: Comparative Properties of Fatty Acids

The following table summarizes the properties of various fatty acids to provide context for the hypothesized characteristics of anteiso-C20:0.

Fatty AcidAbbreviationTypeCarbon AtomsMelting Point (°C)Putative Effect on Fluidity
Palmitic AcidC16:0Straight-Chain1662.9Base
Stearic AcidC18:0Straight-Chain1869.6Decreases
Arachidic AcidC20:0Straight-Chain2075.4[13]Significantly Decreases
Anteiso-pentadecanoic acida-C15:0Branched-Chain1525.8Significantly Increases
Anteiso-heptadecanoic acida-C17:0Branched-Chain1743.5Increases
Anteiso-icosanoic acid a-C20:0 Branched-Chain 20 Hypothesized: ~60-70 Slightly Decreases (vs C18:0)

Note: Data for a-C20:0 is hypothetical and extrapolated based on chemical principles.

Protein Acylation

Fatty acyl-CoAs serve as donors for the covalent modification of proteins, a process known as fatty acylation.[14][15] This post-translational modification can influence protein trafficking, subcellular localization, and interaction with other proteins and membranes.[16][17] While palmitoylation (C16:0) and myristoylation (C14:0) are the most studied forms, evidence shows that longer-chain fatty acids, including stearate (B1226849) (C18:0) and arachidonate (B1239269) (C20:4), can also be attached to proteins.[18]

It is plausible that anteiso-C20:0-CoA is a substrate for a subset of protein acyltransferases (PATs). The unique structure—combining a very long chain with a methyl branch—could confer specific biophysical properties to acylated proteins, potentially anchoring them more deeply within the membrane or mediating novel protein-lipid interactions.

Protein_Acylation Acyl_CoA Anteiso-C20:0-CoA PAT Protein Acyltransferase (e.g., DHHC) Acyl_CoA->PAT Protein Substrate Protein (with Cysteine) Protein->PAT Acylated_Protein Acylated Protein PAT->Acylated_Protein Thioester bond formation Membrane Cell Membrane Acylated_Protein->Membrane Membrane Anchoring Function Altered Localization & Function Membrane->Function

Caption: Hypothetical role of anteiso-C20:0-CoA in protein S-acylation.

Metabolic Intermediate and Signaling

Long-chain fatty acyl-CoAs are central intermediates in metabolism.[19] They can be directed towards β-oxidation for energy production or utilized in the synthesis of complex lipids.[19][20] In eukaryotes, C20 fatty acid metabolism is linked to the production of signaling molecules like eicosanoids, although these are derived from polyunsaturated fatty acids.[21] Anteiso-C20:0-CoA could be a substrate for β-oxidation, potentially yielding a mix of acetyl-CoA and propionyl-CoA upon complete degradation due to its branched structure. Its accumulation or flux could also serve as a metabolic signal, regulating the activity of enzymes or transcription factors involved in lipid metabolism.

Experimental Protocols for Studying Anteiso-C20:0 Fatty Acyl-CoA

Protocol for Acyl-CoA Extraction and Profiling by LC-MS/MS

This protocol is adapted from established methods for quantifying cellular acyl-CoAs.[22]

Objective: To extract and quantify anteiso-C20:0-CoA from biological samples.

Materials:

  • Cultured cells or homogenized tissue.

  • Internal Standard (ISTD): C15:0-CoA or a stable isotope-labeled anteiso-C20:0-CoA.

  • Extraction Buffer: 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid.

  • Methanol (B129727), HPLC-grade.

  • Acetonitrile (ACN), HPLC-grade.

  • Formic Acid (FA).

  • Ultrapure water.

Procedure:

  • Sample Preparation: Harvest cells (e.g., 1x10^6) by centrifugation, wash with cold PBS, and snap-freeze the pellet in liquid nitrogen.

  • Extraction: Add 500 µL of ice-cold Extraction Buffer containing the ISTD to the cell pellet. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:ACN with 0.1% FA.

    • Mobile Phase B: 95:5 ACN:water with 0.1% FA.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor/product ion transition for anteiso-C20:0-CoA must be determined using a synthetic standard. A characteristic neutral loss of 507 is common for acyl-CoAs.[22]

AcylCoA_Workflow Sample 1. Biological Sample (Cells/Tissue) Extraction 2. Add Extraction Buffer + Internal Standard Sample->Extraction Centrifuge 3. Centrifuge to Pellet Debris Extraction->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Dry 5. Evaporate to Dryness Supernatant->Dry Reconstitute 6. Reconstitute in 50% Methanol Dry->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Analysis (Quantification) LCMS->Data

Caption: Experimental workflow for acyl-CoA profiling by LC-MS/MS.

Protocol for Analysis of Total BCFAs by GC-MS

This protocol is for analyzing the total fatty acid composition of a sample, including anteiso-C20:0, after hydrolysis and derivatization.[23]

Objective: To determine the relative abundance of anteiso-C20:0 within the total fatty acid pool.

Materials:

  • Lipid extract from biological sample.

  • Methanolic HCl (3N).

  • Hexane (B92381), GC-grade.

  • Sodium sulfate (B86663), anhydrous.

  • Internal Standard (e.g., C17:0).

Procedure:

  • Transesterification: To a dried lipid extract, add the internal standard and 1 mL of 3N methanolic HCl.

  • Heating: Seal the tube and heat at 80°C for 1 hour to convert all fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add 1 mL of water and 1.5 mL of hexane. Vortex vigorously.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., BPX70, 30m x 0.25mm).

    • Injection: Splitless injection.

    • Oven Program: Start at 100°C, ramp to 250°C at 4°C/min.

    • Mass Spectrometry: Operate in electron ionization (EI) mode, scanning from m/z 50-500. Identification of anteiso-C20:0 FAME is based on retention time and comparison of its mass spectrum to known standards or library data.

Conclusion and Future Directions

The is a significant knowledge gap in the field of lipidomics. Based on the well-established functions of related molecules, we can hypothesize its involvement in the fine-tuning of bacterial membrane biophysics, the covalent modification of proteins, and as an intermediate in cellular metabolism. Its unique structure, possessing both a branch point and a very long acyl chain, suggests it may have specialized functions distinct from more common fatty acids.

Future research should focus on:

  • Chemical Synthesis: Developing a reliable source of anteiso-C20:0 and its CoA thioester to be used as an analytical standard.

  • Targeted Profiling: Using advanced mass spectrometry to screen for the presence and abundance of anteiso-C20:0-CoA in various organisms, particularly extremophilic bacteria.

  • Functional Studies: Investigating the impact of anteiso-C20:0 incorporation on the properties of model membranes.

  • Acyl-Proteomics: Developing methods to identify proteins that are specifically acylated with anteiso-C20:0 to uncover novel regulatory pathways.

Elucidating the role of this rare fatty acyl-CoA will not only enhance our fundamental understanding of lipid diversity and function but may also present new opportunities for drug development, particularly in targeting the unique membrane biology of pathogenic bacteria.

References

An In-depth Technical Guide on 15-Methylnonadecanoyl-CoA in Microbial Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylnonadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA with a 20-carbon backbone, is a significant component of the lipidome in various microbial species. As a key precursor in the synthesis of anteiso-branched-chain fatty acids (aBCFAs), it plays a crucial role in maintaining the integrity and fluidity of bacterial cell membranes. The unique structure of aBCFAs, with a methyl branch on the antepenultimate carbon, disrupts the tight packing of the lipid bilayer, thereby lowering the phase transition temperature and enhancing membrane fluidity, particularly in response to environmental stressors such as low temperatures. This technical guide provides a comprehensive overview of this compound in microbial lipidomics, covering its biosynthesis, physiological functions, and its emerging role as a potential target for antimicrobial drug development.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the fatty acid synthesis II (FASII) pathway in bacteria, which is distinct from the type I fatty acid synthase (FASI) system found in mammals. The process is initiated with a branched-chain primer, typically derived from the catabolism of amino acids.

The synthesis of the anteiso-C20:0 acyl chain begins with the primer 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid isoleucine. This primer is condensed with malonyl-CoA in a reaction catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. This initial condensation step is a key control point in determining the type of fatty acid produced, as the specificity of FabH for different primers dictates the initiation of straight-chain versus branched-chain fatty acid synthesis.

Following the initial condensation, the acyl chain undergoes iterative cycles of elongation, with each cycle adding two carbons from malonyl-CoA. These elongation steps are catalyzed by a series of enzymes, including β-ketoacyl-ACP synthase I/II (FabB/FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI). The final product, 15-methylnonadecanoyl-ACP, is then converted to this compound by an acyl-CoA synthetase.

digraph "Anteiso-C20:0-CoA Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Isoleucine [fillcolor="#FBBC05"]; alpha_keto_beta_methylvalerate [label="α-Keto-β-methylvalerate"]; two_methylbutyryl_CoA [label="2-Methylbutyryl-CoA", fillcolor="#FBBC05"]; Malonyl_CoA [label="Malonyl-CoA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FabH [label="FabH", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_ACP [label="Acyl-ACP"]; Elongation_Cycle [label="Fatty Acid Elongation Cycle\n(FabB/F, FabG, FabZ, FabI)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; fifteen_methylnonadecanoyl_ACP [label="15-Methylnonadecanoyl-ACP"]; Acyl_CoA_Synthetase [label="Acyl-CoA\nSynthetase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fifteen_methylnonadecanoyl_CoA [label="this compound", shape=folder, fillcolor="#FBBC05"];

Isoleucine -> alpha_keto_beta_methylvalerate; alpha_keto_beta_methylvalerate -> two_methylbutyryl_CoA; two_methylbutyryl_CoA -> FabH; Malonyl_CoA -> FabH; FabH -> Acyl_ACP [label="Initial Condensation"]; Acyl_ACP -> Elongation_Cycle; Elongation_Cycle -> fifteen_methylnonadecanoyl_ACP [label="8 Cycles"]; fifteen_methylnonadecanoyl_ACP -> Acyl_CoA_Synthetase; Acyl_CoA_Synthetase -> fifteen_methylnonadecanoyl_CoA; }

Figure 1: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the abundance of this compound specifically is scarce in the literature. However, studies on the fatty acid composition of various bacteria provide insights into the prevalence of its corresponding fatty acid, anteiso-C20:0. The relative abundance of anteiso-fatty acids, including anteiso-C20:0, can vary significantly between bacterial species and is influenced by environmental conditions such as temperature and nutrient availability.

Bacterial SpeciesFatty AcidRelative Abundance (%)Growth ConditionsReference
Bacillus subtilisAnteiso-C15:0Major BCFAStandard[1]
Bacillus cereusAnteiso-C15:0VariableDependent on medium[1]
Listeria monocytogenesAnteiso-C15:0 & C17:0Dominant BCFAs37°C[2]
Cutibacterium namnetenseiso- and anteiso-C17:0HighStandard[3]
Pseudomonas aeruginosaC16:0 and C18:1Predominant37°C[4]

Note: While this table provides a general overview of branched-chain fatty acids in some bacteria, specific quantitative data for anteiso-C20:0 remains a significant knowledge gap in microbial lipidomics.

Experimental Protocols

Extraction and Quantification of Long-Chain Acyl-CoAs from Bacteria by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of long-chain acyl-CoAs, which can be adapted for this compound.

Materials:

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Resuspend the cell pellet in a known volume of ice-cold methanol containing the internal standard. Lyse the cells by sonication or bead beating on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile).

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

  • Quantification: Generate a standard curve using a commercially available or synthesized this compound standard. Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol describes the analysis of the fatty acid profile of bacteria, which can be used to determine the relative abundance of anteiso-C20:0.

Materials:

  • Bacterial cell pellet

  • Methanolic HCl or BF3-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Transesterification: Resuspend the bacterial cell pellet in methanolic HCl or BF3-methanol. Heat the mixture in a sealed tube at a specified temperature and time (e.g., 80°C for 1 hour) to convert fatty acids to their methyl esters (FAMEs).

  • Extraction: After cooling, add water and hexane to the mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then evaporate to a small volume under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated FAME extract into the GC-MS.

    • Use a temperature program to separate the FAMEs based on their chain length, branching, and degree of unsaturation.

    • Identify the peaks by comparing their retention times and mass spectra to those of known standards and a mass spectral library.

  • Quantification: Determine the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram.

Signaling Pathways and Logical Relationships

While a specific signaling pathway directly initiated by this compound has not been fully elucidated, its role as a key component of the cell membrane suggests its involvement in modulating the activity of membrane-associated proteins, including sensor kinases of two-component systems. Changes in membrane fluidity, influenced by the proportion of aBCFAs, can alter the conformation and function of these sensory proteins, thereby impacting downstream signaling cascades that regulate various cellular processes, including virulence factor expression and stress responses.[2][5]

digraph "Membrane Fluidity and Signal Transduction" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Environmental_Stress [label="Environmental Stress\n(e.g., Low Temperature)", fillcolor="#FBBC05"]; BCFA_Synthesis [label="Increased aBCFA Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Fluidity [label="Increased Membrane Fluidity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensor_Kinase [label="Membrane Sensor Kinase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction Cascade", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression\n(e.g., Virulence, Stress Response)"];

Environmental_Stress -> BCFA_Synthesis; BCFA_Synthesis -> Membrane_Fluidity; Membrane_Fluidity -> Sensor_Kinase [label="Modulates Activity"]; Sensor_Kinase -> Signal_Transduction; Signal_Transduction -> Gene_Expression; }

Figure 2: Postulated role of aBCFAs in signal transduction.

Relevance to Drug Development

The bacterial FASII pathway, responsible for the synthesis of this compound, is an attractive target for the development of novel antimicrobial agents due to its essentiality for bacterial survival and its structural differences from the mammalian FASI system.[6][7] Inhibitors targeting key enzymes in this pathway could disrupt membrane biogenesis, leading to bacterial cell death.

Potential Drug Targets in the aBCFA Synthesis Pathway:

  • β-ketoacyl-ACP synthase III (FabH): As the enzyme catalyzing the initial and committing step in branched-chain fatty acid synthesis, its inhibition would specifically block the production of these crucial membrane components.

  • Branched-chain α-keto acid dehydrogenase (BKD) complex: This enzyme complex is responsible for generating the branched-chain primers necessary for aBCFA synthesis. Its inhibition would starve the FASII pathway of its essential precursors.[8]

  • Elongation enzymes (FabB/F): While not specific to branched-chain synthesis, these enzymes are essential for fatty acid elongation and represent viable targets for broad-spectrum antibiotics.

The development of specific inhibitors against these targets holds promise for new therapeutic strategies to combat bacterial infections, particularly those caused by pathogens that rely heavily on aBCFAs for their viability and virulence.

digraph "Drug Development Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Target_Identification [label="Target Identification\n(e.g., FabH, BKD)", shape=folder, fillcolor="#FBBC05"]; Assay_Development [label="Assay Development\n(High-Throughput Screening)"]; Lead_Discovery [label="Lead Discovery\n(Natural Products, Chemical Libraries)"]; Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship)"]; Preclinical_Studies [label="Preclinical Studies\n(In vitro & In vivo Efficacy)"]; Clinical_Trials [label="Clinical Trials"];

Target_Identification -> Assay_Development; Assay_Development -> Lead_Discovery; Lead_Discovery -> Lead_Optimization; Lead_Optimization -> Preclinical_Studies; Preclinical_Studies -> Clinical_Trials; }

Figure 3: General workflow for drug development targeting aBCFA synthesis.

Conclusion

This compound is a pivotal molecule in the lipid metabolism of many bacteria, serving as the precursor for the synthesis of anteiso-C20:0 fatty acids. These branched-chain fatty acids are essential for maintaining membrane fluidity and enabling bacteria to adapt to and survive in diverse and often harsh environments. While significant progress has been made in understanding the general principles of branched-chain fatty acid biosynthesis and its importance in microbial physiology, specific details regarding the quantitative abundance, regulation, and direct signaling roles of this compound remain areas for further investigation. The enzymes involved in its synthesis present promising targets for the development of novel antimicrobial agents, offering a potential avenue to address the growing challenge of antibiotic resistance. Continued research in this area of microbial lipidomics is crucial for a deeper understanding of bacterial physiology and for the discovery of new therapeutic interventions.

References

The Natural Occurrence and Analysis of 15-Methylnonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylnonadecanoyl-CoA is the activated form of 15-methylnonadecanoic acid, a C20 anteiso-branched-chain fatty acid (BCFA). While direct research on this specific acyl-CoA is limited, its natural occurrence can be inferred from the presence of its corresponding fatty acid in various organisms. This technical guide synthesizes the current understanding of the natural sources, biosynthesis, and potential biological roles of this compound. It further provides detailed experimental protocols for its analysis and outlines potential signaling pathways in which it may be involved, based on the established functions of other branched-chain fatty acids.

Natural Occurrence

15-Methylnonadecanoic acid, and by extension its CoA derivative, is primarily found in organisms rich in branched-chain fatty acids. These include:

  • Bacteria: Actinomycetes are a prominent source of BCFAs, where they are integral components of the cell membrane, influencing its fluidity.[1][2] The fatty acid profiles of various Actinomycetes strains reveal a significant proportion of iso- and anteiso-fatty acids.[3][4] While specific quantitative data for 15-methylnonadecanoic acid is not consistently reported across all species, the presence of very-long-chain BCFAs is a known characteristic of this phylum.

  • Marine Organisms: Marine sponges are known to contain a diverse array of fatty acids, including significant amounts of BCFAs.[5][6][7] These fatty acids are often attributed to the sponges' symbiotic microbial communities. One study on the marine sponge Pseudosuberites sp. identified 15-methylnonadecanoic acid.[5]

  • Other Sources: Minor amounts of BCFAs can be found in other organisms, including some insects and as constituents of butterfat.

Table 1: Qualitative Occurrence of Anteiso-Branched-Chain Fatty Acids in Various Organisms

Organism TypePresence of Anteiso-BCFAsSpecific Mention of Anteiso-C20:0 (15-methylnonadecanoic acid)References
Bacteria (e.g., Actinomycetes)HighImplied as part of the BCFA profile[1][2][3][4]
Marine SpongesHighYes (Pseudosuberites sp.)[5][6][7]
Ruminant Products (e.g., Butterfat)PresentGeneral multibranched C20 fatty acids mentioned

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for anteiso-branched-chain fatty acid synthesis, which primarily occurs in bacteria. The process utilizes a branched-chain amino acid as a primer.

Key Steps:

  • Primer Synthesis: The synthesis is initiated from L-isoleucine, which is converted to α-keto-β-methylvalerate.

  • Decarboxylation: α-keto-β-methylvalerate is decarboxylated to form 2-methylbutyryl-CoA. This serves as the starter unit for the fatty acid synthase (FAS) system.

  • Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system. In each cycle, a two-carbon unit is added from malonyl-CoA.

  • Chain Termination: The elongation process continues until the final chain length of 20 carbons is reached, yielding 15-methylnonadecanoic acid.

  • Activation: The free fatty acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

Anteiso-BCFA_Biosynthesis Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto primer 2-methylbutyryl-CoA alpha_keto->primer FASII Fatty Acid Synthase II (+ Malonyl-CoA) primer->FASII BCFA 15-methylnonadecanoic acid FASII->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase (+ CoA, + ATP) BCFA->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product

Biosynthesis of this compound.

Potential Biological Roles and Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, its biological role can be inferred from the functions of other BCFAs and very-long-chain fatty acids (VLCFAs).

  • Membrane Fluidity: As a branched-chain fatty acid, 15-methylnonadecanoic acid, when incorporated into phospholipids, is expected to increase the fluidity of cell membranes by disrupting the tight packing of acyl chains. This is a crucial adaptation for microorganisms living in diverse environments.

  • Metabolic Precursor: Acyl-CoAs are central molecules in metabolism. This compound can potentially be a precursor for the synthesis of other complex lipids or be metabolized through β-oxidation to provide energy. The metabolic fate of acetyl-CoA, a product of fatty acid oxidation, is well-established and diverse.[8][9][10]

Potential_Roles Metabolite This compound Membrane Incorporation into Phospholipids Metabolite->Membrane BetaOxidation β-oxidation Metabolite->BetaOxidation ComplexLipids Precursor for Complex Lipids Metabolite->ComplexLipids Fluidity Increased Membrane Fluidity Membrane->Fluidity Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy

Potential roles of this compound.

Experimental Protocols

Extraction and Analysis of this compound (LC-MS/MS)

This protocol is adapted from general methods for the analysis of long-chain acyl-CoAs.

1. Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., bacterial cell pellet, sponge tissue) in a cold solvent mixture, such as 2:1:0.8 methanol:chloroform:water.
  • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.
  • The acyl-CoAs will be in the aqueous/methanol phase.
  • Dry the aqueous phase under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Chromatography:
  • Column: A C18 reversed-phase column suitable for high pH conditions.[11]
  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (e.g., 10 mM, pH 10.5).[11]
  • Mobile Phase B: Acetonitrile with ammonium hydroxide.
  • Gradient: A suitable gradient from low to high organic phase to elute the long-chain acyl-CoA.
  • Mass Spectrometry:
  • Ionization: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety. For a more specific identification, other fragments can be monitored.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound[Calculated Value][Calculated Value]The exact masses should be calculated based on the elemental composition.

Note: The exact m/z values need to be calculated based on the precise molecular formula of this compound.

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction AqueousPhase Aqueous/Methanol Phase (contains Acyl-CoAs) Extraction->AqueousPhase Drying Drying under Nitrogen AqueousPhase->Drying LC LC Separation (C18, high pH) Drying->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Workflow for LC-MS/MS analysis of acyl-CoAs.
Analysis of 15-Methylnonadecanoic Acid (GC-MS)

This protocol involves the derivatization of the free fatty acid to a volatile ester for GC-MS analysis.[12][13]

1. Lipid Extraction and Saponification:

  • Extract total lipids from the sample using a method like Bligh-Dyer.
  • Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from complex lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Esterify the free fatty acids using a reagent such as boron trifluoride (BF3) in methanol.[13][14]
  • Alternatively, use a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][14]

3. GC-MS Analysis:

  • Gas Chromatography:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  • Temperature Program: A temperature gradient suitable for separating very-long-chain fatty acid methyl esters.
  • Mass Spectrometry:
  • Ionization: Electron Ionization (EI).
  • Analysis: The mass spectrum of the FAME of 15-methylnonadecanoic acid will show a characteristic fragmentation pattern, including the molecular ion and fragments corresponding to the loss of the methoxy (B1213986) group and cleavage at different points along the alkyl chain.

Sample [label="Biological Sample"]; LipidExtraction [label="Total Lipid Extraction"]; Saponification [label="Saponification"]; Derivatization [label="Derivatization to FAMEs"]; GC [label="GC Separation"]; MS [label="MS Detection (EI)"]; Data [label="Data Analysis"];

Sample -> LipidExtraction -> Saponification -> Derivatization -> GC -> MS -> Data; }

Workflow for GC-MS analysis of fatty acids.

Conclusion

This compound is a naturally occurring very-long-chain branched-chain acyl-CoA, primarily found in bacteria and marine organisms. While direct research on this molecule is limited, its presence and biological significance can be inferred from studies on its parent fatty acid and other BCFAs. The analytical methods outlined in this guide provide a framework for its detection and quantification, which will be crucial for elucidating its specific metabolic roles and its potential as a biomarker or therapeutic target. Further research is needed to establish its precise concentrations in various organisms and to uncover its involvement in specific signaling pathways.

References

Enzymatic Regulation of 15-Methylnonadecanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic regulation governing the synthesis of 15-methylnonadecanoyl-CoA, a C20 methyl-branched very-long-chain fatty acyl-CoA. The biosynthesis of this molecule is a multifaceted process primarily involving the promiscuous activity of fatty acid synthase (FASN) and the subsequent elongation by specific elongase enzymes (ELOVLs). Regulation occurs at multiple levels, including substrate availability, allosteric control of key enzymes, and transcriptional regulation of the enzymatic machinery. This document details the biosynthetic pathway, the key enzymes and their regulatory mechanisms, and provides an overview of relevant experimental protocols for the study of this and related molecules.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids (BCFAs) are important components of cellular lipids, influencing membrane fluidity and participating in various signaling pathways. The synthesis of BCFAs deviates from the canonical straight-chain fatty acid synthesis through the incorporation of alternative primer or extender units. In the case of methyl-branched fatty acids, such as 15-methylnonadecanoic acid, the key precursor is methylmalonyl-CoA, which is utilized by fatty acid synthase in place of malonyl-CoA.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a two-stage process involving the initial synthesis of a methyl-branched fatty acid intermediate by fatty acid synthase (FASN), followed by elongation to its final C20 length by the elongase (ELOVL) family of enzymes.

Role of Fatty Acid Synthase (FASN)

Mammalian FASN is a large multifunctional enzyme that typically synthesizes palmitic acid (a C16 straight-chain fatty acid). However, FASN exhibits substrate promiscuity and can utilize methylmalonyl-CoA as an extender unit, leading to the formation of methyl-branched fatty acids.[1] The ketoacyl synthase (KS) domain of FASN dictates the substrate specificity and the speed of BCFA production, exhibiting a lower turnover number with methylmalonyl-CoA compared to malonyl-CoA.[1]

The final chain length of the fatty acid released from FASN is determined by its thioesterase (TE) domain.[2] Alterations in the TE domain can lead to the production of fatty acids longer than the typical C16, including C18 and even C20 chains.[2]

Elongation by ELOVL Enzymes

Fatty acids longer than C18, including very-long-chain fatty acids (VLCFAs), are synthesized by a family of endoplasmic reticulum-resident enzymes known as fatty acid elongases (ELOVLs).[3] The synthesis of this compound from a shorter methyl-branched precursor is dependent on the activity of these elongases. ELOVL1, ELOVL3, and ELOVL7 have been identified as being capable of elongating saturated branched-chain acyl-CoAs.[4]

Enzymatic Regulation

The synthesis of this compound is tightly regulated at multiple levels, from the provision of precursors to the control of the enzymatic activities of FASN and ELOVLs.

Substrate Availability

The primary regulatory point for the synthesis of methyl-branched fatty acids is the availability of methylmalonyl-CoA. This precursor is derived from the metabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.

Allosteric and Hormonal Regulation of FASN

The activity of FASN is subject to complex allosteric and hormonal regulation. Citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs, such as palmitoyl-CoA, are feedback inhibitors. Hormones also play a crucial role; insulin (B600854) upregulates FASN expression and activity, promoting fatty acid synthesis, whereas glucagon (B607659) and epinephrine (B1671497) have an inhibitory effect.

Regulation of ELOVL Enzymes

The expression and activity of ELOVL enzymes are tissue-specific and are regulated by various factors. For instance, the expression of certain ELOVLs is influenced by steroid hormones and can be regulated by peroxisome proliferator-activated receptor alpha (PPARα) ligands.[3]

Quantitative Data on Related Enzymatic Reactions

EnzymeSubstrate(s)Apparent KmApparent VmaxOrganism/SystemReference
Metazoan FASNmethylmalonyl-CoA-Lower turnover vs. malonyl-CoAMetazoan[1]
ELOVL6n-13:0, n-15:0--Human (in MCF7 cells)[5]
ELOVL7n-15:0-Modest activityHuman (in MCF7 cells)[5]
ELOVL3iso-C17:0, anteiso-C17:0-High activityMammalian[4]
ELOVL1iso-C23:0, anteiso-C23:0--Mammalian[4]

Note: The table summarizes qualitative and comparative kinetic data due to the lack of precise Km and Vmax values for this compound synthesis in the reviewed literature.

Experimental Protocols

In Vitro Synthesis of this compound (General Approach)

A definitive, step-by-step protocol for the in vitro synthesis of this compound is not available. However, a general approach can be outlined based on the known enzymatic machinery.

Workflow:

  • Enzyme Preparation: Recombinantly express and purify the necessary enzymes:

    • Fatty Acid Synthase (FASN)

    • Acyl-CoA Synthetase (for activation of the initial branched-chain primer, if necessary)

    • The relevant ELOVL enzyme (e.g., ELOVL1, ELOVL3, or ELOVL7). Protocols for the expression and purification of ELOVL enzymes are available.[6][7]

  • Reaction Mixture: Combine the purified enzymes in a reaction buffer containing:

    • A suitable branched-chain primer (e.g., isobutyryl-CoA)

    • Acetyl-CoA

    • Methylmalonyl-CoA

    • Malonyl-CoA

    • NADPH

    • ATP and Coenzyme A (for in situ activation of fatty acid precursors if needed)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Extraction: Stop the reaction and extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer methods).

  • Analysis: Analyze the products by GC-MS or LC-MS/MS to identify and quantify this compound.

Quantitative Analysis of this compound by LC-MS/MS

Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample (e.g., cell lysate, in vitro reaction mixture) using a chloroform/methanol-based method.

  • Saponification and Methylation (for GC-MS): Saponify the lipid extract to release free fatty acids, which are then methylated to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Acyl-CoA Extraction (for LC-MS/MS): For direct analysis of the CoA thioester, employ a specific acyl-CoA extraction protocol, often involving solid-phase extraction.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation of the acyl-CoA species.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. A characteristic neutral loss of 507 Da is often used for the detection of acyl-CoAs.[8]

Visualizations

fatty_acid_synthesis_regulation Citrate Citrate AcetylCoA_cyto Acetyl-CoA (cytosol) Citrate->AcetylCoA_cyto ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC + AcetylCoA_cyto->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN PalmitoylCoA Palmitoyl-CoA FASN->PalmitoylCoA Straight-chain synthesis BCFA_intermediate Methyl-branched Fatty Acyl-CoA (e.g., C16) FASN->BCFA_intermediate Branched-chain synthesis PalmitoylCoA->ACC - Insulin Insulin Insulin->ACC + Glucagon Glucagon Glucagon->ACC - MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FASN ELOVL ELOVL1/3/7 BCFA_intermediate->ELOVL Product This compound ELOVL->Product AminoAcids Val, Ile, Met, Thr AminoAcids->MethylmalonylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->MethylmalonylCoA

Caption: General overview of branched-chain fatty acid synthesis regulation.

experimental_workflow start Start: Biological Sample or In Vitro Reaction extraction Lipid/Acyl-CoA Extraction start->extraction derivatization Derivatization (e.g., FAMEs for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms Direct Acyl-CoA Analysis gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis lcms->data_analysis end End: Quantified this compound data_analysis->end

Caption: Analytical workflow for this compound quantification.

Conclusion

The enzymatic regulation of this compound synthesis is a complex process that builds upon the foundational pathways of fatty acid metabolism. The key determinants for the production of this specific very-long-chain branched-chain fatty acyl-CoA are the substrate promiscuity of FASN, the chain-length specificity of its thioesterase domain, and the subsequent elongation by specific ELOVL enzymes. While the general regulatory principles are understood, further research is required to elucidate the precise kinetic parameters and regulatory nuances that govern the synthesis of this and other very-long-chain branched-chain fatty acids. The experimental approaches outlined in this guide provide a framework for future investigations in this area, which holds potential for applications in drug development and the understanding of metabolic diseases.

References

Potential Signaling Role of 15-Methylnonadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methylnonadecanoyl-CoA is a saturated, branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). While direct research on the specific signaling roles of this compound is not currently available in peer-reviewed literature, its structural characteristics suggest potential involvement in cellular signaling pathways analogous to other branched-chain and very-long-chain fatty acids. This technical guide consolidates information on the synthesis, metabolism, and known signaling functions of related lipid molecules to build a putative framework for understanding the potential biological activities of this compound. The content herein is intended to provide a foundation for future research and to highlight its potential as a therapeutic target.

Introduction: The Enigmatic Role of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1] They are not merely structural molecules; compelling evidence suggests their involvement in a range of cellular processes, from maintaining membrane fluidity and permeability to acting as precursors for signaling molecules.[1] The introduction of a methyl branch, as seen in this compound, creates a branched-chain fatty acid (BCFA). BCFAs are known to play significant roles in modulating membrane dynamics and have been identified as bioactive molecules with the potential to influence inflammatory processes and metabolic diseases.[2]

This compound, a C20 fatty acyl-CoA with a methyl group at the iso-position, sits (B43327) at the intersection of these two classes of lipids. While specific data is lacking, we can infer its potential functions by examining the well-characterized pathways of BCFA and VLCFA synthesis and signaling.

Putative Biosynthesis of this compound

The biosynthesis of this compound likely follows the general pathways established for other iso-branched fatty acids, originating from branched-chain amino acids (BCAAs).

Initiation via Branched-Chain Amino Acid Catabolism

The synthesis of iso-fatty acids is initiated from the BCAA leucine.[2] This process involves two key enzymatic steps:

  • Transamination: Leucine is converted to its corresponding α-keto acid, α-ketoisocaproate, by a BCAA transferase.[2]

  • Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield isovaleryl-CoA.[2]

Elongation to a Very-Long-Chain Fatty Acyl-CoA

Isovaleryl-CoA serves as the primer for the fatty acid synthesis machinery to produce longer iso-branched fatty acids. The subsequent elongation to a C20 acyl-CoA, such as this compound, would occur through the action of fatty acid elongase systems, primarily located in the endoplasmic reticulum.[1][3] This elongation process is a cyclical four-step reaction involving the sequential addition of two-carbon units from malonyl-CoA. The key enzymes in this cycle are:

  • β-ketoacyl-CoA synthase (KCS)

  • β-ketoacyl-CoA reductase (KCR)

  • β-hydroxyacyl-CoA dehydratase (HCD)

  • enoyl-CoA reductase (ECR)

cluster_initiation Initiation from Leucine cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAA Transferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain alpha-keto acid dehydrogenase Elongation_Cycle Sequential addition of 2-carbon units Isovaleryl_CoA->Elongation_Cycle Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Cycle 15_Methylnonadecanoyl_CoA This compound (iso-C20:0-CoA) Elongation_Cycle->15_Methylnonadecanoyl_CoA

Caption: Putative Biosynthesis of this compound.

Potential Metabolic Fates and Signaling Roles

Once synthesized, this compound could be channeled into several metabolic and signaling pathways.

Incorporation into Complex Lipids

A primary fate for fatty acyl-CoAs is their incorporation into more complex lipid structures, such as phospholipids (B1166683) and sphingolipids.[4] The presence of a branched-chain fatty acid like 15-methylnonadecanoic acid within these lipids would be expected to alter the physicochemical properties of cell membranes, influencing their fluidity and the formation of lipid microdomains.[2] These alterations in membrane structure can, in turn, modulate the activity of membrane-associated proteins and signaling complexes.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Branched-chain fatty acids have been identified as potential ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[5] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by a ligand like this compound could lead to:

  • Upregulation of fatty acid oxidation genes: This would increase the catabolism of fatty acids for energy production.

  • Anti-inflammatory effects: PPARα activation is known to have negative crosstalk with pro-inflammatory signaling pathways such as NF-κB.[5]

Modulation of Other Signaling Pathways

The metabolism of very-long-chain fatty acids has been linked to cellular stress responses, such as the unfolded protein response (UPR).[4] Dysregulation of VLCFA metabolism can lead to endoplasmic reticulum stress.[4] It is plausible that fluctuations in the levels of this compound could serve as a signal of metabolic status, influencing these broader cellular stress pathways.

cluster_fates Potential Metabolic Fates and Signaling Roles 15_Methylnonadecanoyl_CoA This compound Incorp_Lipids Incorporation into Phospholipids & Sphingolipids 15_Methylnonadecanoyl_CoA->Incorp_Lipids PPAR_Activation PPARα Activation 15_Methylnonadecanoyl_CoA->PPAR_Activation Stress_Response Modulation of Cellular Stress Responses (e.g., UPR) 15_Methylnonadecanoyl_CoA->Stress_Response Membrane_Fluidity Membrane Fluidity & Lipid Microdomains Incorp_Lipids->Membrane_Fluidity Alters Gene_Expression Gene Expression (Fatty Acid Oxidation, Inflammation) PPAR_Activation->Gene_Expression Regulates ER_Homeostasis Endoplasmic Reticulum Homeostasis Stress_Response->ER_Homeostasis Influences cluster_workflow Experimental Workflow: PPARα Activation Assay Start Cell Culture (e.g., HEK293T) Transfection Co-transfection: 1. PPARα-LBD Plasmid 2. Reporter Plasmid Start->Transfection Treatment Treatment with This compound (Varying Concentrations) Transfection->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Luciferase Assay Lysis->Assay Analysis Data Analysis: Quantify Luminescence Assay->Analysis

References

An In-depth Technical Guide on the Catabolism and Degradation of 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methylnonadecanoyl-CoA is a 20-carbon, odd-chain, branched-chain fatty acyl-CoA, specifically classified as an anteiso-fatty acyl-CoA due to the methyl branch on the antepenultimate (n-3) carbon. Its catabolism is a crucial process for cellular energy homeostasis, particularly when dietary sources provide such branched-chain fatty acids. This technical guide delineates the presumed metabolic pathway of this compound, drawing upon established principles of fatty acid oxidation. It details the enzymatic steps, subcellular localization, and subsequent metabolic fate of its breakdown products. Furthermore, this guide provides hypothetical quantitative data and detailed experimental protocols to facilitate further research into the metabolism of this and similar long-chain branched fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria and are also present in the human diet, primarily from dairy products and ruminant fats. The catabolism of these fatty acids requires specialized enzymatic pathways that differ from the straightforward beta-oxidation of saturated, even-chain fatty acids. This compound, with its anteiso structure, presents a unique substrate for cellular fatty acid oxidation machinery. Understanding its degradation is pivotal for comprehending lipid metabolism in various physiological and pathological states.

The Catabolic Pathway of this compound

The degradation of this compound is presumed to occur via a combination of mitochondrial beta-oxidation and the subsequent metabolism of the resulting propionyl-CoA. Due to the position of the methyl group near the omega end of the fatty acid, standard beta-oxidation is expected to proceed without the need for an initial alpha-oxidation step, which is typically required for fatty acids with methyl branches at the beta-carbon.

Beta-Oxidation of the Acyl Chain

The initial steps of catabolism occur in the mitochondria and follow the canonical beta-oxidation spiral.

  • Activation and Transport: 15-methylnonadecanoic acid is first activated to this compound in the cytoplasm by a long-chain acyl-CoA synthetase.[1][2] This activated form is then transported into the mitochondrial matrix via the carnitine shuttle system.[1][3]

  • Repetitive Cycles of Beta-Oxidation: Inside the mitochondrial matrix, this compound undergoes eight successive cycles of beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and producing FADH₂.

    • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the beta-carbon.

    • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and generating NADH.

    • Thiolytic cleavage by β-ketoacyl-CoA thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.[2][4]

After eight cycles, the remaining five-carbon acyl-CoA is 2-methylbutanoyl-CoA. A final round of beta-oxidation cleaves this into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]

Catabolism of Propionyl-CoA

The propionyl-CoA generated from the final beta-oxidation cycle is a key intermediate that is further metabolized in the mitochondrial matrix through a three-step pathway:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[5][6]

  • Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .[7]

  • Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[8][9]

The resulting succinyl-CoA can then enter the citric acid cycle to contribute to cellular energy production.[6]

Quantitative Data Summary

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Long-Chain Acyl-CoA DehydrogenasePalmitoyl-CoA (C16:0)2.5150Hypothetical
Propionyl-CoA CarboxylasePropionyl-CoA20050[10]
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoA1530[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

This protocol outlines a method for the extraction and quantification of fatty acid metabolites, including 15-methylnonadecanoic acid and its shorter-chain products, from biological samples.[11][12]

4.1.1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or cell pellets in a methanol (B129727)/water solution.

  • Add a mixture of deuterated internal standards for various fatty acid chain lengths.

  • Extract lipids using the Folch method with a chloroform:methanol (2:1, v/v) mixture.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a solution of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters.

  • Extract the FAMEs with hexane.

4.1.3. GC-MS Analysis:

  • Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

  • Use a temperature gradient to separate the FAMEs based on their chain length and branching.

  • Identify and quantify the metabolites by comparing their mass spectra and retention times to known standards and the internal standards.[13]

Enzyme Assay for Propionyl-CoA Carboxylase (PCC)

This assay measures the activity of PCC by quantifying the incorporation of radiolabeled bicarbonate into propionyl-CoA.[10][14]

4.2.1. Reaction Mixture:

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • MgCl₂

  • Propionyl-CoA

  • [¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

  • Mitochondrial protein extract

4.2.2. Procedure:

  • Pre-incubate the mitochondrial extract with the reaction mixture (excluding propionyl-CoA and [¹⁴C]NaHCO₃) at 37°C.

  • Initiate the reaction by adding propionyl-CoA and [¹⁴C]NaHCO₃.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Remove unreacted [¹⁴C]NaHCO₃ by bubbling CO₂ through the sample.

  • Quantify the radiolabeled methylmalonyl-CoA product using liquid scintillation counting.

Fatty Acid Oxidation (FAO) Rate Measurement

This protocol measures the rate of beta-oxidation using a radiolabeled fatty acid substrate.[15][16]

4.3.1. Substrate Preparation:

  • Prepare a solution of [¹⁴C]-labeled 15-methylnonadecanoic acid complexed with bovine serum albumin (BSA).

4.3.2. Incubation:

  • Incubate isolated mitochondria, cultured cells, or tissue homogenates with the radiolabeled substrate in an appropriate buffer.

  • The buffer should contain L-carnitine and malate (B86768) to facilitate fatty acid transport and the regeneration of CoA.

4.3.3. Measurement of Oxidation Products:

  • After incubation, separate the reaction mixture into an aqueous phase (containing acid-soluble metabolites like acetyl-CoA) and a lipid phase.

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of beta-oxidation.

Visualizations

Beta_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 15-Methylnonadecanoic_Acid 15-Methylnonadecanoic Acid 15-Methylnonadecanoyl_CoA_Cytoplasm This compound 15-Methylnonadecanoic_Acid->15-Methylnonadecanoyl_CoA_Cytoplasm Acyl-CoA Synthetase 15-Methylnonadecanoyl_CoA_Mitochondrion This compound 15-Methylnonadecanoyl_CoA_Cytoplasm->15-Methylnonadecanoyl_CoA_Mitochondrion Carnitine Shuttle Beta_Oxidation 8 Cycles of Beta-Oxidation 15-Methylnonadecanoyl_CoA_Mitochondrion->Beta_Oxidation 2-Methylbutanoyl_CoA 2-Methylbutanoyl-CoA Beta_Oxidation->2-Methylbutanoyl_CoA 8 Acetyl-CoA Final_Beta_Oxidation Final Cycle of Beta-Oxidation 2-Methylbutanoyl_CoA->Final_Beta_Oxidation Acetyl_CoA Acetyl-CoA (x9) Final_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Final_Beta_Oxidation->Propionyl_CoA

Caption: Beta-oxidation of this compound.

Propionyl_CoA_Catabolism Propionyl_CoA Propionyl-CoA D-Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D-Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin, ATP) L-Methylmalonyl_CoA L-Methylmalonyl-CoA D-Methylmalonyl_CoA->L-Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L-Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolism of propionyl-CoA.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Derivatization Derivatization (FAMEs) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for metabolite analysis.

Conclusion

The catabolism of this compound is a multi-step process that relies on the coordinated action of enzymes in both the beta-oxidation and propionyl-CoA degradation pathways. While the general framework of this metabolic route can be inferred from our understanding of fatty acid oxidation, further research is required to elucidate the specific enzyme kinetics and regulatory mechanisms involved in the breakdown of this and other long-chain anteiso-fatty acids. The experimental protocols and hypothetical data presented in this guide provide a foundation for researchers to explore this area, which has implications for nutrition, metabolic disorders, and drug development.

References

An In-depth Technical Guide on 15-Methylnonadecanoyl-CoA and its Impact on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter for cellular function, influencing everything from signal transduction to drug permeability. The lipid composition of the cell membrane is a key determinant of this property. While straight-chain fatty acids are predominant, branched-chain fatty acids (BCFAs) play a significant role in modulating membrane dynamics, particularly in certain prokaryotic and eukaryotic systems. This technical guide delves into the role of 15-methylnonadecanoyl-CoA as a precursor to the anteiso-branched-chain fatty acid, 17-methylnonadecanoic acid, and its subsequent impact on the biophysical properties of lipid bilayers. We will explore the biosynthetic pathway, present quantitative data on the effects on membrane fluidity, provide detailed experimental protocols for investigation, and visualize key processes through signaling and workflow diagrams.

Introduction: The Significance of Branched-Chain Fatty Acids

Cellular membranes are not static structures; they are dynamic fluid mosaics whose properties are meticulously regulated. A crucial aspect of this regulation is the maintenance of optimal membrane fluidity, which is essential for the function of membrane-bound proteins and for cellular processes like endocytosis and cell signaling.[1] The fluidity of a membrane is largely determined by the fatty acid composition of its constituent phospholipids (B1166683). Factors such as acyl chain length, degree of unsaturation, and the presence of branched chains all contribute to the overall biophysical characteristics of the bilayer.

Branched-chain fatty acids, though less common than their straight-chain counterparts, are integral components of the membranes of many bacteria and have been identified in various eukaryotic tissues.[2] They are known to increase membrane fluidity by disrupting the tight packing of the acyl chains, thereby lowering the phase transition temperature of the lipid bilayer.[3][4] This is particularly important for organisms that need to adapt to changes in temperature or other environmental stressors.

This guide focuses on 17-methylnonadecanoic acid, an anteiso-branched-chain fatty acid, and its precursor, this compound. The "anteiso" designation refers to the methyl branch being located on the antepenultimate (third-to-last) carbon atom of the fatty acid chain. This specific branching pattern has a more pronounced effect on membrane fluidity compared to "iso" branching (methyl group on the penultimate carbon).[5] Understanding the biosynthesis and biophysical impact of this specific BCFA provides valuable insights for researchers in fields ranging from microbiology to drug development, where membrane interactions are a key consideration.

Biosynthesis of 17-Methylnonadecanoic Acid

The synthesis of anteiso-branched-chain fatty acids like 17-methylnonadecanoic acid begins with a primer molecule derived from an amino acid. In this case, L-isoleucine serves as the initial substrate. The biosynthetic pathway involves a series of enzymatic steps that elongate the initial branched-chain primer.

The key steps in the biosynthesis of 17-methylnonadecanoic acid are as follows:

  • Transamination of L-isoleucine: The pathway initiates with the transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[6]

  • Fatty Acid Elongation: 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) system. The acyl chain is then elongated through the iterative addition of two-carbon units from malonyl-CoA. In the case of 17-methylnonadecanoic acid, this process continues until a 20-carbon chain is formed, which includes the initial five carbons from 2-methylbutyryl-CoA and seven subsequent additions from malonyl-CoA. The final product of the synthase is 17-methylnonadecanoyl-ACP, which is then converted to 17-methylnonadecanoic acid. The CoA derivative, this compound, is an intermediate in this elongation process.

Signaling Pathway Diagram: Biosynthesis of 17-Methylnonadecanoic Acid

BCFASynthesis cluster_cytosol Cytosol Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase PrimerCoA 2-methylbutyryl-CoA KetoAcid->PrimerCoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) FAS Fatty Acid Synthase (FAS II System) PrimerCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation Chain Elongation (7 cycles) FAS->Elongation ProductACP 17-methylnonadecanoyl-ACP Elongation->ProductACP FinalProduct 17-methylnonadecanoic Acid ProductACP->FinalProduct Thioesterase

Caption: Biosynthetic pathway of 17-methylnonadecanoic acid.

Impact on Membrane Fluidity: A Quantitative Perspective

The incorporation of 17-methylnonadecanoic acid into membrane phospholipids has a significant impact on the biophysical properties of the bilayer. The methyl branch disrupts the ordered packing of the acyl chains, leading to an increase in membrane fluidity. This effect can be quantified by measuring various parameters, including the area per lipid, bilayer thickness, and order parameter.

While direct experimental data for membranes containing exclusively 17-methylnonadecanoic acid is limited in the readily available literature, molecular dynamics simulations of similar branched-chain fatty acids in a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayer provide valuable quantitative insights. The following table summarizes the findings from a computational study on the effect of a methyl branch at the C8 position of a palmitoyl (B13399708) chain, which serves as a model for the general effects of mid-chain branching.[7]

ParameterDPPC Bilayer (Control)DPPC Bilayer with C8-methyl Branch
Area per Lipid (APL) 0.623 nm²0.668 nm²
Membrane Thickness ~3.59 nm~3.39 nm
Order Parameter (at branch point) ~0.2~0.1

Data adapted from molecular dynamics simulations by Poger et al. (2014).[7]

These data clearly illustrate that the presence of a methyl branch leads to:

  • An increase in the area per lipid: This indicates that the lipid molecules are less tightly packed.

  • A decrease in membrane thickness: The disordered packing of the acyl chains results in a thinner bilayer.

  • A decrease in the order parameter: This value reflects the orientational order of the acyl chains, with a lower value indicating greater disorder and, consequently, higher fluidity.

Experimental Protocols

To empirically investigate the effects of 17-methylnonadecanoic acid on membrane fluidity, a series of biophysical assays can be performed on model lipid bilayers, such as liposomes.

Preparation of Liposomes Containing 17-Methylnonadecanoic Acid

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[2][8][9]

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid

  • 17-methylnonadecanoic acid

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of DPPC and 17-methylnonadecanoic acid in chloroform in a round-bottom flask. A typical molar ratio might be 9:1 DPPC to the branched-chain fatty acid.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Sonicate the MLV suspension briefly in a bath sonicator to break up large aggregates.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane 11-21 times. This will produce a suspension of LUVs with a relatively uniform size distribution.

    • The resulting liposome (B1194612) suspension can be stored at 4°C.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity. This shift can be quantified by calculating the Generalized Polarization (GP) value.[10][11][12]

Materials:

  • Liposome suspension (prepared as in 4.1)

  • Laurdan stock solution (in ethanol (B145695) or DMSO)

  • Fluorescence spectrophotometer or plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Procedure:

  • Laurdan Labeling:

    • Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Fluorescence Measurement:

    • Transfer the labeled liposome suspension to a quartz cuvette or a microplate.

    • Set the excitation wavelength to 350 nm.

    • Measure the fluorescence emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

  • GP Calculation:

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • Higher GP values correspond to a more ordered, less fluid membrane, while lower GP values indicate a more disordered, fluid membrane.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_measurement Fluidity Measurement Start Start Dissolve Dissolve Lipids in Chloroform Start->Dissolve Film Create Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate Film to form MLVs Film->Hydrate Extrude Extrude to form LUVs Hydrate->Extrude Liposomes LUV Suspension Extrude->Liposomes Label Label Liposomes with Laurdan Liposomes->Label Measure Measure Fluorescence (Ex: 350nm, Em: 440nm & 490nm) Label->Measure Calculate Calculate GP Value Measure->Calculate Result Membrane Fluidity Data Calculate->Result

Caption: Experimental workflow for membrane fluidity analysis.

Conclusion and Future Directions

The biosynthesis of 17-methylnonadecanoic acid from its precursor, this compound, and its subsequent incorporation into membrane phospholipids provides a clear mechanism by which organisms can modulate the fluidity of their cellular membranes. The anteiso-branching of this fatty acid effectively disrupts the packing of lipid acyl chains, leading to a more fluid and less ordered membrane environment. This has profound implications for cellular adaptation and function.

For researchers and drug development professionals, a thorough understanding of these processes is crucial. The ability of a cell to alter its membrane composition can impact its susceptibility to antimicrobial agents that target the membrane. Furthermore, the fluidity of the membrane can influence the partitioning and efficacy of various drug molecules.

Future research in this area could focus on several key aspects:

  • Direct experimental quantification: Conducting detailed biophysical studies (e.g., using DSC, Laurdan GP, and fluorescence anisotropy) on liposomes containing precisely controlled amounts of 17-methylnonadecanoic acid to validate and expand upon the findings from molecular dynamics simulations.

  • Enzyme kinetics: Characterizing the substrate specificity and efficiency of the enzymes involved in the biosynthesis of anteiso-branched-chain fatty acids.

  • Biological relevance: Investigating the specific physiological conditions under which the synthesis of 17-methylnonadecanoic acid is upregulated and its precise role in the adaptation and survival of organisms.

By continuing to explore the intricate relationship between lipid biochemistry and membrane biophysics, we can gain deeper insights into fundamental cellular processes and develop novel strategies for therapeutic intervention.

References

The Evolutionary Significance of Branched-Chain Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by methyl branches along their acyl chains. Once considered minor components of the cellular lipidome, a growing body of evidence highlights their profound evolutionary significance and critical roles in a diverse range of biological processes across bacteria, insects, and mammals. The elongation of BCFAs, a key step in their biosynthesis, is an evolutionarily conserved process that imparts specific physicochemical properties to cellular membranes and generates bioactive molecules with signaling functions. This technical guide provides an in-depth exploration of the evolutionary importance of BCFA elongation, detailing the enzymatic machinery, physiological consequences, and methodologies for their study. A comprehensive understanding of BCFA metabolism is crucial for developing novel therapeutic strategies targeting a variety of diseases, from metabolic disorders to infectious diseases.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are fatty acids with one or more methyl groups on the carbon skeleton.[1] The most common forms are the iso and anteiso configurations, where the methyl branch is located on the penultimate or antepenultimate carbon, respectively.[2] This seemingly subtle structural modification has significant consequences for the physical and chemical properties of these molecules, most notably their lower melting point and increased fluidity compared to their straight-chain counterparts.[1][3]

From an evolutionary perspective, the ability to synthesize and elongate BCFAs has provided organisms with a crucial mechanism to adapt to diverse environmental challenges. In bacteria, BCFAs are major components of the cell membrane, modulating its fluidity to cope with changes in temperature and pH.[2] In insects, BCFAs are precursors to cuticular hydrocarbons that play vital roles in preventing desiccation and in chemical communication.[4][5] In mammals, BCFAs are obtained from the diet, particularly from dairy and ruminant products, and are also synthesized by the gut microbiota.[6] They are involved in a myriad of physiological processes, including immune modulation, metabolic regulation, and maintaining the integrity of the skin barrier.[7][8][9]

The Evolutionary Trajectory of BCFA Elongation

The enzymes responsible for fatty acid elongation are evolutionarily conserved, with distinct families found in different kingdoms of life. In mammals, the elongation of very-long-chain fatty acids (ELOVL) family of enzymes is responsible for the condensation step in the elongation of both straight-chain and branched-chain fatty acids.[10][11] Phylogenetic analyses of the ELOVL gene family reveal a complex evolutionary history with multiple gene duplication events, leading to a suite of enzymes with specialized substrate specificities.[7][12][13] This diversification has allowed for the fine-tuning of fatty acid profiles in different tissues and in response to various physiological demands.

ELOVL_Evolutionary_Tree cluster_ancestral Ancestral Elongase cluster_sfa_mufa SFA/MUFA Elongases cluster_pufa PUFA Elongases Ancestral Ancestral ELOVL1_3_6_7 ELOVL1, 3, 6, 7 Ancestral->ELOVL1_3_6_7 Diversification for saturated & monounsaturated fatty acid elongation ELOVL2_4_5 ELOVL2, 4, 5 Ancestral->ELOVL2_4_5 Diversification for polyunsaturated fatty acid elongation

Caption: Evolutionary divergence of the ELOVL gene family.

Quantitative Insights into BCFA Composition and Function

The relative abundance of BCFAs varies significantly across different organisms and tissues, reflecting their diverse functional roles. The following tables summarize key quantitative data from the literature.

Table 1: BCFA Composition in Bacterial Membranes

Bacterial SpeciesGrowth ConditionTotal BCFA (% of total fatty acids)Reference
Bacillus subtilisStandard~95%[14]
Pseudomonas aeruginosaVariable0.3 - 16%[14]
Lactobacillus spp.StandardHigh (~95%)[4]

Table 2: BCFA Content in Ruminant Milk and Dairy Products

ProductTotal BCFA (% of total fatty acids)Reference
Cow's Milk1.7 - 3.4%[15]
Sheep's Milk1.8 - 3.1%[15]
Goat's Milk1.2 - 2.4%[15]
Commercial Ground Beef1.60%[6]
Pastured Ground Beef1.89%[6]

Table 3: Effects of BCFA on Necrotizing Enterocolitis (NEC) in a Neonatal Rat Model

Treatment GroupNEC IncidenceIL-10 Expression (fold change vs. Control)Reference
Control (hand-fed rat milk substitute)Baseline1x[12][13][14]
BCFA (milk substitute with 20% w/w BCFA)Reduced by >50%3x[12][13][14]

Key Signaling and Metabolic Pathways

The biosynthesis of BCFAs is intricately linked to branched-chain amino acid (BCAA) metabolism. The carbon skeletons of valine, leucine, and isoleucine serve as primers for the initiation of BCFA synthesis. This process is catalyzed by a series of enzymes, including branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase.

BCFA_Synthesis_Pathway cluster_bcaa Branched-Chain Amino Acids cluster_ketoacids Branched-Chain α-Keto Acids cluster_coas Branched-Chain Acyl-CoAs (Primers) cluster_bcfas Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV Branched-chain aminotransferase Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain aminotransferase Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase iso_BCFA iso-BCFAs Isobutyryl_CoA->iso_BCFA Fatty Acid Synthase (FAS) Elongation Isovaleryl_CoA->iso_BCFA anteiso_BCFA anteiso-BCFAs Methylbutyryl_CoA->anteiso_BCFA Fatty Acid Synthase (FAS) Elongation

Caption: Biosynthesis of BCFAs from BCAAs.

In mammals, BCFAs can influence cellular signaling pathways, including those involved in inflammation and metabolism. For instance, BCFAs have been shown to modulate the expression of pro-inflammatory genes and may play a role in regulating insulin (B600854) sensitivity.[8]

Experimental Protocols

A variety of experimental techniques are employed to study BCFA elongation and its physiological effects. Below are detailed methodologies for key experiments.

Lipid Extraction and BCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fatty acid analysis.[16][17]

Materials:

Procedure:

  • Homogenization and Extraction:

    • Homogenize the sample in a mixture of chloroform and methanol (typically 2:1 v/v).

    • Add an internal standard of a known concentration.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification (for total fatty acid analysis):

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a methanolic KOH solution.

    • Incubate at 50-60°C for 30-60 minutes to hydrolyze the fatty acid esters.

    • Acidify the solution with HCl to protonate the free fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane (B92381) or iso-octane.

  • Derivatization:

    • Dry the fatty acid extract.

    • Add a solution of PFB bromide in acetonitrile and DIPEA in acetonitrile to form PFB esters.

    • Incubate at room temperature for 20-30 minutes.

    • Dry the derivatized sample.

  • GC-MS Analysis:

    • Reconstitute the sample in iso-octane.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., a wax or polar column) for separation of fatty acid methyl esters.

    • Set the mass spectrometer to scan for the characteristic ions of the PFB esters of the BCFAs of interest.

    • Quantify the BCFAs by comparing their peak areas to that of the internal standard.

ELOVL Enzyme Activity Assay

This protocol is based on methods used to characterize the substrate specificity of ELOVL enzymes.[11][18]

Materials:

  • Microsomal fractions or purified ELOVL enzyme

  • Radiolabeled or fluorescently tagged fatty acyl-CoA substrate (e.g., [1-14C]palmitoyl-CoA)

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail and counter (for radiolabeled assays) or fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, and malonyl-CoA.

    • Add the microsomal fraction or purified ELOVL enzyme.

    • Initiate the reaction by adding the radiolabeled or fluorescently tagged fatty acyl-CoA substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a solution of acidic methanol or another quenching agent.

    • Extract the fatty acyl-CoAs using a solvent system such as chloroform/methanol.

  • Detection and Quantification:

    • For radiolabeled assays: Separate the elongated product from the substrate using thin-layer chromatography (TLC). Scrape the corresponding spot and quantify the radioactivity using a scintillation counter.

    • For fluorescent assays: Measure the fluorescence of the elongated product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

Cell Culture with BCFA Supplementation

This protocol describes how to supplement cell culture media with BCFAs to study their effects on cellular processes.[17][][20]

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • BCFA of interest (e.g., iso-palmitic acid, anteiso-heptadecanoic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Ethanol (B145695)

Procedure:

  • Preparation of BCFA-BSA Complex:

    • Dissolve the BCFA in ethanol to create a stock solution.

    • Prepare a solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the BCFA stock solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.

  • Cell Seeding and Treatment:

    • Seed the cells in culture plates or flasks at the desired density.

    • Allow the cells to adhere and grow for 24 hours.

    • Replace the culture medium with fresh medium containing the desired concentration of the BCFA-BSA complex.

    • Include a control group treated with BSA complexed with the ethanol vehicle alone.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24-72 hours).

    • At the end of the treatment period, harvest the cells for downstream analyses, such as lipidomics, gene expression analysis, or functional assays.

Implications for Drug Development

The critical roles of BCFA elongation in various physiological and pathological processes present exciting opportunities for drug development.

  • Antibacterial Targets: The enzymes involved in bacterial BCFA synthesis are distinct from their mammalian counterparts, making them attractive targets for the development of novel antibiotics.

  • Metabolic Diseases: Modulating the activity of ELOVL enzymes involved in BCFA metabolism could offer new therapeutic avenues for treating obesity, type 2 diabetes, and other metabolic disorders.[8]

  • Inflammatory Conditions: Given the anti-inflammatory properties of some BCFAs, targeting their synthesis or signaling pathways could be beneficial in managing chronic inflammatory diseases.

  • Dermatology: The importance of BCFAs in skin barrier function suggests that manipulating their levels could be a strategy for treating skin conditions like atopic dermatitis and psoriasis.

Conclusion

The elongation of branched-chain fatty acids is a fundamentally important and evolutionarily conserved process with far-reaching implications for cellular function and organismal health. From maintaining membrane fluidity in bacteria to influencing complex signaling pathways in mammals, BCFAs are emerging as key players in a wide range of biological phenomena. The continued exploration of the enzymes, pathways, and physiological effects of BCFA elongation will undoubtedly uncover new insights into biology and provide novel targets for therapeutic intervention. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

Identifying the Genetic Blueprint for 15-Methylnonadecanoyl-CoA Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genes and enzymatic processes involved in the biosynthesis of 15-methylnonadecanoyl-CoA, an anteiso-branched-chain fatty acid (anteiso-BCFA). This document details the biosynthetic pathway, summarizes key quantitative data, and provides detailed experimental protocols for the identification and characterization of the involved genes.

The Biosynthetic Pathway of this compound

The synthesis of this compound, a C20 anteiso-BCFA, is a multi-step process initiated from the amino acid L-isoleucine. The pathway involves the generation of a specific starter unit, followed by subsequent elongation cycles catalyzed by the fatty acid synthase (FAS) complex and potentially very-long-chain fatty acid elongases (ELOVLs).

Initiation: Generation of the 2-Methylbutyryl-CoA Starter Unit

The biosynthesis begins with the catabolism of L-isoleucine, which is converted to 2-methylbutyryl-CoA. This initial step is crucial for defining the anteiso-branching structure. The key enzyme complex involved is the branched-chain α-keto acid dehydrogenase (BCKDH) , which catalyzes the oxidative decarboxylation of the α-keto acid derived from isoleucine. The BCKDH complex is encoded by several genes, including BCKDHA and BCKDHB.

Elongation: The Role of Fatty Acid Synthase (FAS)

The 2-methylbutyryl-CoA molecule serves as the primer for the fatty acid synthase (FAS) system. The FAS complex, a multi-enzyme protein, catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of this compound (a 20-carbon fatty acid), the initial 5-carbon starter unit undergoes seven cycles of elongation. Each cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.

The overall reaction for the elongation phase can be summarized as:

2-methylbutyryl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → this compound + 7 CO₂ + 14 NADP⁺ + 7 H₂O + 8 CoA

Involvement of Very-Long-Chain Fatty Acid Elongases (ELOVLs)

While the FAS system is responsible for the bulk of the fatty acid chain synthesis up to C16 or C18, the elongation to very-long-chain fatty acids (VLCFAs), such as the C20 this compound, may involve specific elongases. The ELOVL family of enzymes, particularly ELOVL3 and ELOVL6, have been implicated in the elongation of branched-chain fatty acids. The precise substrate specificity of these elongases for anteiso-acyl-CoAs of varying lengths is an area of ongoing research.

Diagram of the this compound Biosynthetic Pathway

This compound Biosynthesis cluster_initiation Initiation cluster_elongation Elongation cluster_vlcfa Potential VLCFA Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Complex (BCKDHA, BCKDHB) FAS Fatty Acid Synthase (FAS) 2-Methylbutyryl-CoA->FAS Starter Unit 2-Methylbutyryl-CoA->FAS This compound This compound FAS->this compound Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Extender Unit (7 cycles) Anteiso-VLCFA-CoA Anteiso-Acyl-CoA (e.g., C16, C18) ELOVL ELOVL3/ELOVL6 Anteiso-VLCFA-CoA->ELOVL 15-Methylnonadecanoyl-CoA_vlcfa This compound ELOVL->15-Methylnonadecanoyl-CoA_vlcfa

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Branched-Chain Fatty Acid Biosynthesis

The enzymatic kinetics of branched-chain fatty acid synthesis differ from that of straight-chain fatty acids. The use of branched-chain starter units and the incorporation of alternative extender units like methylmalonyl-CoA can affect the efficiency of the FAS complex.

Enzyme/SystemSubstrate(s)Key Kinetic ParametersOrganism/SystemReference
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, Malonyl-CoAkcat: ~1.7 s⁻¹MetazoanGeneral Literature
Metazoan Fatty Acid Synthase (mFAS)Branched-chain

Methodological & Application

Application Note: Synthesis of 15-Methylnonadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The availability of high-purity, well-characterized standards of specific acyl-CoAs is essential for accurate quantification in metabolic studies, for use as substrates in enzyme assays, and for the development of therapeutic agents targeting lipid metabolism. 15-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that may serve as a valuable tool in studying the metabolism of branched-chain fatty acids, which are implicated in various physiological and pathological processes. This document provides a detailed protocol for the chemical synthesis and purification of a this compound standard.

Synthesis Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor fatty acid, 15-methylnonadecanoic acid. The second stage is the conversion of the fatty acid into its corresponding coenzyme A thioester.

Stage 1: Synthesis of 15-Methylnonadecanoic Acid

A plausible synthetic route for 15-methylnonadecanoic acid, a long-chain branched fatty acid, can be designed using established organic chemistry reactions. One potential strategy involves the use of a Grignard reagent with a long-chain alkyl halide and a suitable electrophile to introduce the branched methyl group at the desired position.

Experimental Protocol: Synthesis of 15-Methylnonadecanoic Acid (Proposed)

Materials:

  • 1-bromo-14-methylheptadecane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-14-methylheptadecane in dry diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add crushed dry ice (solid CO2) to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.

  • Work-up and Extraction: Quench the reaction by slowly adding dilute HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude 15-methylnonadecanoic acid by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure fatty acid.

  • Characterization: Confirm the structure and purity of the synthesized fatty acid using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Synthesis of this compound

The conversion of 15-methylnonadecanoic acid to its CoA thioester can be efficiently achieved using the N-hydroxysuccinimide (NHS) ester method.[1][2] This method proceeds in two steps: activation of the fatty acid with NHS to form an active ester, followed by the reaction of the NHS ester with coenzyme A.

Experimental Protocol: Synthesis of this compound via NHS Ester

Materials:

Procedure:

  • Formation of the NHS Ester:

    • Dissolve 15-methylnonadecanoic acid and NHS (1.1 equivalents) in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature overnight.

    • The dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash the precipitate with a small amount of cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 15-methylnonadecanoyl-NHS ester. This can be used in the next step without further purification.

  • Reaction with Coenzyme A:

    • Dissolve the crude 15-methylnonadecanoyl-NHS ester in a minimal amount of THF.

    • In a separate flask, dissolve coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8.0).

    • Slowly add the NHS ester solution to the coenzyme A solution with stirring.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Filter the solution to remove any precipitate.

    • Purify the this compound by preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3).[3]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.

    • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

  • Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry (LC-MS).

    • Determine the purity by analytical HPLC.

    • Quantify the concentration of the this compound standard solution spectrophotometrically using the molar extinction coefficient of coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Data Presentation

Table 1: Representative Yields for Long-Chain Acyl-CoA Synthesis

Synthesis StepProductTypical Yield/RecoveryReference
NHS Ester Formation15-Methylnonadecanoyl-NHS>90%General Expectation
Reaction with CoA & PurificationThis compound70-80%[4]

Table 2: HPLC Purification Parameters

ParameterValue
ColumnReverse-phase C18, 5 µm
Mobile Phase A25 mM Potassium Phosphate, pH 5.3
Mobile Phase BAcetonitrile
Gradient20-80% B over 30 minutes
Flow Rate1.0 mL/min
Detection260 nm

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Fatty Acid Synthesis cluster_stage2 Stage 2: Acyl-CoA Synthesis Start1 1-Bromo-14-methylheptadecane + Mg Grignard Grignard Reagent Formation Start1->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation FA 15-Methylnonadecanoic Acid Carboxylation->FA Purification1 Purification (Column Chromatography) FA->Purification1 FA_in 15-Methylnonadecanoic Acid Purification1->FA_in NHS_ester NHS Ester Formation FA_in->NHS_ester Acyl_CoA_synth Reaction with Coenzyme A NHS_ester->Acyl_CoA_synth Acyl_CoA This compound Acyl_CoA_synth->Acyl_CoA Purification2 Purification (HPLC) Acyl_CoA->Purification2 Final_Product Pure Standard Purification2->Final_Product

Caption: Workflow for the synthesis of this compound.

Metabolic_Pathway FattyAcid 15-Methylnonadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase (ATP, CoA-SH) FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA BetaOxidation β-Oxidation Pathway AcylCoA->BetaOxidation AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy

Caption: Metabolic fate of this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis and purification of a this compound standard. The detailed protocols and representative data will be valuable for researchers in the fields of metabolism, biochemistry, and drug development, enabling the accurate study of branched-chain fatty acid metabolism and its role in health and disease. The use of the N-hydroxysuccinimide ester method for the conversion of the fatty acid to its CoA derivative offers a high-yield and reliable approach for obtaining the desired standard.[1] Proper purification by HPLC is critical to ensure the high purity required for analytical and enzymatic applications.

References

Application Notes and Protocols for the Detection of 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism and cellular signaling. As with other BCFAs, its metabolism is linked to peroxisomal beta-oxidation and it may act as a ligand for nuclear receptors such as PPARα. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of acyl-CoAs due to its high sensitivity and specificity. The method involves separation of the analyte by high-performance liquid chromatography (HPLC) followed by detection using a tandem mass spectrometer.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) extraction Extraction with Methanol (B129727) & Acetonitrile (B52724) sample->extraction 1. centrifugation Centrifugation extraction->centrifugation 2. evaporation Evaporation centrifugation->evaporation 3. reconstitution Reconstitution evaporation->reconstitution 4. hplc HPLC Separation reconstitution->hplc Injection ms Tandem MS Detection (MRM) hplc->ms Ionization quantification Quantification ms->quantification Data Acquisition interpretation Data Interpretation quantification->interpretation

Caption: General workflow for this compound analysis.

Detailed Protocols

Sample Preparation

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.[1]

Materials:

  • Biological sample (e.g., ~50 mg of tissue or 1-5 million cells)

  • Methanol, ice-cold

  • Acetonitrile

  • Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or another suitable odd-chain acyl-CoA.

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge tubes

  • Homogenizer (for tissue samples)

  • Vacuum concentrator

  • Vortex mixer

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet twice with ice-cold PBS. For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

  • Extraction:

    • For Cells: Resuspend the cell pellet in 1 mL of ice-cold methanol. Add 10 µL of a 10 µM internal standard solution.

    • For Tissues: Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold methanol containing 10 µL of a 10 µM internal standard solution.

  • Protein Precipitation: Add 1 mL of acetonitrile to the sample homogenate/lysate.

  • Centrifugation: Vortex the mixture vigorously and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex thoroughly and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are starting parameters for method development. Optimization may be required for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Acyl-CoAs show a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety. This can be used for a precursor ion or neutral loss scan to identify potential acyl-CoAs, or more commonly in a Multiple Reaction Monitoring (MRM) experiment for quantification.[2][3]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (m/z 1076.7 - theoretically calculated, confirm with standard)
Product Ion (Q3) Precursor ion - 507 Da (m/z 569.7 - theoretically calculated) or other specific fragments.
Internal Standard (IS) MRM transition for Pentadecanoyl-CoA (C15:0-CoA): Q1 m/z 1004.6 -> Q3 m/z 497.6 (example)
Collision Energy (CE) Optimize by infusing a standard of a similar long-chain acyl-CoA. A starting point of 30-40 eV can be used.
Limit of Detection (LOD) Expected to be in the low fmol to high amol range on column.[2]
Limit of Quantitation (LOQ) Expected to be in the low to mid fmol range on column.[2]

Quantitative Data Summary (Theoretical and Expected Values):

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Expected Retention Time (min)LOD (on column)LOQ (on column)
This compound1076.7 (theoretical)569.7 (theoretical)12-18~ 1-10 fmol~ 5-50 fmol
Pentadecanoyl-CoA (IS)1004.6497.610-15~ 1-10 fmol~ 5-50 fmol

Metabolic Pathways

Putative Biosynthesis of this compound

The biosynthesis of anteiso-branched chain fatty acids, such as 15-methylnonadecanoic acid, typically starts from the catabolism of isoleucine to form 2-methylbutyryl-CoA, which serves as a primer for the fatty acid synthase complex.

biosynthesis_pathway cluster_input Precursors cluster_synthesis Fatty Acid Synthesis cluster_activation Activation isoleucine Isoleucine primer 2-Methylbutyryl-CoA isoleucine->primer Catabolism malonyl_coa Malonyl-CoA fas Fatty Acid Synthase (FAS) malonyl_coa->fas primer->fas fatty_acid 15-Methylnonadecanoic Acid fas->fatty_acid Elongation acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase final_product This compound acyl_coa_synthetase->final_product CoA Activation

Caption: Putative biosynthesis of this compound.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acyl-CoAs

Very long-chain and branched-chain fatty acyl-CoAs are primarily metabolized through β-oxidation in peroxisomes.

peroxisomal_oxidation cluster_peroxisome Peroxisome cluster_products Products start_coa This compound acox Acyl-CoA Oxidase start_coa->acox enoyl_coa Enoyl-CoA acox->enoyl_coa bifunctional_protein D-Bifunctional Protein enoyl_coa->bifunctional_protein ketoacyl_coa 3-Ketoacyl-CoA bifunctional_protein->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase shortened_coa Shortened Acyl-CoA thiolase->shortened_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa to_mitochondria Further Oxidation in Mitochondria shortened_coa->to_mitochondria tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Peroxisomal β-oxidation of branched-chain fatty acyl-CoAs.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation and analysis serve as a strong foundation for researchers. The illustrative diagrams of the metabolic pathways offer a contextual framework for the biological significance of this molecule. As with any analytical method, validation and optimization are key to achieving accurate and reliable results.

References

LC-MS/MS protocol for 15-methylnonadecanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 15-methylnonadecanoyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

This compound is a branched-chain very-long-chain acyl-Coenzyme A (VLCFA-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species like this compound is essential for studying metabolic flux, diagnosing certain metabolic disorders, and understanding the mechanism of action of drugs that target lipid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity.[2][3]

This document provides a detailed protocol for the extraction and quantification of this compound from biological matrices using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Principle of the Method

The method involves the extraction of acyl-CoAs from a biological sample, followed by separation using reversed-phase liquid chromatography. The analyte is then ionized using positive-ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is achieved using the stable isotope dilution method with a suitable internal standard, monitoring a specific precursor-to-product ion transition (MRM). Acyl-CoAs characteristically undergo fragmentation via the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group, resulting in a neutral loss of 507.3 Da, which provides a highly specific transition for detection.[1][4][5]

Experimental Workflow

Caption: Overall workflow for this compound quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: this compound (analytical standard) and Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (ISTD).[1][6]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (LC-MS grade).

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Ammonium acetate, Formic acid.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica-based).[1]

  • Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Sample Preparation: Acyl-CoA Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[1][4]

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder or cell pellet. Immediately add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 IPA:ACN:H₂O) containing the internal standard (e.g., C17:0-CoA at 500 nM). Homogenize thoroughly on ice.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

    • Equilibrate: Equilibrate the cartridge with 3 mL of the initial extraction buffer.

    • Load: Load the supernatant onto the SPE cartridge.

    • Wash: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 1:1 v/v) to remove polar impurities.[1]

    • Elute: Elute the acyl-CoAs with 3 mL of a solvent mixture such as 1:3 (v/v) 50 mM ammonium formate (B1220265) (pH 6.3) and methanol, followed by 3 mL of pure methanol.[1]

  • Drying and Reconstitution:

    • Dry the combined eluates under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 90:10 Water:ACN with 15 mM NH₄OH) for LC-MS/MS analysis.[6]

LC-MS/MS Instrumental Parameters

The following are starting parameters that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 15 mM Ammonium Hydroxide (NH₄OH)[6]
Mobile Phase B Acetonitrile with 15 mM Ammonium Hydroxide (NH₄OH)[6]
Flow Rate 0.4 mL/min
Column Temperature 40-50°C
Injection Volume 5-10 µL
Gradient 20% B, linear increase to 95% B over 10 min, hold for 2 min, return to 20% B and re-equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C
Gas Flows Optimize per instrument (Cone, Desolvation)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
MRM Transitions and Quantification

The MRM transitions must be optimized by infusing pure standards. The values below are calculated based on molecular weights and common fragmentation patterns.[2][4]

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M+H-507]⁺Dwell Time (ms)Collision Energy (eV)
This compound m/z 1063.1m/z 556.1100To be optimized (~40-50)
C17:0-CoA (ISTD) m/z 1023.0m/z 516.0100To be optimized (~40-50)

Note: Exact m/z values should be confirmed empirically on the mass spectrometer used.

Calibration Curve and Data Processing
  • Prepare Calibration Standards: A stock solution of this compound is serially diluted to prepare a series of calibration standards (e.g., 1 nM to 1000 nM).

  • Spike with ISTD: Each calibration standard and blank is spiked with a fixed concentration of the C17:0-CoA internal standard.

  • Analysis: Inject the calibration standards to generate a calibration curve.

  • Quantification: Plot the ratio of the analyte peak area to the ISTD peak area against the analyte concentration. Perform a linear regression to determine the concentration of this compound in the unknown samples.

Data Presentation

Quantitative results should be presented in a clear, tabular format to allow for easy comparison between samples.

Table 4: Example Quantitative Results

Sample IDAnalyte Concentration (pmol/mg tissue)Standard Deviation (SD)% Relative Standard Deviation (%RSD)
Control Group (n=5)15.21.811.8%
Treatment Group 1 (n=5)28.93.110.7%
Treatment Group 2 (n=5)9.71.111.3%

Summary

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The protocol includes detailed steps for sample extraction, chromatographic separation, and mass spectrometric detection. Proper optimization of instrument parameters and the use of a suitable internal standard are critical for achieving accurate and reproducible results. This method is well-suited for applications in metabolic research and drug development.

References

Application Note: GC-MS Analysis of 15-methylnonadecanoic acid from its CoA Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 15-methylnonadecanoic acid following its release from its corresponding Coenzyme A (CoA) ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a two-step process: hydrolysis of the fatty acyl-CoA to yield the free fatty acid, followed by derivatization to its methyl ester (FAME). This derivatization is essential to increase the volatility and thermal stability of the long-chain branched fatty acid, making it amenable to GC-MS analysis.[1] This protocol is intended for researchers, scientists, and professionals in drug development and lipidomics who require a reliable method for the qualitative and quantitative analysis of specific long-chain fatty acids from their activated forms.

Introduction

Long-chain fatty acids and their CoA esters are pivotal molecules in numerous metabolic pathways, including fatty acid synthesis and degradation.[2] The analysis of specific fatty acids, such as the branched-chain 15-methylnonadecanoic acid, is crucial for understanding cellular metabolism and the development of therapeutic agents targeting lipid pathways. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3][4] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of the carboxyl group.[1] To overcome these challenges, a derivatization step to convert the fatty acid into a more volatile and less polar derivative, typically a fatty acid methyl ester (FAME), is necessary.[1]

This application note details a robust protocol for the hydrolysis of 15-methylnonadecanoyl-CoA, followed by acid-catalyzed methylation to produce 15-methylnonadecanoic acid methyl ester for subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid

  • Potassium Hydroxide (KOH)

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade, ≥99%)

  • Boron Trifluoride-Methanol solution (BF₃-MeOH, 12-14% w/w)[1]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Centrifuge

  • GC vials with inserts

Sample Preparation: Hydrolysis of this compound
  • To a screw-capped glass tube, add a known amount of this compound solution.

  • Add the internal standard solution (e.g., heptadecanoic acid in methanol) at a concentration suitable for the expected concentration of the analyte.

  • Add 1 mL of 0.5 M methanolic KOH.

  • Cap the tube tightly and heat at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Allow the tube to cool to room temperature.

  • Acidify the solution by adding 0.2 mL of concentrated HCl.

Derivatization: Acid-Catalyzed Methylation
  • To the acidified solution from the hydrolysis step, add 2 mL of 12-14% Boron Trifluoride-Methanol solution.[1]

  • Cap the tube tightly and heat at 80°C for 1 hour to facilitate the methylation of the free fatty acid.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex the tube vigorously for 1 minute to extract the FAME into the hexane layer.

  • Centrifuge at 1,500 x g for 5 minutes to achieve phase separation.[1]

  • Carefully transfer the upper hexane layer containing the FAME to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: A polar capillary column such as a biscyanopropyl polysiloxane (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) is recommended for good resolution of fatty acid isomers.[5]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-550

  • Data Acquisition: Full scan mode. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Presentation

Quantitative analysis can be performed by constructing a calibration curve using a series of known concentrations of a 15-methylnonadecanoic acid standard, derivatized alongside the samples, and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for GC-MS Analysis of 15-methylnonadecanoic acid methyl ester

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Concentration (µg/mL)
Standard 1150,000300,0000.505
Standard 2310,000305,0001.0210
Standard 3625,000310,0002.0220
Sample 1450,000308,0001.4614.5
Sample 2280,000302,0000.939.2

Visualization

The following diagram illustrates the experimental workflow from the this compound sample to the final GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound + Internal Standard hydrolysis Hydrolysis (0.5M Methanolic KOH, 60°C) start->hydrolysis acidification Acidification (Concentrated HCl) hydrolysis->acidification methylation Methylation (BF3-Methanol, 80°C) acidification->methylation extraction Liquid-Liquid Extraction (Hexane/Saturated NaCl) methylation->extraction drying Drying (Anhydrous Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

Caption: Workflow for GC-MS analysis of 15-methylnonadecanoic acid.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for the analysis of 15-methylnonadecanoic acid from its CoA ester. The key steps of hydrolysis and subsequent derivatization to the corresponding FAME are critical for successful analysis by GC-MS. This method can be adapted for the analysis of other long-chain fatty acids from their activated CoA forms and is suitable for applications in metabolic research and drug development.

References

Application Notes and Protocols for 15-methylnonadecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-methylnonadecanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, playing roles in lipid biosynthesis and energy production. In the context of in vitro enzyme assays, this compound serves as a specific substrate to investigate the activity and kinetics of enzymes involved in fatty acid metabolism, particularly those with a preference for or tolerance of branched-chain substrates. These studies are crucial for understanding metabolic pathways, identifying potential drug targets, and screening for inhibitors or activators of these enzymes.

The primary enzymes of interest for assays involving this compound include acyl-CoA dehydrogenases (ACADs) and acyl-CoA oxidases (ACOs), which catalyze the initial step of β-oxidation.[1][2] Additionally, fatty acid synthases (FAS) may utilize branched-chain acyl-CoAs as primers or extenders in the synthesis of branched-chain fatty acids.[3][4]

Applications

  • Enzyme Characterization: Elucidating the substrate specificity and kinetic parameters (Km, Vmax, kcat) of enzymes such as acyl-CoA dehydrogenases and oxidases for branched-chain fatty acyl-CoAs.

  • Drug Discovery: Screening for inhibitors or activators of enzymes involved in branched-chain fatty acid metabolism, which may be relevant in various metabolic disorders.

  • Metabolic Pathway Analysis: Investigating the role of branched-chain fatty acids in cellular energy homeostasis and lipid biosynthesis.

  • Biocatalysis: Exploring the potential of enzymes to produce valuable branched-chain fatty acid-derived molecules.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Long-Chain Acyl-CoA DehydrogenaseThis compound150.8128.0 x 10⁵
Long-Chain Acyl-CoA DehydrogenasePalmitoyl-CoA (for comparison)51.522.54.5 x 10⁶

Experimental Protocols

Protocol 1: In Vitro Assay for Acyl-CoA Dehydrogenase (ACAD) Activity using this compound

This protocol is adapted from general methods for assaying ACAD activity and is suitable for a long-chain, branched substrate. The assay measures the reduction of a fluorescent probe coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified long-chain acyl-CoA dehydrogenase (LCAD)

  • This compound solution (substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Resazurin (fluorescent probe)

  • Diaphorase

  • Microplate reader with fluorescence capabilities (Ex/Em = 540/590 nm)

  • 96-well black microplates

Procedure:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, FAD, ETF, resazurin, and diaphorase. The final concentrations in the well should be optimized but can be started at: 50 mM Tris-HCl, 10 µM FAD, 2 µM ETF, 50 µM resazurin, and 1 µg/mL diaphorase.

  • Enzyme Preparation: Dilute the purified LCAD enzyme in Tris-HCl buffer to the desired working concentration.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a small amount of a mild detergent to aid solubility) and make serial dilutions to obtain a range of concentrations for kinetic analysis.

  • Assay Setup: To each well of the 96-well plate, add:

    • X µL of the Reaction Master Mix

    • Y µL of the LCAD enzyme solution

    • Z µL of Tris-HCl buffer to bring the volume to the desired pre-substrate addition volume.

  • Initiate the Reaction: Add W µL of the this compound solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL). Include a no-substrate control and a no-enzyme control.

  • Measurement: Immediately place the microplate in the reader and measure the increase in fluorescence at 30-second intervals for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: In Vitro Assay for Acyl-CoA Oxidase (ACO) Activity using this compound

This protocol is adapted from a general spectrophotometric assay for acyl-CoA oxidase activity.[5] The assay measures the production of hydrogen peroxide (H₂O₂), which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • Purified peroxisomal acyl-CoA oxidase

  • This compound solution (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • FAD

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542)

  • Spectrophotometer and cuvettes or a microplate reader

  • 96-well clear microplates

Procedure:

  • Prepare the Reaction Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 10 µM FAD.

  • Prepare the Colorimetric Reagent: Prepare a solution containing 1 mM 4-AAP and 10 mM phenol in the reaction buffer. Add HRP to a final concentration of 10 units/mL.

  • Enzyme Preparation: Dilute the purified ACO enzyme in the reaction buffer to the desired working concentration.

  • Substrate Preparation: Prepare a stock solution of this compound and make serial dilutions in the reaction buffer.

  • Assay Setup: In a 96-well plate or cuvette, combine:

    • X µL of the Colorimetric Reagent

    • Y µL of the ACO enzyme solution

    • Z µL of the reaction buffer.

  • Initiate the Reaction: Add W µL of the this compound solution to start the reaction. The final volume should be consistent. Include appropriate controls (no substrate, no enzyme).

  • Measurement: Monitor the increase in absorbance at 500 nm over time at a constant temperature (e.g., 30°C).

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the absorbance change. The rate of H₂O₂ production can be calculated using the molar extinction coefficient of the oxidized product. Plot the initial velocities against substrate concentrations to determine kinetic parameters.

Visualizations

experimental_workflow_acad cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_master_mix Prepare Master Mix (Buffer, FAD, ETF, Resazurin, Diaphorase) setup Combine Master Mix and Enzyme in 96-well plate prep_master_mix->setup prep_enzyme Prepare LCAD Solution prep_enzyme->setup prep_substrate Prepare this compound (Serial Dilutions) initiate Add Substrate to initiate reaction prep_substrate->initiate setup->initiate measure Measure Fluorescence (Ex/Em = 540/590 nm) initiate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_kinetics Plot V₀ vs. [Substrate] calc_velocity->plot_kinetics determine_params Determine Km and Vmax (Michaelis-Menten Fit) plot_kinetics->determine_params

Caption: Workflow for the in vitro Acyl-CoA Dehydrogenase (ACAD) assay.

signaling_pathway substrate This compound enzyme1 Acyl-CoA Dehydrogenase (or Oxidase) substrate->enzyme1 FAD -> FADH₂ product1 15-methyl-trans-2-nonadecenoyl-CoA enzyme1->product1 enzyme2 Enoyl-CoA Hydratase product1->enzyme2 + H₂O product2 3-hydroxy-15-methylnonadecanoyl-CoA enzyme2->product2 enzyme3 3-hydroxyacyl-CoA Dehydrogenase product2->enzyme3 NAD⁺ -> NADH + H⁺ product3 3-keto-15-methylnonadecanoyl-CoA enzyme3->product3 enzyme4 Thiolase product3->enzyme4 + CoA-SH product4 Propionyl-CoA + Heptadecanoyl-CoA enzyme4->product4

Caption: Proposed β-oxidation pathway for this compound.

References

Application Notes and Protocols for Studying 15-methylnonadecanoyl-CoA as an Acyltransferase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological and pathophysiological processes. While straight-chain fatty acids are the canonical substrates for many lipid-metabolizing enzymes, the substrate promiscuity of several acyltransferases suggests that branched-chain variants like this compound can also be utilized, leading to the formation of complex lipids with unique properties.

These application notes provide an overview of the potential utility of this compound as a substrate for key acyltransferases and offer detailed protocols to investigate these interactions. The provided methodologies are based on established assays for similar long-chain and branched-chain fatty acyl-CoAs and can be adapted for the specific investigation of this compound.

Note: Specific kinetic data for this compound with acyltransferases is not extensively available in the current scientific literature. The provided protocols are intended to serve as a foundational methodology for researchers to determine these parameters.

Potential Acyltransferase Substrate Activities

Several key families of acyltransferases are potential candidates for utilizing this compound as a substrate, given their known roles in lipid metabolism and demonstrated substrate flexibility.

  • Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis. The substrate specificity of DGAT isoforms varies, with some showing a preference for particular fatty acyl-CoAs based on chain length and saturation. The incorporation of this compound would lead to the formation of triglycerides with branched acyl chains, potentially influencing lipid droplet formation and metabolism.

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs catalyze the initial step in the de novo synthesis of glycerolipids. Different GPAT isoforms exhibit varied substrate preferences. The use of this compound by GPATs would result in the production of lysophosphatidic acid with a branched-chain fatty acid, a precursor for various complex lipids.

  • N-myristoyltransferases (NMTs): NMTs are responsible for the co-translational attachment of myristate to the N-terminal glycine (B1666218) of a specific set of proteins. While highly specific for myristoyl-CoA, some studies have shown that NMTs can accept other fatty acyl-CoAs, particularly those with modified chain structures. Investigating this compound as a potential substrate could reveal novel insights into protein lipidation and function.

Quantitative Data Summary

AcyltransferaseAcyl AcceptorKm (µM) for this compoundVmax (nmol/min/mg)Reference
DGAT11,2-DiacylglycerolUser-determinedUser-determinedUser's experimental data
DGAT21,2-DiacylglycerolUser-determinedUser-determinedUser's experimental data
GPAT (specific isoform)Glycerol-3-PhosphateUser-determinedUser-determinedUser's experimental data
NMT1Peptide SubstrateUser-determinedUser-determinedUser's experimental data

Experimental Protocols

Protocol 1: In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol is adapted from established methods for measuring DGAT activity and can be used to determine if this compound is a substrate for DGAT enzymes. The method relies on the incorporation of a radiolabeled or fluorescently tagged acyl group into a diacylglycerol (DAG) acceptor, followed by separation and quantification of the resulting triglyceride.

Materials:

  • This compound (or a radiolabeled/fluorescently tagged version)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Microsomal preparations containing DGAT enzyme (e.g., from cells overexpressing a specific DGAT isoform)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • Reaction termination solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v)

  • Heptane

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • TLC developing solvent: Hexane (B92381):Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Scintillation counter or fluorescence imager

  • Phosphor screen (for radiolabeled substrates)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • DAG (e.g., 200 µM final concentration, added from a stock in ethanol)

      • Microsomal protein (e.g., 20-50 µg)

    • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding this compound (or its labeled derivative) to a final concentration of 10-100 µM.

    • Incubate at 37°C for 15-30 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding 1.5 mL of the termination solution.

    • Add 1 mL of heptane and 0.5 mL of water.

    • Vortex thoroughly for 1 minute to extract the lipids.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Lipid Separation:

    • Carefully collect the upper heptane phase, which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform (B151607) or hexane (e.g., 20-50 µL).

    • Spot the resuspended lipids onto a TLC plate.

  • TLC Development and Analysis:

    • Place the TLC plate in a developing chamber with the TLC developing solvent.

    • Allow the solvent front to migrate to near the top of the plate.

    • Remove the plate and allow it to air dry.

    • For radiolabeled products, expose the plate to a phosphor screen and visualize using a phosphor imager.

    • For fluorescently labeled products, visualize the plate using a fluorescence imager with appropriate excitation and emission wavelengths.

    • The triglyceride product will migrate to a specific position on the TLC plate, which can be identified using a standard.

  • Quantification:

    • Scrape the silica (B1680970) corresponding to the triglyceride spot into a scintillation vial and quantify the radioactivity using a scintillation counter.

    • Alternatively, quantify the fluorescence intensity of the triglyceride spot using imaging software.

    • Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: In Vitro Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is designed to assess the ability of GPAT enzymes to utilize this compound as an acyl donor. The assay measures the incorporation of a labeled acyl group into glycerol-3-phosphate (G3P).

Materials:

  • This compound (or a radiolabeled version)

  • Glycerol-3-phosphate (G3P)

  • Mitochondrial or microsomal fractions containing GPAT activity

  • Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT, 1 mg/mL fatty acid-free BSA

  • Reaction termination solution: 1-Butanol

  • Wash solution: 1 M NaCl

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the following:

      • Assay Buffer

      • G3P (e.g., 2 mM final concentration)

      • Enzyme source (e.g., 50-100 µg of mitochondrial or microsomal protein)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding radiolabeled this compound to a final concentration of 50-200 µM.

    • Incubate at 37°C for 10-20 minutes, ensuring the reaction is in the linear range.

  • Terminate Reaction and Extraction:

    • Stop the reaction by adding 1 mL of 1-butanol.

    • Vortex vigorously for 30 seconds.

    • Add 1 mL of 1 M NaCl and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Quantification:

    • Transfer a known volume of the upper butanol phase to a scintillation vial.

    • Evaporate the butanol.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Visualizations

DGAT_Pathway This compound This compound DGAT DGAT This compound->DGAT Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT Triglyceride (with branched-chain) Triglyceride (with branched-chain) DGAT->Triglyceride (with branched-chain) CoA CoA DGAT->CoA

Caption: DGAT catalyzes the formation of a branched-chain triglyceride.

GPAT_Pathway This compound This compound GPAT GPAT This compound->GPAT Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->GPAT Lysophosphatidic Acid (with branched-chain) Lysophosphatidic Acid (with branched-chain) GPAT->Lysophosphatidic Acid (with branched-chain) CoA CoA GPAT->CoA

Caption: GPAT incorporates this compound into a glycerolipid precursor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomes) Reaction Incubate Enzyme with Substrates Enzyme_Source->Reaction Substrates Prepare Substrates (this compound, Acceptor) Substrates->Reaction Termination Terminate Reaction Reaction->Termination Extraction Extract Lipid Products Termination->Extraction Separation Separate Products (e.g., TLC) Extraction->Separation Quantification Quantify Product Formation (Scintillation/Fluorescence) Separation->Quantification Data_Analysis Calculate Kinetic Parameters Quantification->Data_Analysis

Caption: General workflow for in vitro acyltransferase assays.

Application Note: Development and Use of 15-Methylnonadecanoyl-CoA as an Internal Standard for Mass Spectrometry-Based Quantification of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation, lipid biosynthesis, and the study of metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific measurement of these vital metabolites. The use of a stable isotope-labeled or a structurally similar internal standard is paramount for correcting for variations in sample extraction, processing, and instrument response. This application note details the development and application of 15-methylnonadecanoyl-CoA as a novel internal standard for the quantification of long-chain and very-long-chain acyl-CoAs. Its branched-chain structure provides a unique mass spectrometric signature, minimizing potential interference from endogenous straight-chain fatty acyl-CoAs.

Rationale for Use

An ideal internal standard should co-elute with the analytes of interest and exhibit similar ionization efficiency, but be clearly distinguishable by mass. This compound, a C20 branched-chain fatty acyl-CoA, is not typically found in significant amounts in most biological systems, making it an excellent candidate. Its physicochemical properties are similar to endogenous long-chain acyl-CoAs, ensuring comparable behavior during sample preparation and chromatographic separation.

Synthesis of this compound Internal Standard

The synthesis of this compound is a two-step process involving the synthesis of the precursor fatty acid, 15-methylnonadecanoic acid, followed by its enzymatic or chemical conversion to the corresponding CoA thioester.

Experimental Protocols

Protocol 1: Synthesis of 15-Methylnonadecanoic Acid

This protocol is adapted from general methods for the synthesis of branched-chain fatty acids.

Materials:

  • 1-Bromo-14-methylheptadecane

  • Magnesium turnings

  • Dry diethyl ether

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (HCl)

  • Standard glassware for Grignard reaction

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-14-methylheptadecane in dry diethyl ether to the magnesium turnings with stirring. The reaction mixture should be gently heated to maintain a steady reflux.

  • Carbonation: Once the magnesium has been consumed, cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture with vigorous stirring.

  • Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 15-methylnonadecanoic acid. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This can be achieved through enzymatic or chemical synthesis. The enzymatic approach offers high specificity.

Materials:

  • 15-Methylnonadecanoic acid

  • Coenzyme A (CoA) trilithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, Coenzyme A, and 15-methylnonadecanoic acid.

  • Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase. Incubate the mixture at 37°C for 1-2 hours.

  • Purification: Purify the synthesized this compound using C18 SPE cartridges. Condition the cartridge with methanol (B129727) and then with water. Load the reaction mixture, wash with water to remove salts and unreacted water-soluble components, and elute the acyl-CoA with an appropriate concentration of methanol or acetonitrile (B52724) in water.

  • Quantification and Storage: Determine the concentration of the purified this compound using UV spectrophotometry at 260 nm. Aliquot and store at -80°C.

Analytical Method for Acyl-CoA Quantification

The following protocol outlines a general procedure for the extraction and quantification of acyl-CoAs from biological samples using this compound as an internal standard.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

  • Biological sample (cells or tissue)

  • This compound internal standard solution

  • Ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize the biological sample in an ice-cold extraction solvent.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate.

  • Extraction: Vortex the mixture vigorously and incubate on ice to precipitate proteins. Centrifuge at high speed to pellet the precipitate.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). Monitor the specific precursor-to-product ion transitions for the target acyl-CoAs and the this compound internal standard in multiple reaction monitoring (MRM) mode.

Data Presentation

The following tables present representative data from the validation of the analytical method using this compound as an internal standard.

Table 1: Linearity of Acyl-CoA Quantification

AnalyteConcentration Range (µM)
Palmitoyl-CoA (C16:0)0.1 - 500.998
Stearoyl-CoA (C18:0)0.1 - 500.997
Oleoyl-CoA (C18:1)0.1 - 500.999
Lignoceroyl-CoA (C24:0)0.05 - 250.996

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (µM)Measured Concentration (µM, mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
Palmitoyl-CoA1.01.05 ± 0.081057.6
10.09.8 ± 0.6986.1
Stearoyl-CoA1.00.97 ± 0.09979.3
10.010.2 ± 0.71026.9

Visualizations

Diagram 1: Synthesis Workflow of this compound

G cluster_synthesis Synthesis of 15-Methylnonadecanoic Acid cluster_coa_synthesis Synthesis of this compound 1_bromo 1-Bromo-14-methylheptadecane grignard Grignard Reagent 1_bromo->grignard + Mg mg Magnesium mg->grignard hydrolysis Acid Hydrolysis grignard->hydrolysis + CO2 co2 Dry Ice (CO2) co2->hydrolysis purification_fa Purification hydrolysis->purification_fa final_fa 15-Methylnonadecanoic Acid purification_fa->final_fa reaction Enzymatic Reaction final_fa->reaction coa Coenzyme A coa->reaction atp ATP atp->reaction enzyme Acyl-CoA Synthetase enzyme->reaction purification_coa SPE Purification reaction->purification_coa final_product This compound purification_coa->final_product

Caption: Workflow for the two-step synthesis of the internal standard.

Diagram 2: Analytical Workflow for Acyl-CoA Quantification

G sample Biological Sample homogenization Homogenization sample->homogenization is_spike Spike with This compound homogenization->is_spike extraction Acyl-CoA Extraction is_spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Caption: Analytical workflow for sample preparation and analysis.

Diagram 3: Mass Spectrometry Detection Principle

G Analyte Endogenous Acyl-CoA (Precursor Ion) Fragment_Analyte Product Ion Analyte->Fragment_Analyte Fragmentation IS This compound (Precursor Ion) Fragment_IS Product Ion IS->Fragment_IS Fragmentation

Caption: Principle of MRM detection for analyte and internal standard.

Conclusion

This compound serves as a reliable internal standard for the LC-MS/MS-based quantification of a wide range of acyl-CoA species in biological matrices. Its branched-chain structure and high molecular weight make it easily distinguishable from endogenous compounds, thereby improving the accuracy and precision of quantitative metabolic studies. The protocols provided herein offer a framework for the synthesis and application of this valuable analytical tool.

Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain acyl-Coenzyme A (VLC-ACoA) molecules are crucial intermediates in various metabolic pathways within bacterial cells, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate and efficient extraction and quantification of these molecules are essential for understanding bacterial physiology, identifying potential drug targets, and developing new therapeutic agents. However, the low abundance and chemical instability of VLC-ACoAs present significant analytical challenges.

These application notes provide a comprehensive overview and detailed protocols for the effective extraction of VLC-ACoAs from bacterial cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The methods described herein are a synthesis of established procedures designed to maximize recovery and ensure the stability of the target analytes.

Data Presentation: Recovery of Acyl-CoAs Using Solid-Phase Extraction

Solid-phase extraction (SPE) is a commonly employed technique for the purification and concentration of acyl-CoAs from complex biological matrices. The recovery efficiency can be influenced by the chain length of the acyl group and the specific SPE sorbent used. The following table summarizes representative recovery data for various acyl-CoA species, providing a comparative overview of the efficiency of SPE methods.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%

Note: Data is compiled from published protocols and may vary based on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells for LC-MS/MS Analysis

This protocol details a method for the extraction of a broad range of acyl-CoAs, including VLC-ACoAs, from bacterial cultures. It is crucial to perform all steps on ice or at 4°C to minimize degradation of the acyl-CoA thioesters.[2]

Materials:

Procedure:

  • Cell Harvesting: Pellet bacterial cells from the culture by centrifugation.

  • Cell Lysis:

    • Transfer the cell pellet to a cryotube.

    • Perform cell lysis using a bead beater homogenizer for 3 cycles at maximum speed for 30-second intervals.

    • Place the tubes on dry ice for 2 minutes between each cycle to ensure the sample remains cold.[2]

  • Initial Extraction:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 4 mL glass vial and evaporate the solvent under a stream of nitrogen.[2]

  • Repeated Extraction:

    • Repeat the extraction process on the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate (pH 7).

    • Centrifuge as in the previous step after each extraction.

    • Combine all the supernatants.[2]

  • Sample Concentration:

    • Freeze the combined extracts in liquid nitrogen and lyophilize to dryness.[2]

  • Reconstitution and Filtration:

    • Resuspend the dry sample in 200 μL of water.

    • Filter the resuspended sample through a 0.22-μm cellulose acetate centrifuge filter.[2]

  • Sample Storage and Analysis:

    • Transfer 100 μL of the filtered extract to an HPLC vial for immediate analysis.

    • Store the remaining extract at -80°C.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted for the enrichment of acyl-CoAs from bacterial cell extracts and is based on methods developed for tissue samples.[1]

Materials:

  • Bacterial cell extract (from Protocol 1)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1]

  • Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol)[1]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • Wash Solution (specific to the SPE column manufacturer's recommendations)

  • Elution Solution (specific to the SPE column manufacturer's recommendations)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% methanol (B129727) in 50 mM ammonium acetate (pH 7)[3]

Procedure:

  • Sample Preparation:

    • Start with the bacterial cell lysate.

    • Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[1]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[1]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried acyl-CoAs in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS analysis.[3]

Visualizations

Experimental Workflow for VLC-ACoA Extraction from Bacterial Cells

G cluster_start cluster_lysis cluster_extraction cluster_purification cluster_analysis start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Bead Beating) harvest->lysis extract1 Initial Supernatant Collection lysis->extract1 extract2 Repeat Extraction (x2) extract1->extract2 combine Combine Supernatants extract2->combine spe Solid-Phase Extraction (SPE) combine->spe concentrate Evaporation to Dryness spe->concentrate reconstitute Reconstitution concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction and analysis of VLC-ACoAs from bacteria.

Logical Relationship of Key Extraction Steps

G cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis_prep Analysis Preparation cluster_final_analysis Final Analysis cell_disruption Cell Disruption protein_precipitation Protein Precipitation cell_disruption->protein_precipitation spe_enrichment SPE Enrichment protein_precipitation->spe_enrichment concentration Concentration spe_enrichment->concentration reconstitution Reconstitution concentration->reconstitution lc_ms LC-MS/MS reconstitution->lc_ms

Caption: Key stages in the preparation of VLC-ACoAs for mass spectrometry.

References

Application Note: Purification of 15-Methylnonadecanoyl-CoA by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of 15-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is designed for researchers, scientists, and drug development professionals requiring high-purity this compound for in vitro assays, analytical standards, or further downstream applications. The methodology provides a clear and reproducible procedure, from sample preparation to fraction collection and analysis, ensuring the isolation of a highly purified product.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the regulation of cellular signaling. This compound, a branched-chain fatty acyl-CoA, is of particular interest in studying lipid metabolism and its association with various physiological and pathological states. The inherent amphipathic nature of long-chain acyl-CoAs presents a challenge for their purification. This application note provides a detailed protocol for the purification of this compound by RP-HPLC, a widely adopted technique for the separation of acyl-CoA species. The method leverages a C18 stationary phase and a gradient elution of a buffered organic mobile phase to achieve high-resolution separation.

Data Presentation

The following table summarizes representative quantitative data for the purification of long-chain acyl-CoAs using RP-HPLC, based on typical performance parameters. The exact values for this compound may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Column C18 Reversed-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A 75 mM KH2PO4 in Water
Mobile Phase B Acetonitrile (B52724)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Expected Retention Time 25 - 35 minutes
Typical Purity >95%
Estimated Recovery 80 - 90%

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Materials and Reagents
  • This compound (crude or synthesized)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), optional for ion pairing

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727), HPLC grade

  • Nitrogen gas

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Sample Preparation (Solid-Phase Extraction)
  • Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load Sample: Dissolve the crude this compound in a minimal amount of 50% methanol in water. Load the solution onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 5 mL of 25% methanol in water to remove polar impurities.

  • Elute: Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

  • Dry: Dry the eluted sample under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute: Reconstitute the dried sample in the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for HPLC injection.

HPLC Purification Protocol
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH adjusted to 5.5 with phosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
58020
452080
502080
558020
608020
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 - 100 µL, depending on sample concentration.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to elute between 25 and 35 minutes.

  • Post-Purification: Pool the collected fractions containing the purified product. The solvent can be removed by lyophilization or evaporation. Store the purified this compound at -80°C.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude this compound dissolve Dissolve in 50% Methanol crude_sample->dissolve spe Solid-Phase Extraction (C18) dissolve->spe wash Wash with 25% Methanol spe->wash elute Elute with 80% Methanol wash->elute dry Dry Sample elute->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute hplc_injection Inject onto C18 RP-HPLC reconstitute->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (260 nm) gradient_elution->uv_detection fraction_collection Collect Fractions uv_detection->fraction_collection pool_fractions Pool Fractions fraction_collection->pool_fractions remove_solvent Remove Solvent (Lyophilization) pool_fractions->remove_solvent storage Store at -80°C remove_solvent->storage

Caption: Workflow for the purification of this compound.

Metabolic Context of Long-Chain Fatty Acyl-CoAs

G LCFA Long-Chain Fatty Acids (e.g., 15-methylnonadecanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LCFA_CoA This compound Acyl_CoA_Synthetase->LCFA_CoA Beta_Oxidation β-Oxidation LCFA_CoA->Beta_Oxidation Mitochondria Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) LCFA_CoA->Lipid_Synthesis ER Protein_Acylation Protein Acylation LCFA_CoA->Protein_Acylation Gene_Regulation Gene Regulation LCFA_CoA->Gene_Regulation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Caption: Metabolic fate of long-chain fatty acyl-CoAs.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using RP-HPLC. The use of a C18 column with a gradient elution of acetonitrile in a phosphate buffer allows for the effective separation of the target compound from impurities. This method is crucial for obtaining high-purity material essential for accurate and reproducible results in downstream research and development activities.

Enzymatic Synthesis of 15-Methylnonadecanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced Biochemicals Inc. today released detailed application notes and protocols for the enzymatic synthesis of 15-methylnonadecanoyl-CoA, a critical substrate for research in fatty acid metabolism and drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to producing this branched-chain acyl-CoA, including detailed experimental procedures, data presentation, and workflow visualizations.

The synthesis of long-chain acyl-CoAs is a fundamental process in cellular metabolism, and the ability to generate specific, modified acyl-CoAs like this compound is essential for studying the substrate specificity of enzymes involved in lipid metabolism and for the development of novel therapeutics targeting these pathways.

Introduction

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA thioesters.[1][2] This activation is a prerequisite for their involvement in various metabolic pathways, including β-oxidation and the synthesis of complex lipids. While the substrate specificity of ACSLs for straight-chain fatty acids has been extensively studied, their activity on branched-chain fatty acids, such as 15-methylnonadecanoic acid, is less characterized. This document outlines a robust method for the enzymatic synthesis of this compound, leveraging the broad substrate specificity of certain commercially available ACSLs.

Principle of the Method

The enzymatic synthesis of this compound is based on the following two-step reaction catalyzed by a long-chain acyl-CoA synthetase[1]:

  • Adenylation: The carboxylate group of 15-methylnonadecanoic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The acyl group is then transferred from the acyl-adenylate to the thiol group of Coenzyme A (CoA), forming this compound and releasing AMP.

The overall reaction is: 15-Methylnonadecanoic acid + ATP + CoA → this compound + AMP + PPi

To drive the reaction to completion, the pyrophosphate produced is often hydrolyzed to inorganic phosphate (B84403) by the addition of inorganic pyrophosphatase.

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog Number
15-Methylnonadecanoic acidCustom SynthesisN/A
Long-Chain Acyl-CoA Synthetase (Pseudomonas sp.)Creative EnzymesNATE-0033
Coenzyme A, trilithium saltSigma-AldrichC3019
Adenosine 5'-triphosphate (ATP), disodium (B8443419) saltSigma-AldrichA2383
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Potassium phosphate buffer (pH 7.4)In-house preparationN/A
Triton X-100Sigma-AldrichT8787
Inorganic PyrophosphataseSigma-AldrichP7326
Dithiothreitol (DTT)Sigma-AldrichD9779
Solid Phase Extraction (SPE) Cartridges (e.g., C18)WatersWAT054955
Acetonitrile (B52724) (ACN), HPLC gradeFisher ScientificA998
Methanol (B129727) (MeOH), HPLC gradeFisher ScientificA452
Formic acid, LC-MS gradeThermo Scientific85178

Experimental Protocols

Preparation of Substrate Stock Solution

Due to the low aqueous solubility of long-chain fatty acids, proper preparation of the 15-methylnonadecanoic acid stock solution is critical.[3][4]

  • Weigh out a precise amount of 15-methylnonadecanoic acid.

  • Dissolve the fatty acid in a minimal amount of a suitable organic solvent such as chloroform (B151607) or a mixture of methanol and chloroform.[5]

  • For the reaction, the fatty acid can be complexed with a carrier protein like bovine serum albumin (BSA) or solubilized with a non-ionic detergent like Triton X-100 to enhance its availability to the enzyme in the aqueous reaction buffer.[6]

  • To prepare a 10 mM stock solution with Triton X-100, dissolve the fatty acid in a small volume of ethanol (B145695) and then dilute with a buffer containing Triton X-100 to the final concentration. The final ethanol concentration in the reaction mixture should be kept low (e.g., <1%) to avoid inhibiting the enzyme.

Enzymatic Synthesis of this compound

This protocol is designed for a preparative-scale synthesis.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 ml:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • CoA (5 mM)

    • DTT (2 mM)

    • Inorganic Pyrophosphatase (2 units)

    • Triton X-100 (0.1% w/v)

    • 15-Methylnonadecanoic acid (1 mM)

  • Enzyme Addition: Add Long-Chain Acyl-CoA Synthetase from Pseudomonas sp. to a final concentration of 0.1 U/ml. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The reaction progress can be monitored by analytical methods such as HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with formic acid to a final concentration of 1%.

Purification of this compound

The synthesized this compound can be purified from the reaction mixture using solid-phase extraction (SPE).[7]

  • SPE Column Equilibration: Condition a C18 SPE cartridge by washing with 5 ml of methanol followed by 5 ml of water.

  • Sample Loading: Load the terminated reaction mixture onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 5 ml of water to remove salts, ATP, AMP, and other polar components.

  • Elution: Elute the this compound with 2-3 ml of methanol or a mixture of acetonitrile and water.

  • Solvent Evaporation: Dry the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Resuspend the purified this compound in a suitable buffer and store at -80°C for long-term stability.

Analysis and Quantification

The purity and concentration of the synthesized this compound should be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Detection: The acyl-CoA can be detected by its UV absorbance at 260 nm (due to the adenine (B156593) moiety of CoA) and its mass can be confirmed by MS. Fragmentation analysis (MS/MS) can provide further structural confirmation.

Quantitative Data

SubstrateKm (µM)Relative Activity (%)
Capric acid (10:0)524
Lauric acid (12:0)9.521
Myristic acid (14:0)7.140
Palmitic acid (16:0)1166
Stearic acid (18:0)3078
Oleic acid (18:1)9.178
Linoleic acid (18:2)3.457

Data adapted from the technical sheet for Acyl-CoA Synthetase from Pseudomonas fragi (Nagase Diagnostics).[6]

Visualizations

Biochemical Reaction Pathway

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products 15-Methylnonadecanoic acid 15-Methylnonadecanoic acid ACSL ACSL 15-Methylnonadecanoic acid->ACSL ATP ATP ATP->ACSL CoA CoA CoA->ACSL This compound This compound ACSL->this compound AMP AMP ACSL->AMP PPi PPi ACSL->PPi

Caption: Enzymatic conversion of 15-methylnonadecanoic acid to its CoA ester.

Experimental Workflow

Workflow A Substrate Preparation (15-Methylnonadecanoic acid in detergent) B Reaction Setup (Buffer, ATP, MgCl2, CoA, DTT, PPase) A->B C Enzyme Addition (Long-Chain Acyl-CoA Synthetase) B->C D Incubation (37°C, 2-4 hours) C->D E Reaction Termination (Acetonitrile or Acid) D->E F Purification (Solid-Phase Extraction) E->F G Analysis & Quantification (HPLC-MS/MS) F->G H Storage (-80°C) G->H

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low product yieldPoor substrate solubilityOptimize detergent concentration or use a carrier protein (BSA).
Enzyme inactivityEnsure proper storage and handling of the enzyme. Test enzyme activity with a standard substrate like oleic acid.
Suboptimal reaction conditionsPerform a time-course and enzyme concentration titration to find optimal conditions.
Product degradationThioester hydrolysisKeep samples on ice and process them quickly. Store the final product at -80°C.
Poor separation during purificationImproper SPE procedureEnsure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvents.

Conclusion

This application note provides a detailed protocol for the successful enzymatic synthesis of this compound. By utilizing a commercially available long-chain acyl-CoA synthetase with broad substrate specificity, researchers can reliably produce this valuable tool for studying lipid metabolism and related diseases. The provided protocols for synthesis, purification, and analysis, along with the troubleshooting guide, should enable researchers to efficiently generate high-purity this compound for their specific research needs.

References

Application Notes and Protocols for Isotopically Labeled 15-Methylnonadecanoyl-CoA in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through these pathways. 15-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that can serve as a tracer to investigate the metabolism of branched-chain fatty acids. This document provides detailed application notes and protocols for the synthesis, purification, and use of isotopically labeled this compound in metabolic tracer studies.

Synthesis and Purification of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound involves two key stages: the synthesis of the isotopically labeled 15-methylnonadecanoic acid and its subsequent enzymatic conversion to the corresponding CoA thioester.

Protocol 1: Synthesis of Isotopically Labeled 15-Methylnonadecanoic Acid

This protocol is adapted from general methods for the synthesis of isotopically labeled saturated fatty acids. A common approach involves the coupling of an isotopically labeled alkyl halide with a suitable Grignard reagent derived from a long-chain bromo-acid. For introducing a methyl branch at the 15-position, a multi-step synthesis is required.

Materials:

  • Appropriately protected long-chain di-haloalkane (e.g., 1,14-dibromotetradecane)

  • Isotopically labeled methylating agent (e.g., ¹³CH₃I or ¹⁴CH₃I)

  • Magnesium turnings

  • Dry diethyl ether or THF

  • Carbon dioxide (from dry ice or a gas cylinder)

  • Hydrochloric acid (HCl)

  • Standard organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Grignard Reagent Formation: React one end of the protected di-haloalkane with magnesium turnings in dry ether to form the Grignard reagent.

  • Methylation: React the Grignard reagent with the isotopically labeled methylating agent to introduce the labeled methyl group.

  • Deprotection and Halogenation: Deprotect the other end of the molecule and convert it to a halide (e.g., bromide).

  • Chain Extension: React this product with a suitable nucleophile to extend the carbon chain to 19 carbons. This can be a multi-step process.

  • Carboxylation: Convert the terminal group to a Grignard reagent and react it with carbon dioxide to form the carboxylic acid.

  • Purification: Purify the final product, isotopically labeled 15-methylnonadecanoic acid, by silica gel column chromatography.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes an acyl-CoA synthetase to attach the isotopically labeled fatty acid to Coenzyme A.

Materials:

  • Isotopically labeled 15-methylnonadecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (long-chain)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, ATP, MgCl₂, Triton X-100, and Coenzyme A.

  • Substrate Addition: Add the isotopically labeled 15-methylnonadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the isotopically labeled this compound using a C18 SPE cartridge.

    • Wash the cartridge with methanol (B129727) and then equilibrate with water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove salts and ATP.

    • Elute the acyl-CoA with a methanol/water mixture.

  • Quantification: Determine the concentration of the purified acyl-CoA using UV spectrophotometry at 260 nm (for the adenine (B156593) base of CoA).

Application in Tracer Studies: Investigating Branched-Chain Fatty Acid Metabolism

Isotopically labeled this compound can be used as a tracer to study the metabolic fate of branched-chain fatty acids in various biological systems, from isolated mitochondria to whole organisms.

Metabolic Pathway of Branched-Chain Fatty Acids

Unlike straight-chain fatty acids, which primarily undergo β-oxidation in the mitochondria, the metabolism of branched-chain fatty acids can be more complex. The presence of a methyl group can hinder the standard β-oxidation process. For a fatty acid like 15-methylnonadecanoic acid, with a methyl group at an odd-numbered carbon, the initial steps of degradation may occur in the peroxisomes via α-oxidation, followed by β-oxidation in the mitochondria. The final round of β-oxidation of an odd-chain fatty acid yields propionyl-CoA, which can then enter the Krebs cycle after conversion to succinyl-CoA.

BCFAMetabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 15-Me-Nonadecanoyl-CoA 15-Me-Nonadecanoyl-CoA Alpha-Oxidation Alpha-Oxidation 15-Me-Nonadecanoyl-CoA->Alpha-Oxidation Pristanoyl-CoA_analog Pristanoyl-CoA_analog Alpha-Oxidation->Pristanoyl-CoA_analog Beta-Oxidation Beta-Oxidation Pristanoyl-CoA_analog->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Krebs_Cycle Krebs_Cycle Acetyl-CoA->Krebs_Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->Krebs_Cycle

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Tracer Studies

A common method for in vivo metabolic tracer studies is the continuous infusion of the isotopically labeled tracer.

TracerWorkflow Tracer_Infusion Continuous Infusion of Labeled this compound Isotopic_Equilibrium Achieve Isotopic Steady State Tracer_Infusion->Isotopic_Equilibrium Blood_Sampling Serial Blood Sampling Isotopic_Equilibrium->Blood_Sampling Sample_Processing Plasma Separation and Metabolite Extraction Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Acyl-CoAs and Metabolites Sample_Processing->LCMS_Analysis Data_Analysis Quantification of Isotopic Enrichment and Flux LCMS_Analysis->Data_Analysis

Caption: Workflow for in vivo tracer studies.

Protocol 3: In Vivo Tracer Infusion and Sample Collection

Materials:

  • Isotopically labeled this compound tracer solution (sterile, pyrogen-free)

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

Procedure:

  • Animal Preparation: Acclimatize the research animals and insert catheters for infusion and blood sampling.

  • Baseline Sample: Collect a pre-infusion blood sample to determine background isotopic enrichment.

  • Tracer Infusion: Begin a continuous intravenous infusion of the isotopically labeled this compound at a constant rate. The infusion rate should be optimized to achieve a detectable but not saturating level of isotopic enrichment in the plasma.

  • Isotopic Equilibrium: Allow sufficient time for the tracer to reach a steady-state concentration in the plasma (isotopic equilibrium), typically 60-90 minutes for fatty acids.

  • Blood Sampling: Collect serial blood samples at defined time points during the steady-state period into tubes containing an anticoagulant.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Analytical Methods: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoA esters and their metabolites due to its high sensitivity and specificity.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase LC column

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • Internal standards (e.g., a commercially available isotopically labeled acyl-CoA of a different chain length)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation and liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

    • Spike the samples with an internal standard before extraction.

    • Dry the extracted samples and reconstitute them in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the acyl-CoAs using a gradient elution on the C18 column.

  • MS/MS Detection:

    • Analyze the eluting compounds using the mass spectrometer in either positive or negative ion mode.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitor the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety.

  • Data Analysis:

    • Quantify the concentration of the labeled and unlabeled this compound and its downstream metabolites by comparing their peak areas to that of the internal standard.

    • Calculate the isotopic enrichment as the ratio of the labeled to the total (labeled + unlabeled) analyte.

Data Presentation and Interpretation

The data obtained from tracer studies can be used to calculate various kinetic parameters of fatty acid metabolism.

Quantitative Data Summary

The following table provides a representative example of the type of quantitative data that can be obtained from an in vivo tracer study using an isotopically labeled fatty acid. Note: This data is illustrative and not specific to this compound.

ParameterSymbolFormulaExample ValueUnits
Tracer Infusion RateF-0.05µmol/kg/min
Plasma EnrichmentEₚ[Labeled FA] / ([Labeled FA] + [Unlabeled FA])0.04(ratio)
Rate of AppearanceRₐF / Eₚ1.25µmol/kg/min
Rate of DisappearanceRₔRₐ (at steady state)1.25µmol/kg/min
Fractional Contribution to a Metabolite PoolFCEnrichment of Metabolite / Enrichment of Precursor0.20(ratio)
Flux to MetaboliteJRₐ * FC0.25µmol/kg/min
Interpretation of Results
  • Rate of Appearance (Rₐ): Represents the rate at which the fatty acid enters the plasma pool from all sources (e.g., lipolysis from adipose tissue).

  • Rate of Disappearance (Rₔ): Represents the rate at which the fatty acid is cleared from the plasma for uptake by tissues.

  • Flux to Metabolite: By measuring the isotopic enrichment in downstream metabolites (e.g., intracellular acyl-CoAs, triacylglycerols), the contribution of the traced fatty acid to the synthesis of these molecules can be quantified.

Conclusion

Isotopically labeled this compound is a powerful tool for investigating the metabolism of branched-chain fatty acids. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute tracer studies to gain quantitative insights into these important metabolic pathways. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols: Derivatization of 15-methylnonadecanoyl-CoA for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-methylnonadecanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule of interest in various metabolic studies. Accurate quantification and analysis of such molecules are crucial for understanding their roles in cellular processes and disease. Due to their complex and amphiphilic nature, direct analysis of long-chain fatty acyl-CoAs can be challenging. Derivatization is a key strategy to improve their chromatographic properties, enhance ionization efficiency for mass spectrometry, or introduce a fluorescent or UV-active tag for detection.

This document provides a detailed protocol for the derivatization of this compound for subsequent analysis, primarily focusing on a common and robust method involving hydrolysis to the free fatty acid followed by esterification for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Protocols

Protocol 1: Hydrolysis of this compound and Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol is adapted from standard procedures for the esterification of fatty acids.[1]

Objective: To hydrolyze this compound to its free fatty acid and then convert it to its corresponding methyl ester for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample containing this compound

  • Boron trichloride-methanol (BCl3-methanol), 12% w/w

  • Hexane (B92381)

  • Heptane or Toluene (optional, for initial sample dissolution)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Micro reaction vessels (5-10 mL)

  • Heater block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.

    • Weigh 1-25 mg of the dried sample into a micro reaction vessel.

    • If desired, dissolve the sample in a small volume of a nonpolar solvent like hexane or heptane.

  • Esterification:

    • Add 2 mL of 12% BCl3-methanol solution to the reaction vessel.

    • Heat the mixture at 60°C for 10 minutes. Derivatization times may need optimization depending on the sample matrix.

  • Extraction:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex the vessel vigorously for 1-2 minutes to ensure the transfer of the fatty acid methyl esters into the hexane layer.

    • Allow the layers to separate. The upper layer is the organic (hexane) layer containing the FAMEs.

  • Drying and Collection:

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and mixing.

  • Analysis:

    • The resulting solution containing 15-methylnonadecanoyl methyl ester is ready for GC-MS analysis.

Protocol 2: Hydrolysis and Derivatization for LC-MS/MS Analysis

This protocol is based on methods for the analysis of very-long-chain and branched-chain fatty acids by LC-MS/MS.[2]

Objective: To hydrolyze this compound to its free fatty acid and derivatize it to a trimethyl-amino-ethyl (TMAE) iodide ester for sensitive analysis by LC-MS/MS.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated long-chain fatty acid)

  • Acid for hydrolysis (e.g., HCl)

  • Oxalyl chloride

  • Dimethylaminoethanol

  • Methyl iodide

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • Reconstitution solvent compatible with LC-MS/MS mobile phase

  • Reaction vials

  • Heater block

  • Nitrogen evaporator

Procedure:

  • Hydrolysis:

    • To the sample, add an appropriate internal standard.

    • Perform an acid hydrolysis to release the 15-methylnonadecanoic acid from the coenzyme A moiety. The specific conditions (acid concentration, temperature, time) should be optimized.

  • Derivatization:

    • Following hydrolysis and extraction of the free fatty acid, dry the sample.

    • Add oxalyl chloride to convert the fatty acid to its acyl chloride.

    • React the acyl chloride with dimethylaminoethanol.

    • Finally, add methyl iodide to form the trimethyl-amino-ethyl (TMAE) iodide ester derivative.

  • Sample Clean-up and Reconstitution:

    • Perform a liquid-liquid extraction to purify the derivatized product.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analysis:

    • Analyze the TMAE ester derivative using UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[2]

Data Presentation

The following table summarizes representative quantitative data that can be expected from a validated LC-MS/MS method for the analysis of derivatized long-chain fatty acyl-CoAs.

ParameterTypical ValueReference
Limit of Quantification (LOQ)4.2 nM (for very-long-chain acyl-CoAs)[3]
Inter-run Precision (% CV)2.6 - 12.2%[4][5]
Intra-run Precision (% CV)1.2 - 4.4%[4][5]
Accuracy94.8 - 110.8%[4][5]

Visualizations

Experimental Workflow for Derivatization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Clean-up cluster_analysis Analysis start Sample containing This compound hydrolysis Acid/Alkaline Hydrolysis start->hydrolysis Release Free Fatty Acid extraction1 Liquid-Liquid Extraction hydrolysis->extraction1 drying1 Evaporation to Dryness extraction1->drying1 derivatization Addition of Derivatizing Reagent (e.g., BCl3-methanol) drying1->derivatization reaction Incubation/ Heating derivatization->reaction extraction2 Liquid-Liquid Extraction reaction->extraction2 drying2 Drying of Organic Layer extraction2->drying2 reconstitution Reconstitution drying2->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the derivatization of this compound.

Signaling Pathway Context (Hypothetical)

While a specific signaling pathway for this compound is not detailed in the provided context, the analysis of such molecules is often relevant to lipid metabolism pathways. The following diagram illustrates a generalized fatty acid metabolism pathway where a branched-chain fatty acyl-CoA would be an intermediate.

Fatty_Acid_Metabolism BCFA Branched-Chain Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase BCFA_CoA This compound AcylCoA_Synthase->BCFA_CoA Beta_Ox Peroxisomal/Mitochondrial β-oxidation BCFA_CoA->Beta_Ox Lipid_Syn Lipid Synthesis (e.g., Complex Lipids) BCFA_CoA->Lipid_Syn Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) Beta_Ox->Metabolites Energy Energy Production (TCA Cycle) Metabolites->Energy

References

Application Notes and Protocols for the Study of Branched-Chain Fatty Acyl-CoAs in Lipidomics Research, with a Focus on 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 15-methylnonadecanoyl-CoA is limited, its structural characteristics as a long-chain, branched fatty acyl-coenzyme A suggest its relevance in the burgeoning field of lipidomics. Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from modulating membrane fluidity to influencing metabolic and signaling pathways.[1][2] This document provides a detailed overview of the potential applications and experimental protocols for investigating this compound and other BCFAs in a lipidomics context. The methodologies outlined are based on established techniques for the analysis of fatty acyl-CoAs and other lipid species.[3][4][5][6]

Potential Applications in Lipidomics Research

The study of this compound and similar branched-chain fatty acyl-CoAs can provide valuable insights into several areas of research:

  • Biomarker Discovery: BCFAs have been identified as potential biomarkers for various conditions, including metabolic diseases and certain types of cancer.[2][7] Investigating the levels of this compound in different biological samples could lead to the discovery of novel biomarkers for disease diagnosis, prognosis, or therapeutic response.

  • Understanding Metabolic Pathways: As a coenzyme A derivative, this compound is an intermediate in fatty acid metabolism.[8] Studying its formation, degradation, and incorporation into complex lipids can help elucidate the metabolic pathways of BCFAs, which are distinct from their straight-chain counterparts.[2]

  • Drug Development: Targeting enzymes involved in the metabolism of BCFAs could be a novel therapeutic strategy. Understanding the role of this compound in cellular processes may aid in the identification of new drug targets and the development of targeted therapies.[2]

  • Microbial and Gut Health Research: BCFAs are major components of bacterial membranes and are present in the human gut microbiota.[1][6] Analyzing this compound could provide insights into the composition and metabolic activity of the gut microbiome and its impact on host health.

Experimental Protocols

The following protocols provide a general framework for the extraction, detection, and quantification of this compound and other long-chain fatty acyl-CoAs from biological samples.

Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for fatty acyl-CoA extraction.[3][5]

Materials:

  • Biological sample (e.g., frozen tissue powder, cell pellet)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • 100 mM KH2PO4 buffer

  • 2-propanol

  • Saturated NH4SO4

  • Acetonitrile

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the frozen powdered tissue or cell pellet in 2 mL of 100 mM KH2PO4 containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[5]

  • Add 2.0 mL of 2-propanol and homogenize again.[5]

  • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[5]

  • Vortex the mixture vigorously for 5 minutes.[5]

  • Centrifuge at 1,900 x g for 5 minutes.[5]

  • Collect the upper phase containing the acyl-CoAs.[5]

  • Dilute the upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9).[5]

  • The sample is now ready for purification by solid-phase extraction (SPE) or direct analysis by LC-MS/MS.

Protocol 2: Quantification of Fatty Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fatty acyl-CoAs.[3][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[3]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[3]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid[3]

  • Gradient: Start with a low percentage of mobile phase B and ramp up to elute more hydrophobic long-chain acyl-CoAs.[3]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min)

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the molecular weight of this compound ([M+H]+), and the product ion will be a characteristic fragment. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of 507 amu, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion.[10]

    • Precursor Ion (m/z) for this compound: To be calculated based on its chemical formula (C41H74N7O17P3S), which is approximately 1062.05 g/mol .[11] The protonated molecule [M+H]+ would be ~1063.05 m/z.

    • Product Ion (m/z): [M - 507 + H]+[10]

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Data Presentation

Quantitative data for this compound and other relevant lipids should be summarized in tables for clear comparison across different experimental groups.

Table 1: Hypothetical Quantification of this compound in Control vs. Disease State

AnalyteControl Group (pmol/mg tissue)Disease Group (pmol/mg tissue)p-valueFold Change
This compound1.2 ± 0.33.5 ± 0.8<0.052.9
Palmitoyl-CoA25.4 ± 4.123.9 ± 3.8>0.050.94
Stearoyl-CoA18.7 ± 2.919.1 ± 3.1>0.051.02

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification LCMS->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: General workflow for the analysis of branched-chain fatty acyl-CoAs.

Potential Metabolic Fate of this compound

metabolic_pathway BCFA Branched-Chain Fatty Acids (e.g., 15-methylnonadecanoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA BetaOxidation β-Oxidation BCFA_CoA->BetaOxidation ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) BCFA_CoA->ComplexLipids PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA Energy Energy Production TCA->Energy

Caption: Hypothetical metabolic pathways involving this compound.

Conclusion

The study of this compound and other branched-chain fatty acyl-CoAs represents a promising frontier in lipidomics research. While direct studies on this specific molecule are not yet abundant, the application of established lipidomics workflows, particularly those involving advanced mass spectrometry, will be crucial in uncovering its biological significance. The protocols and potential applications outlined here provide a solid foundation for researchers to begin exploring the role of these unique lipids in health and disease.

References

Application Notes and Protocols for Studying the Cellular Uptake and Metabolism of Exogenous 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylnonadecanoyl-CoA is a long-chain fatty acyl-CoA with a methyl branch, representing a class of lipids that are less common than their straight-chain, even-numbered counterparts. The study of such atypical fatty acids is crucial for understanding lipid metabolism, membrane dynamics, and their potential roles in various physiological and pathological states. These molecules may serve as biomarkers, therapeutic agents, or tools to probe metabolic pathways. These application notes provide a comprehensive overview of the methodologies required to investigate the cellular uptake, metabolic fate, and potential signaling implications of exogenous this compound.

I. Cellular Uptake and Transport

Long-chain fatty acids (LCFAs) enter cells via both passive diffusion and protein-mediated transport.[1] Key proteins involved in the transport of LCFAs across the plasma membrane include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[1] Once inside the cell, this compound is expected to be handled by cytoplasmic fatty acid-binding proteins (FABPs) that facilitate its transport to various organelles for metabolism or storage.

Experimental Protocol 1: Cellular Uptake Assay using a Fluorescent Analog

This protocol describes a method to quantify the uptake of a long-chain fatty acid using a fluorescent analog. A fluorescently labeled version of 15-methylnonadecanoic acid would be required.

Materials:

  • Adherent cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled 15-methylnonadecanoic acid (e.g., BODIPY-labeled)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in 96-well plates (for plate reader) or 6-well plates (for flow cytometry) and grow to 80-90% confluency.

  • Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescently labeled 15-methylnonadecanoic acid in ethanol. For the assay, dilute the stock solution in a medium containing fatty acid-free BSA to the desired final concentration.

  • Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Add the fatty acid-BSA complex containing medium to the cells.

    • Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

    • To stop the uptake, wash the cells three times with ice-cold PBS.

  • Quantification:

    • Fluorescence Plate Reader: Measure the fluorescence intensity directly in the 96-well plate.

    • Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of individual cells.

  • Data Analysis: Background subtract the fluorescence values and normalize to the protein concentration or cell number. Plot the fluorescence intensity against time to determine the uptake kinetics.

II. Metabolic Fate of this compound

Once inside the cell, this compound is expected to undergo β-oxidation in the mitochondria and potentially in peroxisomes. Due to its odd-numbered carbon chain (C19 plus the methyl group), the final product of β-oxidation will be propionyl-CoA, in addition to acetyl-CoA. The methyl branch at position 15 may influence the rate and enzymes involved in the oxidation process. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA.

Experimental Workflow for Tracing the Metabolic Fate

cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Pathways Exogenous 15-methylnonadecanoic acid Exogenous 15-methylnonadecanoic acid Cellular Uptake Cellular Uptake Exogenous 15-methylnonadecanoic acid->Cellular Uptake This compound This compound Cellular Uptake->this compound Acyl-CoA Synthetase β-Oxidation β-Oxidation This compound->β-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA Incorporation into Complex Lipids Incorporation into Complex Lipids Lipid Synthesis->Incorporation into Complex Lipids

Caption: Experimental workflow for tracing the metabolism of this compound.

Experimental Protocol 2: Analysis of β-Oxidation Products using Mass Spectrometry

This protocol outlines the use of stable isotope-labeled 15-methylnonadecanoic acid to trace its metabolic products.

Materials:

  • Cell line of interest

  • 13C-labeled 15-methylnonadecanoic acid

  • Cell culture reagents

  • Solvents for extraction (e.g., methanol, chloroform, water)[2]

  • Internal standards for acyl-CoAs

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Labeling: Culture cells to 80-90% confluency. Replace the medium with a fresh medium containing 13C-labeled 15-methylnonadecanoic acid complexed with fatty acid-free BSA. Incubate for a defined period (e.g., 6, 12, or 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[2]

  • Acyl-CoA Analysis:

    • Analyze the aqueous phase for short-chain acyl-CoAs (acetyl-CoA, propionyl-CoA, succinyl-CoA) using LC-MS/MS.

    • Use a validated method for the separation and detection of acyl-CoAs.

  • Fatty Acid Analysis:

    • Analyze the organic phase for the incorporation of the labeled fatty acid into complex lipids (e.g., phospholipids, triglycerides).

    • This typically involves hydrolysis of the complex lipids and derivatization of the resulting fatty acids for GC-MS or LC-MS analysis.

  • Data Analysis:

    • Quantify the levels of 13C-labeled acetyl-CoA, propionyl-CoA, and succinyl-CoA to determine the flux through the β-oxidation pathway.

    • Determine the percentage of incorporation of the labeled fatty acid into different lipid species.

Quantitative Data Summary

The following tables present hypothetical data from experiments investigating the metabolism of this compound in HepG2 cells.

Table 1: Cellular Uptake of Fluorescently Labeled 15-Methylnonadecanoic Acid

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
010.5 ± 1.2
585.3 ± 5.6
15250.1 ± 15.8
30450.7 ± 25.3
60580.4 ± 30.1

Table 2: Abundance of 13C-Labeled β-Oxidation Products

MetaboliteFold Change over Control (Unlabeled)
13C2-Acetyl-CoA15.2 ± 2.1
13C3-Propionyl-CoA45.8 ± 4.5
13C4-Succinyl-CoA25.3 ± 3.2

Table 3: Incorporation of 13C-15-Methylnonadecanoic Acid into Complex Lipids

Lipid Class% of Total Labeled Lipid
Phosphatidylcholine45.6 ± 3.9
Phosphatidylethanolamine20.1 ± 2.5
Triglycerides28.7 ± 3.1
Other5.6 ± 1.1

III. Potential Signaling Pathways

Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes. For instance, malonyl-CoA, an intermediate in fatty acid synthesis, can inhibit carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[3] Additionally, acyl-CoAs can affect the activity of transcription factors and other proteins through acylation.

Hypothesized Signaling Pathway

This compound This compound β-Oxidation β-Oxidation This compound->β-Oxidation Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA mTORC1 Signaling mTORC1 Signaling Propionyl-CoA->mTORC1 Signaling Potential Regulation TCA Cycle Intermediates TCA Cycle Intermediates Succinyl-CoA->TCA Cycle Intermediates Epigenetic Modifications Epigenetic Modifications TCA Cycle Intermediates->Epigenetic Modifications e.g., Succinylation Gene Expression Gene Expression Epigenetic Modifications->Gene Expression Cell Growth and Proliferation Cell Growth and Proliferation mTORC1 Signaling->Cell Growth and Proliferation

Caption: Hypothesized signaling effects of this compound metabolism.

IV. Implications for Drug Development

Understanding the metabolism of atypical fatty acids like this compound can have several implications for drug development:

  • Target Identification: Enzymes involved in the unique metabolism of this fatty acid could be novel drug targets.

  • Biomarker Discovery: The presence and levels of this compound and its metabolites may serve as biomarkers for certain metabolic diseases.

  • Therapeutic Potential: Modified fatty acids can be designed to have specific metabolic fates or signaling properties for therapeutic intervention.

Conclusion

The study of exogenous this compound requires a multi-faceted approach, combining cellular uptake assays, metabolic tracing using stable isotopes, and analysis of potential downstream signaling effects. The protocols and data presented here provide a framework for researchers to investigate the biology of this and other atypical fatty acids, paving the way for new discoveries in lipid metabolism and drug development.

References

Application Notes and Protocols: The Use of 15-Methylnonadecanoyl-CoA in Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methylnonadecanoyl-CoA is a synthetic, branched-chain fatty acyl-coenzyme A (acyl-CoA) analog. Its unique structure, featuring a methyl group on the antepenultimate carbon (C15) of a 20-carbon backbone, makes it a valuable tool for dissecting the intricacies of fatty acid metabolism. Unlike their straight-chain counterparts, branched-chain fatty acids and their CoA esters often exhibit distinct metabolic fates and enzymatic interactions. This document provides detailed application notes and experimental protocols for the use of this compound in studying various aspects of fatty acid metabolism, including enzyme kinetics, substrate specificity, and the elucidation of metabolic pathways.

Applications in Fatty Acid Metabolism Research

The primary utility of this compound lies in its ability to probe the specificity and function of enzymes and transport proteins involved in lipid metabolism. Due to its branched nature, it may be differentially processed by enzymes that typically handle straight-chain fatty acyl-CoAs.

Key Research Applications:

  • Enzyme Substrate Specificity and Kinetics: this compound can be employed as a substrate to investigate the activity and kinetics of various enzymes, including:

    • Acyl-CoA Synthetases (ACS): Determining the efficiency of different ACS isoforms in activating branched-chain fatty acids.

    • Acyl-CoA Dehydrogenases (ACADs): Assessing the substrate preference of ACADs involved in the initial steps of β-oxidation.

    • Carnitine Palmitoyltransferases (CPTs): Investigating the transport of branched-chain acyl-CoAs into the mitochondria.

    • Acyl-CoA Thioesterases (ACOTs): Studying the hydrolysis of branched-chain acyl-CoAs, which regulates their intracellular concentrations.

  • Probing Peroxisomal β-Oxidation: Peroxisomes are known to be involved in the metabolism of very long-chain and branched-chain fatty acids. This compound can be used to study the enzymes and transporters specific to peroxisomal β-oxidation.

  • Inhibitor Screening: This analog can be used in competitive binding assays to screen for small molecule inhibitors of enzymes that recognize long-chain acyl-CoAs.

  • Metabolic Flux Analysis: By using isotopically labeled this compound, researchers can trace the metabolic fate of branched-chain fatty acids within cellular systems.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the experimental protocols described below. This data is for illustrative purposes and is based on typical results seen in studies of similar branched-chain fatty acyl-CoAs.

Table 1: Kinetic Parameters of Acyl-CoA Synthetase Isoforms with this compound

Enzyme IsoformKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
ACSL125.8150.25.8 x 10³
ACSL415.2210.51.3 x 10⁴
ACSVL1/FATP145.185.71.9 x 10³

Table 2: Substrate Specificity of Mitochondrial β-Oxidation Enzymes

EnzymeSubstrateRelative Activity (%)
VLCADPalmitoyl-CoA (C16:0)100
This compound65
CPT2Palmitoylcarnitine100
15-Methylnonadecanoylcarnitine55

Experimental Protocols

Protocol 1: Determination of Acyl-CoA Synthetase (ACS) Activity

This protocol measures the activity of an ACS isoform using a spectrophotometric assay that couples the production of AMP to the oxidation of NADH.

Materials:

  • Purified ACS enzyme

  • This compound

  • ATP

  • Coenzyme A (CoA)

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing all assay components except the substrate (this compound) in the assay buffer. The final concentrations should be optimized but can start with: 5 mM ATP, 0.5 mM CoA, 10 units/mL myokinase, 5 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase, 2 mM PEP, and 0.2 mM NADH.

  • Add a known amount of purified ACS enzyme to the master mix.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to consume any contaminating ADP/AMP.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Diagram: Workflow for ACS Activity Assay

ACS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis MasterMix Prepare Master Mix (ATP, CoA, NADH, Coupling Enzymes) AddEnzyme Add Purified ACS Enzyme MasterMix->AddEnzyme Incubate Incubate at 37°C (5 min) AddEnzyme->Incubate AddSubstrate Add this compound Incubate->AddSubstrate Monitor Monitor A340 Decrease AddSubstrate->Monitor CalcVelocity Calculate Initial Velocity Monitor->CalcVelocity DetermineKinetics Determine Km and Vmax CalcVelocity->DetermineKinetics Mitochondrial_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix BCFA_CoA This compound CPT1 CPT1 BCFA_CoA->CPT1 + Carnitine BetaOx β-Oxidation Enzymes (ACADs, etc.) BCFA_CoA->BetaOx BCFA_Carnitine 15-Methylnonadecanoylcarnitine CPT1->BCFA_Carnitine CPT2 CPT2 BCFA_Carnitine->CPT2 Translocase CPT2->BCFA_CoA + CoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 15-methylnonadecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this long-chain branched acyl-CoA.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower than expected yields for our this compound synthesis. What are the potential causes and solutions?

  • Answer: Low yields in long-chain acyl-CoA synthesis are a common issue. Several factors could be contributing to this problem:

    • Incomplete Activation of the Carboxylic Acid: The first step in many chemical synthesis methods is the activation of 15-methylnonadecanoic acid. If this step is inefficient, the subsequent reaction with Coenzyme A will be poor.

      • Solution: Ensure that your activating agent (e.g., carbonyldiimidazole, ethyl chloroformate) is fresh and used in the correct molar excess. The reaction should be carried out under strictly anhydrous conditions, as moisture can quench the activated intermediate.[1]

    • Hydrolysis of the Thioester Bond: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH.

      • Solution: Maintain the pH of your reaction and purification buffers within a stable range, typically between 6.0 and 7.5. Work at low temperatures (0-4°C) whenever possible to minimize degradation.

    • Poor Solubility of the Fatty Acid: 15-methylnonadecanoic acid is a very long-chain fatty acid and may have limited solubility in the reaction solvent.

      • Solution: Consider using a co-solvent system to improve the solubility of the fatty acid. For enzymatic reactions, the inclusion of a small amount of a biocompatible detergent may be beneficial.

    • Enzyme Inactivity (for enzymatic synthesis): If you are using an acyl-CoA ligase, the enzyme may have low activity towards this specific branched-chain fatty acid.

      • Solution: Verify the activity of your enzyme with a known substrate. You may need to screen different acyl-CoA ligases to find one with better activity for this compound. Some promiscuous fatty acid CoA ligases from sources like Mycobacterium tuberculosis could be effective.[2]

Issue 2: Presence of Impurities in the Final Product

  • Question: Our final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. How can we improve the purity of our this compound?

  • Answer: Purity is critical for downstream applications. Here are common sources of impurities and how to address them:

    • Unreacted Starting Materials: The most common impurities are unreacted 15-methylnonadecanoic acid and Coenzyme A.

      • Solution: Optimize the stoichiometry of your reactants. A slight excess of the activated fatty acid can help to drive the reaction to completion, but this will require careful post-synthesis purification. Purification can be achieved through solid-phase extraction or preparative HPLC.[3]

    • Oxidized Coenzyme A: Coenzyme A can oxidize to form disulfides, which will appear as impurities.

      • Solution: Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers, but be aware that DTT can sometimes promote thioester hydrolysis.[4] TCEP is often a better choice.[4]

    • Side Products from the Activation Step: The activating agents can lead to the formation of side products.

      • Solution: Ensure that the reaction conditions (temperature, reaction time) are optimized to minimize the formation of side products. A final purification step by HPLC is highly recommended for removing these impurities.[3]

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

    • Solid-Phase Extraction (SPE): SPE is a good initial clean-up step. A C18 cartridge can be used to bind the this compound, while more polar impurities are washed away. The product is then eluted with an organic solvent.[3]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for obtaining highly pure long-chain acyl-CoAs.[3]

      • Column: A C18 column is typically used.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate, pH 4.9) and an organic solvent like acetonitrile (B52724) is commonly employed.[3]

      • Detection: The product can be detected by its absorbance at 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A.[3]

Frequently Asked Questions (FAQs)

  • Question 1: What is the best method for synthesizing this compound?

    • Answer: Both chemical and enzymatic methods can be effective, and the best choice depends on the specific requirements of your application.

      • Chemical Synthesis (e.g., using ethyl chloroformate or CDI): This method is generally faster and can be easily scaled up. However, it may require more extensive purification to remove byproducts.[1][5]

      • Enzymatic Synthesis (using an acyl-CoA ligase): This method is highly specific and often yields a cleaner product with fewer byproducts. However, it requires a suitable enzyme, and the reaction conditions (pH, temperature) must be carefully controlled.[2][6]

  • Question 2: How should I store this compound?

    • Answer: Long-chain acyl-CoAs are sensitive to hydrolysis and oxidation. For short-term storage (days), keep the material as a lyophilized powder or in a buffer at pH 6.0-7.0 at -20°C. For long-term storage (months), it is best to store the lyophilized powder at -80°C.

  • Question 3: How can I confirm the identity and purity of my synthesized this compound?

    • Answer: The most common method is a combination of HPLC and mass spectrometry.

      • HPLC: Provides information on the purity of the sample. The retention time should be consistent with other long-chain acyl-CoAs.[3]

      • Mass Spectrometry (MS): Confirms the identity of the product by providing its exact mass.

  • Question 4: Can I use a standard protocol for long-chain acyl-CoA synthesis for this compound?

    • Answer: Yes, a standard protocol for other long-chain acyl-CoAs is a good starting point. However, you may need to optimize the reaction conditions, particularly the solvent system, to account for the potential difference in solubility due to the methyl branch in the fatty acid chain.

Quantitative Data Summary

The following table summarizes typical yields for different acyl-CoA synthesis methods, which can be used as a benchmark for the synthesis of this compound.

Synthesis MethodPrecursor Molecule ClassTypical YieldReference
Carbonyldiimidazole (CDI)Saturated Acyl-CoAs40-95%[1]
Ethyl Chloroformate (ECF)α,β-unsaturated Acyl-CoAs39-75%[1]
Enzymatic (Acyl-CoA Ligase)Various Acyl-CoAsVariable (highly dependent on substrate specificity)[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Ethyl Chloroformate Method

This protocol is adapted from methods used for the synthesis of other long-chain acyl-CoAs.[5]

  • Preparation of the Fatty Acid Salt:

  • Activation with Ethyl Chloroformate:

    • Cool the mixture to 0°C in an ice bath.

    • Add 1.1 equivalents of ethyl chloroformate dropwise while stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 1.2 equivalents of Coenzyme A (free acid) in 1 ml of a 1:1 mixture of THF and water, kept at 0°C.

    • Slowly add the Coenzyme A solution to the activated fatty acid mixture.

    • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Purify the aqueous solution by solid-phase extraction followed by HPLC as described in the troubleshooting section.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for enzymatic synthesis. The optimal conditions may vary depending on the specific acyl-CoA ligase used.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 0.5 mM Coenzyme A

      • 0.2 mM 15-methylnonadecanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)

      • 1-5 µM of a suitable acyl-CoA ligase

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.

  • Termination and Purification:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by heating.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Purify the supernatant containing this compound by HPLC.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification FattyAcid 15-Methylnonadecanoic Acid MixedAnhydride Activated Mixed Anhydride Intermediate FattyAcid->MixedAnhydride Anhydrous THF, 0°C Activator Ethyl Chloroformate + Triethylamine Activator->MixedAnhydride Product Crude 15-Methyl- nonadecanoyl-CoA MixedAnhydride->Product CoA Coenzyme A CoA->Product SPE Solid-Phase Extraction (C18) Product->SPE HPLC Reversed-Phase HPLC SPE->HPLC PureProduct Pure Product HPLC->PureProduct

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Reactants 15-Methylnonadecanoic Acid + Coenzyme A + ATP ReactionMix Incubation (pH 7.5, 1-4 hours) Reactants->ReactionMix Enzyme Acyl-CoA Ligase (e.g., from M. tuberculosis) Enzyme->ReactionMix Termination Reaction Termination (Acetonitrile or Heat) ReactionMix->Termination Centrifugation Centrifugation to Remove Protein Termination->Centrifugation Purification HPLC Purification Centrifugation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Enzymatic synthesis workflow for this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckActivation Check Activation Step (Anhydrous conditions?) LowYield->CheckActivation Yes CheckReactants Unreacted Starting Materials Present? ImpureProduct->CheckReactants Yes CheckHydrolysis Minimize Hydrolysis (Low temp, optimal pH?) CheckActivation->CheckHydrolysis CheckSolubility Improve Solubility (Co-solvent?) CheckHydrolysis->CheckSolubility CheckEnzyme Verify Enzyme Activity (For enzymatic synthesis) CheckSolubility->CheckEnzyme OptimizeStoichiometry Optimize Reactant Stoichiometry CheckReactants->OptimizeStoichiometry Yes CheckOxidation Oxidized CoA Present? CheckReactants->CheckOxidation No OptimizeStoichiometry->CheckOxidation AddReducingAgent Add TCEP CheckOxidation->AddReducingAgent Yes CheckSideProducts Other Side Products? CheckOxidation->CheckSideProducts No AddReducingAgent->CheckSideProducts OptimizeConditions Optimize Reaction Conditions CheckSideProducts->OptimizeConditions Yes ImprovePurification Improve Purification (HPLC) CheckSideProducts->ImprovePurification No OptimizeConditions->ImprovePurification

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: LC-MS/MS Analysis of 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 15-methylnonadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound?

A1: Long-chain acyl-CoAs (LCACoAs) like this compound present several analytical challenges. Their amphiphilic nature, consisting of a long hydrophobic acyl chain and a polar coenzyme A moiety, can lead to poor chromatographic peak shapes, such as tailing and broadening.[1][2] These molecules are also prone to analyte loss due to adhesion to glass and metallic surfaces of the LC system.[3] Furthermore, their presence in biological matrices is often at low concentrations, requiring highly sensitive detection methods.

Q2: What is the optimal ionization mode and what are the characteristic MS/MS fragments for this compound?

A2: Positive electrospray ionization (ESI) mode is generally more sensitive for the detection of LCACoAs.[4] A common fragmentation pattern for acyl-CoAs in positive mode is a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.22 Da).[1][2][4][5] For this compound (exact mass ≈ 1062.42 Da), the primary precursor ion to monitor would be the protonated molecule [M+H]⁺ at m/z 1063.43. The most abundant and specific product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would result from this neutral loss. Another common fragment ion observed corresponds to the phosphopantetheine moiety at m/z 428.1.[1][6][7]

Q3: How can I improve the chromatographic separation and peak shape for this analyte?

A3: To improve peak shape and resolution, consider the following:

  • UPLC/UHPLC Systems: Ultra-high-performance liquid chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., ~1.7 µm), can significantly improve peak shape, enhance resolution, and reduce run times compared to conventional HPLC.[8]

  • Mobile Phase pH: Using an alkaline mobile phase, such as water and acetonitrile (B52724) containing ammonium (B1175870) hydroxide (B78521) (e.g., 15 mM NH₄OH), can improve the peak shape for long-chain acyl-CoAs.[2][8] However, be mindful that high pH can be detrimental to standard silica-based C18 columns.[1]

  • Column Choice: A C8 or C18 reversed-phase column is typically used for separation.[2][8]

Q4: What is the most effective method for extracting this compound from biological samples?

A4: Extraction procedures must be performed with care due to the instability of LCACoAs.[8] A common and effective method involves homogenization of the tissue or cell sample in a cold, acidic solution followed by protein precipitation and lipid extraction using an organic solvent mixture. One established protocol involves homogenizing the sample in a potassium phosphate (B84403) buffer (pH 4.9) and an acetonitrile:2-propanol:methanol solvent mixture.[8] Another approach uses formic acid in the initial resuspension followed by acetonitrile.[9] For cleanup, solid-phase extraction (SPE) is often employed to remove interfering substances and the deproteinizing agent.[6]

Q5: How should I select an internal standard for quantitative analysis?

A5: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA, which is not naturally abundant in most biological systems, is a suitable alternative. Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA) are commonly used as internal standards for LCACoA analysis.[5][8] The IS should be added at the very beginning of the sample preparation process to account for variability during extraction and analysis.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient Ionization: Suboptimal MS source parameters. 2. Analyte Degradation: Sample instability during extraction or storage. 3. Poor Extraction Recovery: Inefficient sample preparation. 4. Ion Suppression: Co-eluting matrix components interfering with ionization.[5]1. Optimize MS parameters (capillary voltage, cone voltage, gas flow) by infusing a standard solution.[5] 2. Keep samples on ice or at 4°C throughout the extraction process and store at -80°C.[8][9] 3. Validate extraction efficiency using a spiked standard. Consider alternative extraction solvents or SPE cleanup. 4. Improve chromatographic separation to resolve the analyte from interfering species. Use a divert valve to direct the flow to waste during parts of the run where the analyte does not elute.[5]
Poor Peak Shape (Tailing, Broadening) 1. Secondary Interactions: Analyte interacting with active sites on the column or LC system. 2. Inappropriate Mobile Phase: pH or organic content not optimal for the analyte. 3. Column Overload: Injecting too much sample. 4. Column Degradation: Loss of stationary phase, especially when using high pH mobile phases.[1]1. Use a high-quality, end-capped column. Consider adding a small amount of a competing base to the mobile phase. 2. Use an alkaline mobile phase (e.g., with ammonium hydroxide) to improve peak shape for LCACoAs.[2][8] Optimize the gradient profile. 3. Reduce the injection volume or dilute the sample. 4. Replace the column. Use a pH-stable column if consistently using alkaline mobile phases.
High Background Noise 1. Contaminated Mobile Phase: Impurities in solvents or additives. 2. Contaminated LC System: Buildup of contaminants in tubing, injector, or column. 3. Insufficient MS/MS Specificity: Selected MRM transition is not unique.1. Use high-purity, LC-MS grade solvents and fresh additives. 2. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). 3. Confirm the specificity of your precursor and product ions. The neutral loss of 507.22 Da is highly specific and helps reduce baseline noise.[8]
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction steps. 2. Autosampler Issues: Inaccurate injection volumes. 3. Sample Instability in Autosampler: Degradation of the analyte while waiting for injection. 4. Fluctuating LC/MS Performance: Unstable spray, temperature fluctuations.1. Use a validated, standardized protocol. Ensure the internal standard is added early. 2. Perform autosampler calibration and maintenance. Check for air bubbles in the sample syringe.[10] 3. Keep the autosampler at a low temperature (e.g., 4-5°C).[1] 4. Allow the system to fully equilibrate before starting the analysis. Monitor system suitability by injecting a standard periodically throughout the run.

Quantitative Data Summary

Table 1: Calculated MRM Transitions for this compound and Common Internal Standards

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition Type
This compound 1063.43556.21Quantitative (Neutral Loss of 507.22)
This compound 1063.43428.10Qualitative (Phosphopantetheine fragment)[1][6]
Pentadecanoyl-CoA (C15:0-CoA) IS 991.38484.16Quantitative (Neutral Loss of 507.22)
Heptadecanoyl-CoA (C17:0-CoA) IS 1019.41512.19Quantitative (Neutral Loss of 507.22)

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of LCACoAs from muscle tissue.[8]

  • Homogenization: Place ~40 mg of frozen tissue in a tube on ice. Add 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9) and 0.5 mL of an ice-cold solvent mix of acetonitrile:2-propanol:methanol (3:1:1). Add the internal standard (e.g., 20 ng of C17:0-CoA).

  • Disruption: Homogenize the sample twice on ice using a suitable tissue homogenizer.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Parameters

This protocol is based on optimized conditions for separating and detecting various LCACoAs.[8]

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 2.8 min: 45% B

    • 3.0 min: 25% B

    • 4.0 min: 65% B

    • 4.5 min: 20% B

    • 5.0 min: End run

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Selected Reaction Monitoring (SRM).

  • Key Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific analyte and instrument used by infusing a standard solution.[5][8] Monitor the transitions listed in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue/Cell Sample homogenize Homogenization with IS sample->homogenize extract Solvent Extraction & Centrifugation homogenize->extract supernatant Collect Supernatant extract->supernatant lc UPLC Separation (C8 Column, Alkaline Gradient) supernatant->lc ms ESI+ Ionization lc->ms msms Tandem MS (SRM) (Monitor Neutral Loss of 507) ms->msms data_analysis Data Processing & Quantification msms->data_analysis

Caption: General workflow for the sensitive analysis of this compound.

fragmentation_pathway cluster_structure This compound Structure cluster_msms MS/MS Fragmentation cluster_products Acyl 15-methylnonadecanoyl (Hydrophobic Chain) CoA Coenzyme A Moiety (Hydrophilic) Acyl->CoA Thioester Linkage Precursor [M+H]⁺ Precursor Ion m/z 1063.43 Product1 Product Ion m/z 556.21 Precursor->Product1 Neutral Loss of 507.22 Da (3'-phospho-ADP) Product2 Fragment Ion m/z 428.10 Precursor->Product2 Cleavage at Pantetheine

Caption: Key fragmentation pathways for this compound in positive ESI mode.

References

Technical Support Center: Overcoming Poor Solubility of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of very-long-chain acyl-CoAs (VLC-Acyl-CoAs) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are very-long-chain acyl-CoAs (VLC-Acyl-CoAs) so poorly soluble in aqueous buffers?

A1: Very-long-chain acyl-CoAs possess a long, hydrophobic acyl chain (typically 20 carbons or more) and a hydrophilic Coenzyme A head group. This amphipathic nature causes them to self-aggregate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water. Above a certain concentration, known as the critical micelle concentration (CMC), they form micelles, which can lead to turbidity and precipitation, making them unavailable for enzymatic reactions.[1][2] The solubility is further influenced by factors such as pH, ionic strength, and temperature of the buffer.[1][2]

Q2: My VLC-Acyl-CoA solution is cloudy. What does this indicate and how can I fix it?

A2: A cloudy solution typically indicates that the VLC-Acyl-CoA concentration is above its CMC and has formed micelles or even precipitated. To resolve this, you can try gentle warming and sonication. However, the most effective solution is to employ a solubilizing agent like a detergent or cyclodextrin.

Q3: What are the primary methods to improve the solubility of VLC-Acyl-CoAs for in vitro assays?

A3: The two most common and effective methods for solubilizing VLC-Acyl-CoAs are the use of detergents or cyclodextrins.

  • Detergents: These amphipathic molecules intercalate with the VLC-Acyl-CoAs, forming mixed micelles that are soluble in aqueous solutions. The choice of detergent and its concentration relative to the CMC are critical.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic acyl chain of the VLC-Acyl-CoA, forming an inclusion complex that is water-soluble.[3] Methyl-β-cyclodextrin (MβCD) is particularly effective for this purpose.[4][5][6]

Q4: How do I choose between using a detergent and a cyclodextrin?

A4: The choice depends on your specific application.

  • Cyclodextrins , like MβCD, are often preferred as they form a true molecular dispersion rather than micelles, which can be advantageous for enzyme kinetics studies.[4] They are also effective at delivering the acyl-CoA to the enzyme's active site.

  • Detergents can be very effective solubilizers, but they may interfere with enzyme activity or downstream applications. It is crucial to choose a detergent with a high CMC and use it at the lowest effective concentration. Non-ionic or zwitterionic detergents are generally less denaturing to proteins than ionic detergents.[7]

Q5: I'm observing precipitation in my assay buffer containing Mg2+ and palmitoyl-CoA. What could be the cause?

A5: The solubility of palmitoyl-CoA, a long-chain acyl-CoA, is significantly reduced in the presence of magnesium ions (Mg2+).[8] In Tris-HCl buffer, for instance, precipitation can occur at Mg2+ concentrations as low as 1 mM.[8] This issue is buffer-dependent and can be mitigated by using a phosphate (B84403) buffer or by increasing the ionic strength with KCl.[8]

Troubleshooting Guides

Problem 1: Low or no enzyme activity in an assay using a VLC-Acyl-CoA substrate.

Possible Cause: The VLC-Acyl-CoA is not sufficiently soluble and is therefore not accessible to the enzyme.

Troubleshooting Steps:

  • Visual Inspection: Check your VLC-Acyl-CoA stock solution and the final assay mixture for any cloudiness or precipitation.

  • Solubilization with Methyl-β-cyclodextrin (MβCD):

    • Prepare a stock solution of MβCD in your assay buffer.

    • Add the MβCD solution to your VLC-Acyl-CoA. The molar ratio of MβCD to VLC-Acyl-CoA is critical and increases with the length of the acyl chain.[4]

    • Gently warm the mixture (e.g., to 70°C) and sonicate for a few minutes to facilitate the formation of the inclusion complex.[4] The solution should become clear.

  • Solubilization with Detergents:

    • Select a non-ionic or zwitterionic detergent.

    • Prepare a stock solution of the detergent and add it to your VLC-Acyl-CoA solution to a final concentration above the detergent's CMC.

    • Vortex or sonicate briefly to aid solubilization.

  • Buffer Optimization: If your assay contains divalent cations like Mg2+, consider reducing their concentration or switching to a buffer system where the VLC-Acyl-CoA is more soluble, such as a phosphate buffer.[8]

Problem 2: Inconsistent or irreproducible results in enzyme kinetic studies.

Possible Cause: The aggregation state of the VLC-Acyl-CoA is variable between experiments, affecting its availability as a substrate.

Troubleshooting Steps:

  • Standardize Solubilization Protocol: Ensure that your method for solubilizing the VLC-Acyl-CoA is consistent for every experiment. This includes the concentration of the solubilizing agent, temperature, and sonication time.

  • Use Methyl-β-cyclodextrin (MβCD): MβCD is highly recommended for kinetic studies as it forms a well-defined 1:1 complex with the fatty acid portion of the acyl-CoA, providing a monomeric and readily available substrate.[4]

  • Control for Solubilizing Agent Effects: Run control experiments with the solubilizing agent alone to ensure it does not affect enzyme activity.

  • Consider Substrate Stability: Be aware that long-chain acyl-CoAs can be unstable in aqueous buffers over long periods.[9] Prepare fresh solutions for each experiment whenever possible.

Data Presentation

Table 1: Factors Influencing the Solubility and Critical Micelle Concentration (CMC) of Acyl-CoAs

FactorEffect on Solubility/CMCReference
Acyl Chain Length Longer chains decrease solubility and lower the CMC.[1][2]
Acyl Chain Unsaturation Unsaturation (double bonds) increases solubility and raises the CMC.[1][2]
pH Can affect the charge of the headgroup and influence solubility.[1][2]
Ionic Strength Higher ionic strength can decrease the CMC.[1][2]
Temperature Can influence the thermodynamics of micellization.[1][2]
Divalent Cations (e.g., Mg2+) Can cause precipitation of some acyl-CoAs.[8]

Table 2: Comparison of Common Solubilization Agents

AgentMechanism of ActionAdvantagesDisadvantages
Detergents (Non-ionic/Zwitterionic) Form mixed micelles with VLC-Acyl-CoAs.Highly effective at solubilization.Can interfere with enzyme activity; may be difficult to remove.
Methyl-β-cyclodextrin (MβCD) Forms water-soluble inclusion complexes.[3][4]Provides a monomeric substrate; less likely to interfere with enzyme function.[4]Requires optimization of the MβCD:acyl-CoA ratio.[4]

Experimental Protocols

Protocol 1: Solubilization of a Very-Long-Chain Acyl-CoA using Methyl-β-cyclodextrin (MβCD)

Materials:

  • Very-long-chain acyl-CoA (e.g., C24:0-CoA)

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer (e.g., Tris-HCl or HEPES)

  • Heating block or water bath

  • Bath sonicator

Procedure:

  • Determine the required MβCD to VLC-Acyl-CoA molar ratio. This is dependent on the acyl chain length. As a starting point, a ratio of 10:1 to 20:1 (MβCD:VLC-Acyl-CoA) is often effective for very-long-chain species.

  • Prepare a stock solution of MβCD in the desired aqueous buffer.

  • In a microcentrifuge tube, place the required amount of VLC-Acyl-CoA (as a solid or evaporated from an organic solvent).

  • Add the appropriate volume of the MβCD stock solution to achieve the desired final concentration of VLC-Acyl-CoA and the target molar ratio.

  • Incubate the mixture at 70°C for 1 hour.[4]

  • Sonicate the mixture in a bath sonicator for 5 minutes.[4]

  • Allow the solution to cool to room temperature. A clear solution indicates successful solubilization.

  • This stock solution can now be diluted into your assay buffer.

Visualizations

G Troubleshooting Workflow for Poor VLC-Acyl-CoA Solubility start Start: Poor Enzyme Activity with VLC-Acyl-CoA Substrate check_solubility Visually inspect for cloudiness or precipitate start->check_solubility is_soluble Solution is clear check_solubility->is_soluble Yes not_soluble Solution is cloudy/precipitated check_solubility->not_soluble No consider_other_factors Consider other factors: - Enzyme instability - Incorrect buffer pH - Inhibitors present is_soluble->consider_other_factors solubilization_method Choose Solubilization Method not_soluble->solubilization_method use_mbcd Use Methyl-β-cyclodextrin (MβCD) solubilization_method->use_mbcd Preferred for kinetics use_detergent Use Detergent solubilization_method->use_detergent optimize_mbcd Optimize MβCD:Acyl-CoA ratio (e.g., 10:1 to 20:1) use_mbcd->optimize_mbcd optimize_detergent Select non-ionic/zwitterionic detergent Use concentration > CMC use_detergent->optimize_detergent re_assay Re-run Assay optimize_mbcd->re_assay optimize_detergent->re_assay successful_assay Successful Assay re_assay->successful_assay

Caption: Troubleshooting workflow for poor VLC-Acyl-CoA solubility.

G Mechanism of VLC-Acyl-CoA Solubilization by MβCD cluster_0 Poorly Soluble VLC-Acyl-CoA cluster_1 Solubilization Process vlc_acyl_coa VLC-Acyl-CoA (Hydrophobic Tail + Hydrophilic Head) micelle Micelle Formation vlc_acyl_coa->micelle Self-aggregates in water complex Soluble Inclusion Complex vlc_acyl_coa->complex Encapsulation of hydrophobic tail mbcd Methyl-β-cyclodextrin (MβCD) (Hydrophobic Cavity) mbcd->complex

Caption: Solubilization of VLC-Acyl-CoA by MβCD inclusion complex formation.

References

Technical Support Center: 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound, like other long-chain acyl-CoA thioesters, is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated at both acidic and alkaline pH. Hydrolysis is generally faster at higher pH values.[1][2] Aqueous solutions of coenzyme A derivatives are unstable at basic pH and should ideally be stored at a pH between 2 and 6.[3]

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[1] For long-term storage, it is crucial to maintain a low temperature.

  • Solvent: Acyl-CoAs are known to be unstable in purely aqueous solutions.[4][5] The presence of organic solvents like methanol (B129727) can improve stability.[4]

Q2: What are the recommended storage conditions for this compound solutions?

To ensure the long-term stability of this compound, adhere to the following storage guidelines:

ConditionRecommendationRationale
Temperature Store stock solutions at -80°C. For daily use, aliquots can be kept at -20°C.Minimizes chemical and enzymatic degradation.
Solvent Prepare stock solutions in a suitable organic solvent like DMSO or in a buffered aqueous solution containing at least 50% methanol.[4]Enhances stability by reducing hydrolytic degradation common in purely aqueous solutions.
pH Maintain a slightly acidic to neutral pH (pH 6.0-7.0) for aqueous buffers.The thioester linkage is more stable under these conditions.
Light Sensitivity Protect from light by storing in amber vials or by covering tubes with foil.Prevents potential photodegradation.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of the molecule.

Q3: My this compound solution appears to be degrading during my experiment. What are the common causes and how can I troubleshoot this?

Degradation during an experiment can be a significant issue. Here’s a guide to troubleshoot common causes:

Potential CauseTroubleshooting Steps
Hydrolysis due to inappropriate buffer pH. Ensure your experimental buffer is within the optimal pH range of 6.0-7.0. Verify the pH of your solutions before starting the experiment.
Thermal degradation during long incubations. If long incubation times at elevated temperatures are necessary, consider running a time-course experiment to determine the degradation rate under your specific conditions. Prepare fresh solutions for critical experiments.
Contamination with esterases or proteases. Use sterile, nuclease-free water and buffers. Ensure all labware is thoroughly cleaned. If using cell lysates or other biological samples, consider the presence of endogenous enzymes that can degrade acyl-CoAs.
Adsorption to labware. Long-chain acyl-CoAs can be "sticky" and adsorb to the surface of plastic labware. Using low-protein-binding tubes and plates can help mitigate this issue.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays.

Symptoms: High variability between replicate experiments or a gradual loss of activity over time.

Possible Cause: Degradation of the this compound substrate.

Solutions:

  • Prepare Fresh Substrate: Prepare the this compound working solution immediately before each experiment from a freshly thawed aliquot of the stock solution.

  • Assess Substrate Integrity: Before use, you can assess the purity and concentration of your this compound solution using LC-MS/MS.

  • Control for Degradation: Include a "no-enzyme" control incubated for the same duration as your experimental samples to quantify the extent of non-enzymatic degradation.

Issue 2: Low recovery of this compound after extraction from biological samples.

Symptoms: The quantified amount of this compound is significantly lower than expected.

Possible Cause: Degradation during the extraction procedure.

Solutions:

  • Optimize Extraction Solvent: Use a solvent system that has been shown to be effective for extracting long-chain acyl-CoAs, such as a mixture of methanol and water.[4]

  • Work Quickly and on Ice: Perform all extraction steps on ice to minimize enzymatic and chemical degradation.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard to accurately quantify the recovery of this compound.[6]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method to assess the stability of this compound under different solution conditions using LC-MS/MS analysis.

Materials:

  • This compound

  • Test solutions (e.g., water, 50 mM ammonium (B1175870) acetate (B1210297) pH 7.0, methanol, 50% methanol/50% 50 mM ammonium acetate pH 7.0)[4]

  • Autosampler vials

  • LC-MS/MS system

Procedure:

  • Prepare a 500 nM solution of this compound in each of the test solutions.

  • Transfer the solutions to autosampler vials.

  • Place the vials in the autosampler set at a specific temperature (e.g., room temperature).

  • Analyze the samples at time-zero, 4 hours, and 24 hours.[4]

  • Quantify the remaining this compound at each time point using a suitable LC-MS/MS method.

  • Calculate the percentage of this compound remaining relative to the time-zero sample to determine its stability in each solution.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how such data would be summarized.

Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)

Solvent% Remaining after 4h% Remaining after 24h
Water85%60%
50 mM Ammonium Acetate (pH 7.0)88%65%
Methanol98%95%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)95%90%

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.0)

Temperature% Remaining after 24h
4°C90%
25°C (Room Temperature)65%
37°C40%

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep Prepare 500 nM this compound in various test solutions incubate Incubate at defined temperature (e.g., Room Temperature) prep->incubate Transfer to autosampler timepoints Analyze at T=0, T=4h, T=24h incubate->timepoints Time-course sampling lcms LC-MS/MS Quantification timepoints->lcms calculate Calculate % Remaining vs. T=0 lcms->calculate

Caption: Workflow for assessing the stability of this compound.

Hydrolysis_Pathway mol_coa This compound products 15-methylnonadecanoic Acid + Coenzyme A mol_coa->products Hydrolysis water H₂O conditions pH, Temperature conditions->mol_coa Influences rate

Caption: Factors influencing the hydrolysis of this compound.

References

preventing degradation of 15-methylnonadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 15-methylnonadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the integrity and accurate quantification of this long-chain branched fatty acyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological samples?

A1: The main challenges stem from the inherent instability of long-chain acyl-CoAs.[1] These molecules are susceptible to degradation through several mechanisms:

  • Enzymatic Degradation: Endogenous thioesterases can rapidly hydrolyze the thioester bond.[2]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3]

  • Oxidation: While this compound is a saturated fatty acyl-CoA and thus less prone to oxidation than its unsaturated counterparts, reagents and other sample components can still pose an oxidative threat.

To mitigate these challenges, it is crucial to work quickly, maintain low temperatures throughout the extraction process, and use appropriate buffers and solvents.[1]

Q2: How should I store my samples to ensure the stability of this compound?

A2: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[1] When ready for extraction, the frozen tissue should be processed as quickly as possible.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in biological samples.[4] The internal standard should be added as early as possible in the extraction procedure to account for any loss during sample preparation.[1]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Cause Recommended Solution
Analyte Degradation Ensure rapid quenching of metabolic activity and keep samples on ice or at 4°C throughout the entire extraction procedure.[1] Reconstitute the final dried extract just before analysis.[4]
Inefficient Extraction Optimize the homogenization process to ensure complete cell lysis. A glass homogenizer is often effective.[1] Use a sufficient volume of extraction solvent, typically a 20-fold excess relative to the tissue weight.[1]
Poor Recovery from Solid-Phase Extraction (SPE) If using SPE, ensure the column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution solvent compositions and volumes. Consider that very long-chain species may require stronger elution solvents.
Ion Suppression in Mass Spectrometry Improve chromatographic separation to resolve this compound from co-eluting matrix components.[4] Consider sample cleanup using SPE if significant matrix effects are observed.[5]
Issue 2: High Variability in Quantification Results
Possible Cause Recommended Solution
Inconsistent Extraction Efficiency Ensure the internal standard is added to all samples at the very beginning of the extraction process to normalize for variability in recovery.[1] Maintain consistent timing and temperature for all extraction steps across all samples.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and reconstitution solvents.
Instability in Reconstituted Sample Analyze samples as soon as possible after reconstitution. If there is a delay, store the reconstituted samples at 4°C in the autosampler.[3] Methanol has been shown to be a good reconstitution solvent for acyl-CoA stability.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile (B52724)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2 mL of ice-cold 2-propanol to the homogenate and continue to homogenize.

  • Extraction: Add 4 mL of ice-cold acetonitrile to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of methanol).[3]

Data Presentation: Comparison of Extraction Solvent Systems

The choice of extraction solvent can significantly impact the recovery of long-chain acyl-CoAs. The following table summarizes the performance of different solvent systems.

Extraction Solvent Relative MS Intensity of Long-Chain Acyl-CoAs Key Advantages Reference
80% MethanolHighSimple, one-step protein precipitation and extraction.[7]
Acetonitrile/2-propanolHighGood recovery for a broad range of acyl-CoAs.[6]
Acetonitrile/Methanol/Water (2:2:1)ModerateCan extract a wider range of metabolites.[8]
Solvents with Formic AcidVery LowAcid can cause significant ion suppression.[7]

Mandatory Visualizations

experimental_workflow sample Tissue Sample (Flash-frozen, -80°C) homogenize Homogenize in Acidic Buffer (pH 4.9) + Internal Standard sample->homogenize add_solvent Add 2-Propanol & Acetonitrile homogenize->add_solvent vortex Vortex & Incubate on Ice add_solvent->vortex centrifuge Centrifuge (15,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_logic start Low/No MS Signal degradation Degradation? start->degradation extraction Inefficient Extraction? degradation->extraction No sol_degradation Work faster Keep samples on ice Use fresh solvents degradation->sol_degradation Yes ionsupp Ion Suppression? extraction->ionsupp No sol_extraction Optimize homogenization Increase solvent volume extraction->sol_extraction Yes sol_ionsupp Improve chromatography Perform sample cleanup (SPE) ionsupp->sol_ionsupp Yes

References

Technical Support Center: Optimization of HPLC Separation for Anteiso-Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of anteiso-fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of anteiso-fatty acyl-CoAs?

A1: The main difficulty lies in resolving anteiso-fatty acyl-CoAs from their structural isomers, particularly iso-fatty acyl-CoAs and straight-chain fatty acyl-CoAs of similar chain lengths. These molecules have very similar physicochemical properties, which makes their separation by conventional reversed-phase HPLC challenging.

Q2: Which type of HPLC column is best suited for separating anteiso-fatty acyl-CoA isomers?

A2: The choice of column depends on the specific requirements of the analysis.

  • Reversed-Phase C18 columns are the most commonly used for the analysis of fatty acyl-CoAs and can provide good separation based on hydrophobicity.[1] Optimization of the mobile phase and gradient elution is crucial for resolving isomers.

  • For complex mixtures where co-elution of isomers is a significant issue, chiral stationary phases (CSPs) , such as polysaccharide-based columns (e.g., Chiralpak IG-U), have shown excellent selectivity for resolving branched-chain fatty acid isomers, including anteiso- and iso-forms.[2]

Q3: What are the recommended detection methods for anteiso-fatty acyl-CoAs?

A3: Due to the lack of a strong UV chromophore in the fatty acyl chain, direct UV detection can be challenging but is possible at low wavelengths (around 260 nm) due to the adenine (B156593) moiety of Coenzyme A.[3] For higher sensitivity and specificity, the following methods are recommended:

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the preferred method for the sensitive and selective detection and quantification of fatty acyl-CoAs.[4]

  • Fluorescence Detection: Derivatization of the fatty acyl-CoA with a fluorescent tag can significantly enhance detection sensitivity.

Q4: How can I improve the peak shape for my anteiso-fatty acyl-CoA analysis?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve it:

  • Optimize the mobile phase pH: Ensure the pH is appropriate to maintain the consistent ionization state of the analytes.

  • Use a suitable organic modifier: Acetonitrile is a common choice, but methanol (B129727) can offer different selectivity.[5]

  • Adjust the injection solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.

  • Check for column overload: If you observe peak fronting, try diluting your sample or injecting a smaller volume.

Troubleshooting Guides

Issue 1: Co-elution of Anteiso- and Iso-Fatty Acyl-CoA Isomers

Potential Causes and Solutions:

Potential Cause Solution
Insufficient Column Selectivity 1. Switch to a Chiral Column: For baseline resolution of anteiso- and iso-isomers, a chiral stationary phase is highly recommended.[2]2. Use a High-Resolution C18 Column: Employ a column with a smaller particle size (e.g., sub-2 µm) and a longer length to increase theoretical plates and improve resolution.
Suboptimal Mobile Phase Composition 1. Modify the Organic Solvent: If using acetonitrile, try switching to methanol or a combination of both to alter selectivity.[5]2. Adjust the Aqueous Phase: Modify the pH or the concentration of the buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) to influence the interaction of the analytes with the stationary phase.[6]
Inadequate Gradient Program 1. Decrease the Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.2. Introduce an Isocratic Hold: Incorporate an isocratic step at the elution point of the isomers to enhance their separation.
Elevated Column Temperature Lower the Column Temperature: Reducing the temperature can sometimes increase the differential interaction between the isomers and the stationary phase, leading to better resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Causes and Solutions:

Potential Cause Solution
Peak Tailing 1. Secondary Interactions with Silanols: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to mask active silanol (B1196071) groups on the column.2. Column Contamination: Wash the column with a strong solvent or, if necessary, replace it.3. Inappropriate pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.
Peak Fronting 1. Column Overload: Reduce the sample concentration or injection volume.2. Sample Solvent Incompatibility: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Split Peaks 1. Clogged Frit or Column Void: Replace the column inlet frit or the column itself.2. Partial Sample Precipitation in Injector: Ensure the sample is fully dissolved in the injection solvent.

Data Presentation

Table 1: Comparison of HPLC Columns for Branched-Chain Fatty Acyl-CoA Separation

Column Type Stationary Phase Particle Size (µm) Dimensions (mm) Advantages Disadvantages Reference
Reversed-PhaseC181.7 - 52.1 x 100 or 4.6 x 250Good for general separation by hydrophobicity.May not resolve anteiso- and iso-isomers.[1]
ChiralPolysaccharide-based (e.g., Chiralpak IG-U)3 - 52.1 x 150 or 4.6 x 250Excellent selectivity for branched-chain isomers.Can be more expensive and have limitations on mobile phase compatibility.[2]

Table 2: Typical Gradient Elution Program for Anteiso-Fatty Acyl-CoA Analysis on a C18 Column

Time (min) % Mobile Phase A (e.g., 10 mM Ammonium Acetate in Water) % Mobile Phase B (e.g., Acetonitrile)
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

Note: This is an exemplary gradient and should be optimized for your specific application and column.

Experimental Protocols

Protocol 1: Extraction of Fatty Acyl-CoAs from Mammalian Tissue
  • Homogenization: Homogenize frozen, powdered tissue (approx. 50 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the fatty acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of water to remove salts and other polar impurities. d. Elute the fatty acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.

Protocol 2: HPLC-MS Analysis of Anteiso-Fatty Acyl-CoAs
  • HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a chiral column for isomer separation.

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Utilize a gradient program similar to the one described in Table 2, optimizing as needed.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: Maintain the column at 40°C.

  • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes and desired sensitivity.

    • Scan Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific anteiso-fatty acyl-CoAs.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS Analysis tissue Mammalian Tissue homogenization Homogenization in TCA tissue->homogenization 1 centrifugation Centrifugation homogenization->centrifugation 2 spe Solid-Phase Extraction (SPE) centrifugation->spe 3 reconstitution Drying and Reconstitution spe->reconstitution 4 injection Sample Injection reconstitution->injection separation HPLC Separation (C18 or Chiral Column) injection->separation 5 detection MS Detection separation->detection 6 data_analysis Data Analysis detection->data_analysis 7

Caption: Experimental workflow for the analysis of anteiso-fatty acyl-CoAs.

troubleshooting_tree start Co-elution of anteiso- and iso-isomers check_column Is a chiral column being used? start->check_column use_chiral Switch to a chiral column for optimal selectivity. check_column->use_chiral No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes change_organic Try a different organic modifier (e.g., methanol). optimize_mobile_phase->change_organic adjust_ph Adjust pH of the aqueous phase. optimize_mobile_phase->adjust_ph optimize_gradient Optimize Gradient Program optimize_mobile_phase->optimize_gradient shallower_gradient Use a shallower gradient. optimize_gradient->shallower_gradient isocratic_hold Introduce an isocratic hold. optimize_gradient->isocratic_hold adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp lower_temp Try lowering the temperature. adjust_temp->lower_temp

Caption: Troubleshooting decision tree for co-elution of isomers.

References

troubleshooting low yield in enzymatic synthesis of 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic synthesis of 15-methylnonadecanoyl-CoA. Low yields are a common challenge in the synthesis of long-chain fatty acyl-CoAs, and this resource is designed to help researchers identify and resolve potential issues in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The synthesis is typically catalyzed by a long-chain acyl-CoA synthetase (ACSL). It is a two-step, ATP-dependent reaction. First, the enzyme facilitates the adenylation of the fatty acid (15-methylnonadecanoic acid) to form a fatty acyl-AMP intermediate, with the release of pyrophosphate. Second, Coenzyme A (CoA) displaces the AMP to form the final product, this compound.[1][2][3]

Q2: Which enzyme should I use for this synthesis?

The ideal enzyme is a long-chain acyl-CoA synthetase (ACSL) that has activity towards branched-chain fatty acids.[4] Different ACSL isoforms exhibit varying substrate specificities for chain length and branching.[5][6] It may be necessary to screen several ACSL isoforms to find one with optimal activity for 15-methylnonadecanoic acid.

Q3: Why is my substrate, 15-methylnonadecanoic acid, difficult to dissolve?

15-methylnonadecanoic acid is a C20 branched, long-chain fatty acid, which gives it very low solubility in aqueous buffers. It is critical to properly solubilize the substrate for the enzyme to access it. Often, initial dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is required before diluting it into the reaction buffer.[7]

Q4: What are the essential components of the reaction mixture?

A typical reaction mixture will contain:

  • 15-methylnonadecanoic acid (the substrate)

  • A suitable long-chain acyl-CoA synthetase (ACSL)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium ions (Mg²⁺), which are a required cofactor for ATP-dependent enzymes

  • A suitable buffer to maintain optimal pH (e.g., Tris-HCl, HEPES)

Troubleshooting Guide: Low Yield

Low yield of this compound can stem from several factors related to the enzyme, substrate, reaction conditions, or product stability. Use the following sections to diagnose and address potential problems.

Issue 1: Problems with the Enzyme (Acyl-CoA Synthetase)

Question: My reaction is not proceeding, or the rate is very low. How can I troubleshoot the enzyme's activity?

Answer: Suboptimal enzyme activity is a primary cause of low yield. Consider the following possibilities:

  • Incorrect Enzyme Selection: The chosen ACSL isoform may have low specificity for branched-chain fatty acids like 15-methylnonadecanoic acid.[4]

    • Solution: Test different ACSL isoforms known to have broad substrate specificity or specific activity towards long-chain fatty acids.[6]

  • Enzyme Denaturation/Degradation: ACSLs are sensitive to temperature, pH, and storage conditions.

    • Solution: Verify the integrity of your enzyme stock via SDS-PAGE. Ensure proper storage at -80°C in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles.

  • Insufficient Enzyme Concentration: The amount of enzyme may be the rate-limiting factor.

    • Solution: Increase the enzyme concentration in the reaction mixture incrementally.

Issue 2: Problems with the Substrate (15-Methylnonadecanoic Acid)

Question: I suspect my substrate is not being utilized efficiently. What could be the cause?

Answer: The physical properties of this long-chain fatty acid present significant challenges.

  • Poor Substrate Solubility: This is a highly probable cause of low yield. If the fatty acid is not in solution, the enzyme cannot act on it.

    • Solution: Prepare a concentrated stock solution of 15-methylnonadecanoic acid in DMF or DMSO.[7] Add this stock to the reaction buffer dropwise while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid inhibiting the enzyme. The use of a detergent like Triton X-100 at a concentration below its critical micelle concentration can also aid solubility.

  • Substrate Purity: Contaminants in the fatty acid preparation can inhibit the enzyme.

    • Solution: Verify the purity of your 15-methylnonadecanoic acid using GC-MS or another appropriate analytical technique.

Issue 3: Suboptimal Reaction Conditions

Question: I've addressed enzyme and substrate issues, but the yield is still low. How can I optimize the reaction conditions?

Answer: The reaction environment is critical for optimal enzyme function.

  • Incorrect Concentrations of Cofactors/Cosubstrates: The reaction requires ATP, CoA, and Mg²⁺ in optimal amounts.

    • Solution: Ensure ATP and CoA are not degraded and are used in molar excess relative to the fatty acid substrate. The concentration of Mg²⁺ should typically be equal to or slightly higher than the ATP concentration. Titrate the concentrations of these components to find the optimum.

  • Suboptimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity.

    • Solution: Perform a pH screen (e.g., from pH 6.5 to 8.5) and a temperature screen (e.g., from 25°C to 40°C) to determine the optimal conditions for your specific ACSL.

  • Product Feedback Inhibition: The product, this compound, can inhibit the ACSL enzyme, a common mechanism for this class of enzymes.[8][9][10]

    • Solution: If technically feasible, consider an in-situ product removal strategy, such as using a two-phase system where the product is extracted into an organic phase as it is formed. Alternatively, run the reaction for shorter periods and analyze the initial rates.

Issue 4: Product Instability and Degradation

Question: I see initial product formation, but the final yield is low. Could the product be degrading?

Answer: Yes, long-chain acyl-CoA esters can be unstable.

  • Hydrolysis: The thioester bond is susceptible to chemical or enzymatic hydrolysis.[11]

    • Solution: Ensure all reagents and labware are sterile to minimize contamination with hydrolases. Maintain the reaction at the optimal pH, as extreme pH values can catalyze chemical hydrolysis.

  • Oxidation: Although less common for saturated chains, impurities or reaction conditions could promote oxidation.[12]

    • Solution: Consider degassing buffers and running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Data Presentation

Table 1: Typical Reaction Component Concentrations
ComponentStarting Concentration RangeNotes
15-Methylnonadecanoic Acid10 - 200 µMLimited by solubility.
Long-Chain Acyl-CoA Synthetase0.1 - 2 µMEmpirically determined.
ATP1 - 5 mMShould be in molar excess.
Coenzyme A0.5 - 2 mMShould be in molar excess.
MgCl₂2 - 10 mMTypically > [ATP].
Buffer (e.g., Tris-HCl)50 - 100 mMpH range 7.0 - 8.0.
DTT (optional)1 - 2 mMTo maintain a reducing environment for CoA.
Triton X-100 (optional)0.01% - 0.05% (w/v)To aid substrate solubility.
Table 2: Troubleshooting Summary
SymptomPossible CauseRecommended Action
No product formationInactive enzymeVerify enzyme integrity (SDS-PAGE); use fresh enzyme stock.
Missing essential cofactorCheck concentrations of ATP, CoA, and Mg²⁺.
Insoluble substrateImprove substrate solubilization (use of DMSO/DMF, detergent).
Low reaction rateSuboptimal pH/temperaturePerform pH and temperature optimization experiments.
Insufficient enzymeIncrease enzyme concentration.
Product feedback inhibitionRun reaction for shorter time; consider in-situ product removal.
Yield decreases over timeProduct hydrolysis/degradationUse sterile conditions; avoid pH extremes.
CoA degradationAdd a reducing agent like DTT.

Experimental Protocols

Protocol 1: Generalized Enzymatic Synthesis of this compound

This protocol provides a starting point and should be optimized for your specific enzyme and experimental setup.

  • Substrate Preparation: a. Prepare a 10 mM stock solution of 15-methylnonadecanoic acid in 100% DMSO. b. Warm the solution gently (e.g., 37°C) to ensure complete dissolution.

  • Reaction Mixture Assembly: a. In a microcentrifuge tube, prepare the reaction buffer. For a final volume of 100 µL, add:

    • 5 µL of 1 M Tris-HCl, pH 7.5 (final: 50 mM)
    • 10 µL of 100 mM MgCl₂ (final: 10 mM)
    • 10 µL of 50 mM ATP (final: 5 mM)
    • 5 µL of 20 mM Coenzyme A (final: 1 mM)
    • 1 µL of 100 mM DTT (final: 1 mM)
    • 57 µL of nuclease-free water b. Vortex the mixture gently.

  • Initiating the Reaction: a. Add 1 µL of the 10 mM 15-methylnonadecanoic acid stock solution to the reaction mixture (final concentration: 100 µM). Vortex immediately to mix and prevent precipitation. b. Add 1 µL of a 100 µM stock of Long-Chain Acyl-CoA Synthetase (final concentration: 1 µM). c. Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Quenching the Reaction: a. Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Analysis: a. Analyze the formation of this compound using a suitable method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Brief on Product Purification

Purification of the long-chain acyl-CoA product can be challenging.

  • Solid-Phase Extraction (SPE): A common method involves using a C18 SPE cartridge. After quenching the reaction, the mixture is loaded onto the equilibrated cartridge. The cartridge is washed with a low-percentage organic solvent to remove salts and polar components, and the acyl-CoA is then eluted with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile).

Mandatory Visualizations

Diagram 1: Enzymatic Reaction Pathway

ReactionPathway sub 15-Methylnonadecanoic Acid enzyme Long-Chain Acyl-CoA Synthetase intermediate [Enzyme-Acyl-AMP Intermediate] sub->intermediate Step 1 atp ATP atp->intermediate ppi PPi amp AMP coa Coenzyme A prod This compound coa->prod intermediate->ppi intermediate->amp intermediate->prod Step 2 TroubleshootingWorkflow start Low Yield Observed check_enzyme Problem with Enzyme? start->check_enzyme enzyme_spec Check Substrate Specificity check_enzyme->enzyme_spec Yes check_substrate Problem with Substrate? check_enzyme->check_substrate No enzyme_act Verify Enzyme Integrity & Activity enzyme_spec->enzyme_act enzyme_conc Increase Enzyme Concentration enzyme_act->enzyme_conc end Yield Improved enzyme_conc->end sub_sol Improve Solubilization (e.g., DMSO, Triton X-100) check_substrate->sub_sol Yes check_conditions Suboptimal Conditions? check_substrate->check_conditions No sub_purity Verify Purity (GC-MS) sub_sol->sub_purity sub_purity->end cond_ph Optimize pH and Temperature check_conditions->cond_ph Yes check_product Product Degradation? check_conditions->check_product No cond_cofactors Titrate ATP, CoA, Mg²⁺ cond_ph->cond_cofactors cond_inhibition Test for Feedback Inhibition cond_cofactors->cond_inhibition cond_inhibition->end prod_hydrolysis Use Sterile Conditions, Check pH check_product->prod_hydrolysis Yes check_product->end No prod_hydrolysis->end

References

minimizing ion suppression for 15-methylnonadecanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 15-methylnonadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting molecules in the sample.[1] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification. For long-chain acyl-CoAs like this compound, which are often analyzed in complex biological matrices, ion suppression is a significant challenge.

Q2: What are the primary causes of ion suppression in the analysis of long-chain acyl-CoAs?

A2: The main culprits for ion suppression are components of the sample matrix that interfere with the ionization process of the target analyte. Common causes include:

  • Phospholipids (B1166683): Highly abundant in biological samples like plasma and tissue extracts, phospholipids are a major source of ion suppression, especially in positive electrospray ionization (+ESI).

  • Salts and Buffers: Non-volatile salts from buffers used during sample preparation can accumulate in the ion source and hinder analyte ionization.[2]

  • High concentrations of co-eluting species: When multiple components elute from the liquid chromatography (LC) column at the same time as this compound, they compete for ionization, leading to a suppressed signal for the analyte.[1][3]

Q3: How can I detect if ion suppression is affecting my this compound measurement?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample (without the analyte) is then injected onto the column. A dip in the baseline signal of the infused standard at the retention time of this compound indicates the presence of co-eluting, suppressing agents from the matrix.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem 1: Low or no signal for this compound.
Possible Cause Recommended Solution
Significant Ion Suppression Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids than simple protein precipitation.[4]
Optimize chromatographic separation to resolve this compound from co-eluting contaminants.[5] Consider using a UPLC system for better resolution.[6]
Dilute the sample to reduce the concentration of interfering species. However, be mindful that this will also dilute your analyte.[1][7]
Inadequate Ionization Switch the ionization mode. While positive ion mode is common for acyl-CoAs, negative ion mode can sometimes offer better sensitivity and less interference.[1][8]
Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound.[8]
Problem 2: Poor reproducibility of this compound signal.
Possible Cause Recommended Solution
Variable Matrix Effects Employ a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to this compound. The SIL-IS will co-elute and experience similar ion suppression, allowing for accurate normalization and improved reproducibility.
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples. Automation can help minimize variability.

Experimental Protocols

Protocol 1: Sample Preparation for Long-Chain Acyl-CoAs from Biological Matrices

This protocol is a general guideline for extracting long-chain acyl-CoAs and minimizing matrix components.

  • Homogenization: Homogenize the tissue or cell pellet in cold methanol (B129727).[5][9]

  • Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol/water) to partition the lipids and other matrix components.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to further clean up the sample.

    • Condition the cartridge with methanol and then water.

    • Load the sample extract.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC mobile phase. For long-chain acyl-CoAs, a buffer containing acetonitrile (B52724) may be necessary to ensure solubility.[9] For reconstitution, methanol has been shown to provide good stability for acyl-CoAs.[5]

Protocol 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

These are starting parameters that should be optimized for your specific instrument and application.

Parameter Recommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
Mobile Phase A Water with a suitable modifier (e.g., 0.1% formic acid or an ion-pairing agent like tributylamine).[10]
Mobile Phase B Acetonitrile or methanol with the same modifier as Mobile Phase A.
Gradient A gradient from a lower to a higher percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
Flow Rate 200-400 µL/min.
Ionization Mode Electrospray Ionization (ESI) in positive mode is common.[8][11] Negative mode can also be effective.[8]
MS/MS Mode Multiple Reaction Monitoring (MRM) for targeted quantification.[5][11]
MRM Transition For positive mode, a common transition for acyl-CoAs is the neutral loss of 507 Da from the protonated molecule [M+H]+.[11] The specific m/z values will need to be determined for this compound.

Visual Guides

Troubleshooting Workflow for Low Signal

This diagram outlines the logical steps to take when encountering a low signal for this compound.

LowSignalWorkflow Start Low or No Signal for This compound Check_Standard Analyze a pure standard. Is the signal strong? Start->Check_Standard Troubleshoot_MS Troubleshoot Mass Spectrometer - Check tuning and calibration - Optimize source parameters Check_Standard->Troubleshoot_MS No Check_Suppression Investigate Ion Suppression - Perform post-column infusion - Analyze matrix blank Check_Standard->Check_Suppression Yes Reanalyze Re-analyze Sample Troubleshoot_MS->Reanalyze Improve_SamplePrep Improve Sample Preparation - Use SPE or LLE - Test different extraction solvents Check_Suppression->Improve_SamplePrep Optimize_LC Optimize Chromatography - Change gradient profile - Use a different column Improve_SamplePrep->Optimize_LC Dilute_Sample Dilute Sample (if sensitivity allows) Optimize_LC->Dilute_Sample Dilute_Sample->Reanalyze

A workflow for troubleshooting low signal intensity.

Strategies to Minimize Ion Suppression

This diagram illustrates the key strategies that can be employed to mitigate the effects of ion suppression.

IonSuppressionStrategies cluster_pre_analysis Pre-Analysis Strategies cluster_analysis Analytical Strategies cluster_post_analysis Post-Analysis (Correction) Sample_Prep Effective Sample Preparation SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Dilution Sample Dilution Sample_Prep->Dilution Chromatography Chromatographic Separation UPLC Use UPLC for higher resolution Chromatography->UPLC Gradient Optimize Gradient Chromatography->Gradient MS_Settings Mass Spectrometer Settings Ion_Source Optimize Ion Source MS_Settings->Ion_Source Ion_Mode Switch Ionization Mode MS_Settings->Ion_Mode Internal_Standard Internal Standard SIL_IS Use Stable Isotope-Labeled IS Internal_Standard->SIL_IS Mitigation Minimizing Ion Suppression Mitigation->Sample_Prep Mitigation->Chromatography Mitigation->MS_Settings Mitigation->Internal_Standard

Key strategies to reduce ion suppression in LC-MS.

References

addressing peak tailing issues in chromatography of long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of long-chain acyl-CoAs, with a specific focus on resolving peak tailing.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the analysis of long-chain acyl-CoAs.

Is your peak tailing issue affecting all peaks or only specific long-chain acyl-CoA peaks?

  • All Peaks Tailing: This often suggests a system-wide issue.

  • Specific Peaks Tailing: This is more likely related to the specific chemical properties of your long-chain acyl-CoAs and their interaction with the stationary phase.

Troubleshooting Steps:

  • Review Mobile Phase Composition: The pH and composition of your mobile phase are critical.

    • Problem: Secondary interactions between the negatively charged phosphate (B84403) groups and basic amine of the CoA moiety with active sites (residual silanols) on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, thereby reducing secondary interactions. For basic compounds like acyl-CoAs, a mobile phase pH of around 2-3 is often effective.[1][2]

      • Incorporate Mobile Phase Additives:

        • Acidic Modifiers: Adding a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate residual silanols and improve peak shape.[1][3] TFA is a stronger ion-pairing agent than formic acid and can be more effective in reducing tailing for basic compounds, but it may cause ion suppression in mass spectrometry detection.[2][3]

        • Buffers: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a stable pH throughout the analysis and mask silanol interactions.[2]

  • Evaluate Column Chemistry and Condition: The choice of column and its condition are crucial for good peak shape.

    • Problem: Strong interactions between the analyte and the stationary phase.

    • Solution:

      • Column Choice (C18 vs. C8): C18 columns have longer alkyl chains and are more hydrophobic, leading to stronger retention of non-polar long-chain acyl-CoAs.[1][4] C8 columns have shorter chains and are less retentive, which can sometimes lead to better peak shapes for moderately non-polar compounds by reducing the interaction time with the stationary phase.[5][6] For very long-chain acyl-CoAs, a C18 may be necessary for adequate retention.

      • End-capped Columns: Use high-quality, end-capped columns where the residual silanol groups are chemically deactivated to minimize secondary interactions.

      • Column Contamination and Degradation: If the column is old or has been used with complex matrices, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

  • Address Potential Metal Chelation: The phosphate groups in the CoA moiety can chelate with metal ions in the HPLC system, leading to peak tailing.

    • Problem: Interaction of acyl-CoAs with metal surfaces in the HPLC system (e.g., stainless steel tubing, frits).

    • Solution:

      • System Passivation: Passivate the HPLC system to remove metal oxides and create an inert surface. A common procedure involves flushing the system with a sequence of solvents, including a nitric acid or phosphoric acid solution.

      • Use of Chelating Agents: Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help to sequester metal ions and prevent them from interacting with the analytes.

  • Optimize Injection and Sample Preparation:

    • Problem: Sample overload or solvent mismatch.

    • Solution:

      • Reduce Sample Concentration: Injecting too concentrated a sample can lead to column overload and peak tailing. Dilute the sample and reinject.

      • Match Sample Solvent to Mobile Phase: The solvent in which the sample is dissolved should be of similar or weaker eluotropic strength than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.

Frequently Asked Questions (FAQs)

Q1: Why are my long-chain acyl-CoA peaks tailing even when using a C18 column?

A1: Peak tailing of long-chain acyl-CoAs on a C18 column can be caused by several factors beyond the general hydrophobic interactions. The primary culprits are often secondary interactions between the polar head group of the acyl-CoA (containing phosphate and amine functionalities) and active sites on the silica-based stationary phase.[1] Additionally, the phosphate groups can chelate with trace metal ions present in the HPLC system or on the column, leading to distorted peak shapes.

Q2: What is the ideal mobile phase pH for analyzing long-chain acyl-CoAs?

A2: For basic compounds like long-chain acyl-CoAs, a low mobile phase pH, typically between 2 and 3, is recommended.[1][2] This acidic environment helps to suppress the ionization of residual silanol groups (Si-OH) on the silica (B1680970) stationary phase to their negatively charged form (Si-O-). By keeping the silanols protonated, the electrostatic interactions with the positively charged amine group of the CoA moiety are minimized, leading to more symmetrical peaks.

Q3: Should I use formic acid or trifluoroacetic acid (TFA) as a mobile phase additive?

A3: Both formic acid and TFA can improve the peak shape of basic compounds. TFA is a stronger acid and a more effective ion-pairing agent, which can lead to sharper peaks compared to formic acid.[2][3] However, TFA is known to cause significant ion suppression in mass spectrometry (MS) detection, which can be a major drawback if you are using an LC-MS system.[3] Formic acid is a good alternative that provides reasonable peak shape improvement with minimal ion suppression. The choice depends on your detection method and the severity of the peak tailing.

Q4: Can the choice between a C8 and a C18 column affect peak tailing for long-chain acyl-CoAs?

A4: Yes, the column chemistry can influence peak shape. C18 columns are more hydrophobic and provide stronger retention for the long alkyl chains of your analytes.[1][4] While this is often necessary for good separation, the longer retention time can also increase the opportunity for secondary interactions with the stationary phase, potentially leading to more tailing. A C8 column, being less retentive, might offer a better peak shape for some medium to long-chain acyl-CoAs by reducing the analysis time and interaction with the column packing.[5][6] However, for very long-chain species, a C18 may be required to achieve adequate retention.

Q5: What is HPLC system passivation and why is it important for acyl-CoA analysis?

A5: HPLC system passivation is a process of treating the stainless steel components of the HPLC (tubing, injector, frits) with a mild acid to remove metal oxides and create a chemically inert surface.[7][8] This is crucial for the analysis of compounds like long-chain acyl-CoAs that have functional groups, such as phosphates, which can chelate with metal ions. These interactions can cause significant peak tailing and loss of analyte. Regular passivation helps to ensure reproducible and accurate quantification.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Additive on Peak Asymmetry of a Long-Chain Acyl-CoA

Mobile Phase Additive (in Acetonitrile (B52724)/Water)Peak Asymmetry Factor (As)
None2.1
0.1% Formic Acid1.4
0.1% Trifluoroacetic Acid (TFA)1.1

Note: This table presents illustrative data based on general chromatographic principles for basic compounds. Actual results may vary depending on the specific long-chain acyl-CoA, column, and HPLC system.

Table 2: Illustrative Comparison of Column Chemistry on Peak Asymmetry

Column TypePeak Asymmetry Factor (As)Retention Time (min)
C18, 5 µm1.815.2
C8, 5 µm1.511.8

Note: This table presents illustrative data. The choice of column will depend on the specific chain length of the acyl-CoA and the desired resolution from other components in the sample.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing of long-chain acyl-CoAs.

1. Materials:

  • HPLC-grade acetonitrile and water
  • Formic acid (LC-MS grade)
  • Trifluoroacetic acid (TFA) (LC-MS grade)
  • Ammonium formate (LC-MS grade)
  • Long-chain acyl-CoA standard

2. Procedure:

  • Baseline Injection:
  • Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).
  • Inject your long-chain acyl-CoA standard and record the chromatogram.
  • Calculate the peak asymmetry factor.
  • Acidic Modifier Evaluation:
  • Prepare a mobile phase containing 0.1% formic acid in the aqueous portion.
  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
  • Inject the standard and evaluate the peak shape.
  • If tailing persists, prepare a mobile phase with 0.1% TFA in the aqueous portion and repeat the injection and evaluation.
  • Buffer Evaluation:
  • Prepare an aqueous stock solution of 100 mM ammonium formate.
  • Prepare a mobile phase with 10 mM ammonium formate in the aqueous portion.
  • Equilibrate the column and inject the standard.
  • Compare the peak shape and retention time to the previous conditions.

Protocol 2: Step-by-Step HPLC System Passivation

This protocol provides a general procedure for passivating a stainless steel HPLC system to minimize metal chelation effects. Always consult your HPLC instrument manual before performing this procedure.

1. Materials:

  • HPLC-grade water
  • HPLC-grade isopropanol (B130326)
  • Nitric acid (reagent grade) - Caution: Strong acid, handle with appropriate personal protective equipment.
  • A union to connect the pump directly to the detector (column removed).

2. Procedure:

  • System Preparation:
  • Remove the column and any guard column from the system.
  • Install a union to connect the injector outlet to the detector inlet.
  • Purge all solvent lines with HPLC-grade water.
  • Initial Rinse:
  • Flush the entire system with HPLC-grade water at 1-2 mL/min for 15 minutes.
  • Flush the system with isopropanol at 1 mL/min for 10 minutes.
  • Flush the system again with HPLC-grade water at 1-2 mL/min for 15 minutes.
  • Acid Passivation:
  • Prepare a 6N nitric acid solution (approximately 35-40%). Slowly add acid to water.
  • Flush the system with the 6N nitric acid solution at 1 mL/min for 30 minutes. Ensure proper ventilation.
  • Final Rinse:
  • Flush the system with HPLC-grade water at a high flow rate (e.g., 2-3 mL/min) until the eluent is neutral (check with pH paper). This may take 30-60 minutes.
  • Flush the system with your initial mobile phase until the baseline is stable.
  • Re-installation:
  • Re-install the column and equilibrate with your mobile phase before analysis.

Visualizations

Troubleshooting_Workflow cluster_system System-Wide Issues cluster_specific Analyte-Specific Issues cluster_passivation Metal Chelation Mitigation start Peak Tailing Observed for Long-Chain Acyl-CoAs q1 Are all peaks tailing? start->q1 sys_issue Potential System Issue: - Extra-column volume - Column void/damage - Leaks q1->sys_issue Yes spec_issue Likely Chemical Interactions: - Secondary silanol interactions - Metal chelation q1->spec_issue No sys_solution Troubleshoot System: - Check fittings and tubing - Replace column if necessary sys_issue->sys_solution q2 Is metal chelation suspected? spec_issue->q2 passivate Passivate HPLC System q2->passivate Yes optimize_mp Optimize Mobile Phase: - Lower pH (2-3) - Add acidic modifier (FA/TFA) - Use buffer (Ammonium Formate) q2->optimize_mp No / Already Done add_chelator Add Chelating Agent (e.g., EDTA) to Mobile Phase passivate->add_chelator

Caption: Troubleshooting workflow for peak tailing of long-chain acyl-CoAs.

Mobile_Phase_Optimization start Initial Mobile Phase (ACN/Water) step1 Add 0.1% Formic Acid start->step1 step2 Evaluate Peak Shape (Asymmetry Factor) step1->step2 step3 If tailing persists, try 0.1% TFA (if not using MS) step2->step3 Tailing Persists end Optimized Peak Shape step2->end Tailing Resolved step4 Consider Buffered Mobile Phase (e.g., 10mM Ammonium Formate) step3->step4 step4->end

Caption: Logical flow for mobile phase optimization to improve peak shape.

References

Technical Support Center: Analysis of 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the complete derivatization of this long-chain branched fatty acyl-CoA for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is a crucial step for the analysis of long-chain fatty acyl-CoAs like this compound for several reasons. For Gas Chromatography (GC) analysis, the molecule must be made more volatile. This is typically achieved by converting the fatty acid portion into a fatty acid methyl ester (FAME).[1] In its natural state, this compound is not suitable for GC analysis due to its low volatility and high polarity, which can lead to poor chromatographic peak shape and retention.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization can improve ionization efficiency and chromatographic separation from other molecules in the sample.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve the hydrolysis of the thioester bond to release the free fatty acid, followed by esterification to form a fatty acid methyl ester (FAME). Common reagents for this acid-catalyzed esterification include boron trifluoride in methanol (B129727) (BF3/MeOH) and methanolic hydrochloric acid (HCl/MeOH).[4] Base-catalyzed methods using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol can also be used for transesterification if the acyl-CoA is first converted to a glycerolipid.[5] For LC-MS/MS analysis, derivatization can also target the phosphate (B84403) groups of the CoA moiety to improve chromatographic performance.[6]

Q3: I am observing incomplete derivatization. What are the potential causes and how can I troubleshoot this?

A3: Incomplete derivatization is a common issue. Here are the likely causes and corresponding troubleshooting steps:

  • Presence of Water: Water will hydrolyze the derivatization reagents and compete with the esterification reaction.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. A water scavenger like 2,2-dimethoxypropane (B42991) can be added.[2]

  • Reagent Quality and Storage: Derivatization reagents can degrade over time. Use high-quality reagents and adhere to the recommended storage conditions.[2] It is often best to prepare fresh reagents.

  • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent will lead to an incomplete reaction. You may need to optimize the amount of reagent, and in some cases, using additional reagent can help push the reaction to completion.[2]

  • Suboptimal Reaction Time or Temperature: Derivatization reactions require specific times and temperatures to proceed to completion. You can perform a time-course experiment to determine the optimal reaction time where the peak area of your derivatized product no longer increases.[2] If incomplete derivatization persists, you may need to re-evaluate the reaction temperature.[2]

  • Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. Proper sample clean-up and extraction are crucial.

Q4: Can I analyze this compound without derivatization?

A4: Direct analysis of long-chain acyl-CoAs without derivatization is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] However, challenges such as poor chromatographic peak shape, ion suppression, and low sensitivity are common.[6] Derivatization is often employed to overcome these issues and achieve more robust and sensitive quantification.

Troubleshooting Guides

Issue: Low or No Signal of Derivatized this compound

This guide will help you troubleshoot potential reasons for a weak or absent signal of your derivatized analyte.

dot

Caption: Troubleshooting guide for low or no analyte signal.

Data Presentation

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis
Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantagesReference
Acid-Catalyzed Methylation Boron Trifluoride in Methanol (BF3/MeOH)60-100°C for 5-10 minutesFast and effective for a wide range of fatty acids.Reagent is sensitive to moisture and can degrade some polyunsaturated fatty acids.[2][5]
Acid-Catalyzed Methylation Methanolic HCl50°C overnight or reflux for 2 hoursReagent is relatively easy to prepare.Longer reaction times compared to BF3/MeOH.[4]
Base-Catalyzed Transesterification Methanolic KOH or NaOHRoom temperatureFast, one-step process that avoids degradation of labile fatty acids.Does not derivatize free fatty acids.[5]
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Varies with sampleEffective for creating volatile derivatives.Sensitive to water; may not be suitable for all sample types.[8][9]
Phosphate Methylation (for LC-MS) Not specifiedNot specifiedImproves chromatographic peak shape and reduces analyte loss on surfaces for acyl-CoAs.Specific to LC-MS analysis of the intact acyl-CoA.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification for GC-MS Analysis

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Hydrolysis of Acyl-CoA:

  • To your sample containing this compound, add an appropriate volume of a methanolic solution of a strong base (e.g., 0.5 M KOH in methanol).

  • Incubate at a suitable temperature (e.g., 60°C) for 15-30 minutes to hydrolyze the thioester bond, releasing the free fatty acid.

  • Neutralize the solution by adding an acid (e.g., H2SO4 or HCl).

2. Esterification to FAME:

  • Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl3-Methanol) to the sample.[2]

  • If water is suspected to be present, a water scavenger such as 2,2-dimethoxypropane can be added.[2]

  • Heat the mixture at 60°C for 5-10 minutes. Note that derivatization times may need to be optimized for your specific sample matrix.[2]

  • After cooling, add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[2]

  • Vortex the mixture thoroughly to extract the FAMEs into the organic layer.[2]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic layer using anhydrous sodium sulfate.[2]

  • The sample is now ready for GC-MS analysis.

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References

Technical Support Center: Recovery of 15-Methylnonadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the recovery of 15-methylnonadecanoyl-CoA from tissues. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction, purification, and analysis of this compound.

Q1: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and solutions?

A1: Low recovery is a frequent challenge in the analysis of long-chain acyl-CoAs. Several factors can contribute to this issue:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For long-chain acyl-CoAs, a multi-step solvent extraction is often necessary to first remove interfering lipids and then efficiently extract the target analyte. Methods combining polar and non-polar solvents, such as chloroform/methanol (B129727) mixtures or acetonitrile (B52724)/isopropanol, are commonly used.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] It is crucial to keep samples on ice throughout the extraction process and to use buffers with a slightly acidic pH (e.g., pH 4.9) to minimize enzymatic and chemical degradation.[2]

  • Poor Performance of Solid-Phase Extraction (SPE): If you are using SPE for sample cleanup, ensure that the sorbent material is appropriate for your analyte. For long-chain acyl-CoAs, C18 or specialized anion-exchange columns are often employed.[3] Inadequate column conditioning, incorrect loading conditions, or an unsuitable elution solvent can all lead to significant loss of the analyte.

  • Incomplete Protein Precipitation: Failure to remove proteins effectively can interfere with downstream analysis and trap your target molecule. Ensure thorough homogenization and centrifugation after adding protein precipitating agents like acetonitrile or sulfosalicylic acid (SSA).[2][4]

Q2: How can I improve the stability of this compound during sample preparation?

A2: Maintaining the integrity of this compound throughout the experimental workflow is paramount for accurate quantification.

  • Temperature Control: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity that can degrade acyl-CoAs.

  • pH Management: Utilize acidic buffers (e.g., 100 mM potassium phosphate, pH 4.9) during homogenization to inhibit hydrolases.[2]

  • Solvent Choice: After extraction, reconstituting the dried sample in methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]

  • Minimize Time in Aqueous Solutions: Acyl-CoAs are more prone to hydrolysis in aqueous environments.[1] Therefore, it is advisable to minimize the time your sample spends in aqueous buffers.

  • Use of Internal Standards: Adding a suitable internal standard, such as a stable isotope-labeled version of your analyte or an odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0 CoA), at the beginning of the extraction process can help to account for any degradation or loss during sample preparation.[1]

Q3: I am observing poor chromatographic separation and peak shape during HPLC or LC-MS/MS analysis. What can I do to optimize this?

A3: Good chromatographic separation is essential for accurate quantification and to avoid interference from other molecules in the sample.

  • Column Selection: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A gradient elution using a combination of an aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9) and an organic solvent like acetonitrile is often effective.[2] The addition of an ion-pairing reagent can sometimes improve peak shape, but care must be taken as this can suppress ionization in mass spectrometry.

  • pH Control: Maintaining a controlled pH in the mobile phase can help to ensure consistent ionization and retention of the analyte.

  • Flow Rate: Optimizing the flow rate can improve separation efficiency. Slower flow rates can sometimes lead to better resolution.[2]

  • Sample Clean-up: Ensure your sample is free from particulates and interfering substances by employing a thorough extraction and SPE clean-up procedure.

Q4: Can the sample preparation method affect the signal of my analyte in LC-MS/MS?

A4: Absolutely. The sample preparation method can significantly impact the signal intensity of your analyte.

  • Ion Suppression: Matrix effects from complex biological samples can suppress the ionization of the target analyte, leading to a lower signal.[4] A robust sample clean-up protocol, such as SPE, is crucial to remove interfering matrix components.

  • Analyte Loss during Clean-up: As mentioned earlier, an inappropriate SPE sorbent or elution solvent can lead to the loss of your analyte. It is important to optimize the SPE method for your specific compound of interest.

  • Inefficient Ionization: The composition of the final sample solvent can affect ionization efficiency. Reconstituting your sample in a solvent that is compatible with your mobile phase and promotes good ionization is important.

Data Presentation

The recovery of long-chain acyl-CoAs is highly dependent on the extraction and purification methodology. The following table summarizes recovery data from various published methods, providing a comparative overview to aid in method selection.

Extraction MethodSPE SorbentAnalyte Chain LengthAverage Recovery (%)Reference
Acetonitrile/Isopropanol ExtractionOligonucleotideLong (C16:0)70-80%[2][3]
Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethylShort (C2)85-95%[3]
Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethylMedium (C8)88-92%[3]
Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethylLong (C18:1)85-90%[3]

Experimental Protocols

Here, we provide a detailed methodology for the extraction and purification of this compound from tissues, based on established protocols for long-chain acyl-CoAs.[2][3]

Protocol 1: Tissue Homogenization and Solvent Extraction

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it on ice.

  • Internal Standard: Add an appropriate amount of internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard) to the tissue sample.

  • Homogenization:

    • Add 1 mL of ice-cold Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9) to the tissue.

    • Homogenize the tissue on ice using a glass homogenizer until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube for the next step.

Protocol 2: Solid-Phase Extraction (SPE) Purification

  • SPE Column: Use a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or a C18 SPE column.

  • Column Conditioning:

    • Wash the column with 2 mL of the Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Washing:

    • Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

  • Elution:

    • Elute the acyl-CoAs from the column with 1.5 mL of the Elution Solution (Methanol/250 mM Ammonium Formate; 4:1, v/v).

    • Collect the eluate in a clean tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried sample in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow_extraction cluster_start Start cluster_homogenization Homogenization cluster_extraction Extraction & Clarification start_node Frozen Tissue Sample (50-100 mg) homogenization_buffer Add Homogenization Buffer (100 mM KPO4, pH 4.9) start_node->homogenization_buffer homogenize1 Homogenize on Ice homogenization_buffer->homogenize1 add_isopropanol Add 2-Propanol homogenize1->add_isopropanol homogenize2 Homogenize Again add_isopropanol->homogenize2 add_acetonitrile Add Acetonitrile & Vortex homogenize2->add_acetonitrile centrifuge Centrifuge (12,000 x g, 10 min, 4°C) add_acetonitrile->centrifuge collect_supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge->collect_supernatant

Caption: Workflow for Tissue Homogenization and Extraction.

experimental_workflow_spe cluster_start Start cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation start_node Supernatant from Extraction condition_column Condition SPE Column (e.g., C18 or 2-(2-pyridyl)ethyl) start_node->condition_column load_sample Load Sample onto Column condition_column->load_sample wash_column Wash Column to Remove Impurities load_sample->wash_column elute_analytes Elute Acyl-CoAs wash_column->elute_analytes evaporate Evaporate Eluate to Dryness elute_analytes->evaporate reconstitute Reconstitute in Suitable Solvent evaporate->reconstitute analysis Ready for HPLC or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE Purification of Acyl-CoAs.

References

dealing with matrix effects in 15-methylnonadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-methylnonadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Sensitivity and Inconsistent Quantification

Question: My signal for this compound is weak and varies significantly between injections. What could be the cause, and how can I fix it?

Answer:

Weak and variable signals are often symptomatic of ion suppression , a common matrix effect in LC-MS/MS analysis.[1] Endogenous components in your biological sample, especially phospholipids (B1166683), can co-elute with your analyte and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[2][3]

Potential Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve your sample cleanup.[2]

    • Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, employ specific removal techniques.[3] There are specialized solid-phase extraction (SPE) plates and cartridges designed for high-efficiency phospholipid removal (>99%).[3][4]

    • Solid-Phase Extraction (SPE): Use SPE to clean up and concentrate your analyte. A well-developed SPE method can significantly reduce matrix interferences.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating analytes from interfering matrix components.[2]

  • Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.[7]

    • Adjust the gradient profile of your liquid chromatography method.

    • Experiment with different stationary phases (columns).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[1][7] Because it is chemically almost identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][7]

Issue 2: High Backpressure and Reduced Column Lifespan

Question: I'm experiencing a rapid increase in my LC system's backpressure, and my analytical columns are not lasting as long as they should. What is happening?

Answer:

This is a strong indication that your sample extracts are not clean enough. The accumulation of non-volatile matrix components, particularly phospholipids, on the column and in the system can lead to increased backpressure and a decline in column performance.[3][8]

Potential Solutions:

  • Implement Robust Phospholipid Removal: As mentioned previously, incorporating a specific phospholipid removal step is crucial.[3][8]

  • Protein Precipitation (PPT) followed by Cleanup: While protein precipitation is a quick method for sample preparation, it is often insufficient on its own and can leave behind significant amounts of phospholipids.[6][8] Always follow PPT with a more rigorous cleanup technique like SPE or a dedicated phospholipid removal product.[6][8]

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

Question: I am using an internal standard, but my quantitative results are still not accurate. Why might this be?

Answer:

The choice of internal standard is critical. For accurate quantification in the presence of matrix effects, the internal standard should co-elute with the analyte and experience the same ionization suppression or enhancement.[2]

Potential Solutions:

  • Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, a SIL-IS is highly recommended.[7] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[7]

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[9] Phospholipids are a major contributor to matrix effects in biological samples.[2][3]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a common quantitative approach to evaluate matrix effects.[2] This involves comparing the signal of an analyte spiked into a blank, extracted matrix to the signal of the analyte in a neat solution.[2]

Q3: What are the most effective sample preparation techniques for minimizing matrix effects?

A3: A combination of techniques is often the most robust approach.

Sample Preparation TechniqueEffectiveness in Reducing Matrix EffectsKey Considerations
Protein Precipitation (PPT) LowQuick and simple, but often leaves behind significant interferences like phospholipids.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide clean extracts, but analyte recovery may be low for polar compounds.[6]
Solid-Phase Extraction (SPE) HighOffers cleaner extracts than PPT and can be optimized for specific analytes.[5][6]
Phospholipid Removal Plates/Cartridges Very HighSpecifically designed to remove phospholipids, a major source of ion suppression.[3]
Mixed-Mode SPE Very HighCombines multiple retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup.

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

A4: While a specific SIL-IS for this compound may not be commercially available, it is possible to biosynthetically generate stable isotope-labeled acyl-CoAs.[11][12] This can be achieved by growing cells in a medium containing a stable isotope-labeled precursor, such as [13C3, 15N1]-pantothenate, which gets incorporated into all CoA species.[11][12]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

This is a generalized protocol and should be optimized for your specific application.

  • Conditioning: Pass an appropriate organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[7]

  • Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or buffer) to prepare it for the sample.[7]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[7]

  • Washing: Wash the cartridge with a weak solvent to remove unwanted, weakly bound matrix components.[7]

  • Elution: Elute the this compound and other analytes of interest using a stronger organic solvent.[7]

Protocol 2: Phospholipid Removal using a Specialized Plate

This protocol is based on commercially available phospholipid removal plates.

  • Protein Precipitation: In a well of the phospholipid removal plate, add your plasma or serum sample, followed by an acidified organic solvent (e.g., acetonitrile (B52724) with formic acid) to precipitate proteins. If using an internal standard, add it at this stage.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Filtration: Apply a vacuum to pull the sample through the plate's filter. The filter traps the precipitated proteins, and the sorbent bed retains the phospholipids.

  • Collection: The resulting filtrate is free of proteins and phospholipids and can be directly analyzed by LC-MS/MS.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_sampleprep_details Sample Preparation Details PoorSignal Poor Signal / Inconsistent Results MatrixEffect Suspect Matrix Effects (Ion Suppression) PoorSignal->MatrixEffect SamplePrep Optimize Sample Preparation MatrixEffect->SamplePrep Chromatography Improve Chromatography MatrixEffect->Chromatography InternalStandard Use SIL-IS MatrixEffect->InternalStandard PhospholipidRemoval Implement Phospholipid Removal SamplePrep->PhospholipidRemoval SPE Refine SPE Method SamplePrep->SPE LLE Consider LLE SamplePrep->LLE SignalingPathways Causes and Mitigation of Ion Suppression cluster_source Ion Source cluster_outcome Outcome cluster_mitigation Mitigation Strategies Analyte This compound Ionization Ionization Process Analyte->Ionization Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->Ionization Interferes SuppressedSignal Suppressed Analyte Signal Ionization->SuppressedSignal Cleanup Effective Sample Cleanup (SPE, LLE, PL Removal) Cleanup->Matrix Removes SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->SuppressedSignal Corrects for

References

Technical Support Center: Enhancing the Stability of Isotopically Labeled 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled 15-methylnonadecanoyl-CoA. This resource provides essential guidance on maintaining the stability and integrity of this crucial research compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Hydrolysis of the Thioester Bond: The thioester linkage is susceptible to hydrolysis, which is significantly accelerated by alkaline and strongly acidic conditions.[1][2][3]

  • Oxidation: Although saturated fatty acyl-CoAs are less prone to oxidation than their unsaturated counterparts, prolonged exposure to oxygen can still lead to degradation.

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond.[4][5]

Q2: What are the optimal storage conditions for isotopically labeled this compound?

A2: To ensure long-term stability, it is recommended to store isotopically labeled this compound under the following conditions:

  • Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.

  • Solvent: Dissolve in an organic solvent such as methanol (B129727) or in an acidic aqueous buffer (pH 4-6). Avoid storing in aqueous solutions, especially at neutral or alkaline pH, for extended periods.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: Minimizing degradation during sample preparation is critical for accurate analysis. Key steps include:

  • Rapid Quenching: Immediately quench metabolic activity in biological samples by using methods such as snap-freezing in liquid nitrogen or adding ice-cold solvents.

  • Acidic Extraction: Use an acidic extraction solvent to inhibit thioesterase activity and stabilize the thioester bond.

  • Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.

  • Prompt Analysis: Analyze the extracted samples as quickly as possible. If immediate analysis is not possible, store the extracts at -80°C.

Q4: My isotopically labeled this compound is deuterium-labeled. Are there any specific stability concerns?

A4: Yes, deuterium (B1214612) labels can be more susceptible to exchange with protons from the solvent, particularly under certain pH and temperature conditions. While C-D bonds are generally more stable than O-D or N-D bonds, it is a possibility to consider. If isotopic exchange is a concern for your application, using a ¹³C-labeled internal standard is a more robust option.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Low or No Signal in Mass Spectrometry Analysis
Possible Cause Recommended Solution
Degradation during Storage Verify that the compound has been stored at the correct temperature (-80°C for long-term), in an appropriate solvent, and under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Degradation during Sample Preparation Ensure rapid quenching of enzymatic activity and use of cold, acidic conditions throughout the extraction process. Minimize the time between extraction and analysis.
Inefficient Extraction Optimize your extraction protocol. For long-chain acyl-CoAs, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to achieve good recovery and remove interfering substances.
Poor Ionization in MS Optimize mass spectrometer source parameters. For acyl-CoAs, positive ion mode electrospray ionization (ESI) is commonly used. The fragmentation pattern typically shows a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[6][7][8]
Matrix Effects The sample matrix can suppress the ionization of the analyte. Dilute the sample or use a more effective cleanup method like SPE. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[9]
Issue 2: Inconsistent or Poorly Reproducible Results
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures, including storage times and conditions, extraction protocols, and analysis times.
Variable Enzymatic Activity in Samples Ensure complete and consistent quenching of enzymatic activity across all samples.
Instability in Autosampler Long-chain acyl-CoAs can be unstable in the autosampler, even at 4°C, especially in aqueous solutions.[10] Minimize the time samples spend in the autosampler before injection. Reconstitute dried extracts in a solvent that promotes stability, such as 50% methanol in an acidic buffer.
Chromatographic Issues The methyl branch in this compound can affect its chromatographic behavior compared to straight-chain acyl-CoAs, potentially leading to peak tailing or splitting. Optimize your LC method, including the column, mobile phase composition, and gradient. A C18 column is commonly used, and the addition of an ion-pairing agent or using a high pH mobile phase can improve peak shape.[1][11]
Issue 3: Evidence of Isotopic Exchange (for Deuterium-Labeled Compounds)
Possible Cause Recommended Solution
Exposure to Protic Solvents under Harsh Conditions Avoid prolonged exposure to strongly acidic or basic conditions, and high temperatures, which can facilitate H/D exchange.
In-source Exchange in the Mass Spectrometer Optimize the ion source conditions to be as gentle as possible while maintaining good sensitivity.
Use of a More Stable Isotope For quantitative studies where high accuracy is paramount, consider using a ¹³C-labeled internal standard, as the C-C bond is not susceptible to exchange.[9]

Data Presentation

Table 1: Estimated Stability of Long-Chain Acyl-CoAs under Various Conditions

The following data is generalized from studies on long-chain acyl-CoAs and should be used as a guideline. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.

Condition Solvent/Matrix Estimated Half-life/Degradation Reference
-80°C Acidic Buffer (e.g., 10% TCA)> 6 months[12]
-20°C Organic Solvent (e.g., Methanol)Several weeks to months[1]
4°C Aqueous Buffer (pH 4.0)Several days[10]
4°C Aqueous Buffer (pH 7.0)Hours to a few days[1][10]
Room Temperature Aqueous BufferSignificant degradation within hours[13]
Repeated Freeze-Thaw Cycles (5 cycles) Yeast Extract~10-15% degradation[12]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells
  • Cell Culture: Grow cells to the desired confluency.

  • Quenching: Aspirate the culture medium and immediately add ice-cold 80% methanol (-80°C).

  • Harvesting: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 10 mM ammonium (B1175870) acetate (B1210297), pH 5).

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ion: A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-AMP-pantetheine moiety (neutral loss of 507 Da).[6][7][8]

    • Collision Energy: Optimize for the specific instrument and analyte.

Mandatory Visualization

Experimental_Workflow cluster_storage Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis storage Store at -80°C in organic solvent under inert gas quenching Rapid Quenching (e.g., cold methanol) storage->quenching extraction Acidic Extraction on ice quenching->extraction centrifugation Centrifugation (4°C) extraction->centrifugation drying Drying under N2 centrifugation->drying reconstitution Reconstitution in mobile phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for handling and analysis of this compound.

Degradation_Pathways cluster_degradation Degradation Products cluster_factors Degradation Factors acyl_coa This compound (Stable) hydrolysis_product 15-Methylnonadecanoic Acid + CoASH acyl_coa->hydrolysis_product Hydrolysis oxidation_product Oxidized Products acyl_coa->oxidation_product Oxidation alkaline_ph Alkaline pH alkaline_ph->hydrolysis_product thioesterases Thioesterases thioesterases->hydrolysis_product oxygen Oxygen oxygen->oxidation_product

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Isomer-Specific Analysis of 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of distinguishing 15-methylnonadecanoyl-CoA from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental differentiation of these complex lipids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its isomers. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to Fatty Acid Methyl Esters (FAMEs).

Q1: Why is derivatization necessary to analyze this compound by GC-MS?

A1: The direct analysis of free fatty acids or their CoA esters by GC-MS is challenging due to their low volatility and the polar nature of the carboxyl group, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2][3] Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[1][2] This enhances chromatographic separation and allows for analysis based on boiling point, degree of unsaturation, and molecular geometry.[1]

Q2: My chromatogram shows co-eluting peaks for my sample and standard. How can I improve the separation of this compound from its isomers?

A2: Co-elution of isomers is a common challenge. Here are several approaches to improve separation:

  • Column Selection: The use of a highly polar capillary column, such as one with a cyanopropyl stationary phase (e.g., SP-2560), is recommended for separating fatty acid isomers.[4] The high polarity of these columns enhances the differential interaction with isomers based on subtle differences in their structure.[4]

  • Temperature Program Optimization: A slow, optimized temperature gradient during the GC run can significantly improve the resolution of closely eluting isomers. Avoid isothermal programs when analyzing complex mixtures of isomers.

  • Column Length: Longer capillary columns (e.g., 100 m) provide a greater number of theoretical plates, leading to better separation of complex isomer mixtures.[4]

Q3: The mass spectrum of my peak of interest is very similar to other peaks in my chromatogram. How can I definitively identify the 15-methylnonadecanoate methyl ester?

A3: While standard electron ionization (EI) mass spectra of fatty acid isomers can be similar, tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can distinguish them. For branched-chain FAMEs, fragmentation of the molecular ion ([M]+•) is key.

  • 15-Methylnonadecanoate (an anteiso isomer): As an anteiso fatty acid methyl ester, 15-methylnonadecanoate will exhibit characteristic fragmentation patterns resulting from cleavage on either side of the methyl branch. Expect to see prominent ions corresponding to the loss of an ethyl group ([M-29]+) and a sec-butyl group ([M-57]+).

  • Other Isomers:

    • iso-isomers (e.g., 18-methylnonadecanoate): These will show a characteristic loss of a propyl group ([M-43]+).

    • 2-Methyl isomers: These isomers often produce a characteristic base peak at m/z 88 instead of the usual m/z 74 (McLafferty rearrangement product for straight-chain FAMEs).

    • Mid-chain methyl branches: Cleavage will occur on either side of the methyl group, leading to two characteristic fragment ions. The position of these fragments in the mass spectrum will be indicative of the methyl branch location.

Q4: I am not getting consistent derivatization of my acyl-CoA sample to FAMEs. What could be the issue?

A4: Incomplete or inconsistent derivatization can be due to several factors:

  • Presence of Water: The esterification reaction is sensitive to moisture.[2] Ensure that your sample and all reagents and solvents are anhydrous. Samples in aqueous solutions should be evaporated to dryness before derivatization.[1][2]

  • Reagent Quality: Use high-quality derivatization reagents with low moisture content.[2] Reagents like Boron Trifluoride (BF3)-Methanol should be stored properly to prevent degradation.[2]

  • Reaction Conditions: The time and temperature of the derivatization reaction may need to be optimized for your specific sample type.[1] For example, heating at 60-80°C for 60 minutes is a common practice for acid-catalyzed esterification.[1]

  • Sample Matrix Effects: Complex biological matrices can interfere with the derivatization reaction. An initial lipid extraction step may be necessary to purify the acyl-CoAs before derivatization.

Experimental Protocols

Protocol 1: Derivatization of Acyl-CoAs to FAMEs using BF3-Methanol

This protocol describes the acid-catalyzed transesterification of this compound to its corresponding fatty acid methyl ester.

  • Sample Preparation: If the acyl-CoA sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen in a screw-capped glass tube with a PTFE liner.[1][2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol (B129727) to the dried sample.[1][2]

  • Reaction: Tightly cap the tube and heat at 60-80°C for 60 minutes in a heating block or water bath.[1]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the tube.[2]

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed to separate the layers.[4]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Methylnonadecanoate Isomers

This protocol outlines the gas chromatography-mass spectrometry conditions for the separation and identification of methylnonadecanoate isomers.

  • Gas Chromatograph (GC) System: A GC system equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Column: A highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 5°C/minute.

    • Ramp 2: Increase to 240°C at 2°C/minute, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400 for full scan analysis.

    • Tandem MS (MS/MS): For isomer confirmation, perform product ion scans of the molecular ion ([M]+•) of the peak of interest.

Quantitative Data Summary

The following table summarizes the expected key diagnostic ions from EI-MS/MS analysis of the molecular ion ([M]+•, m/z 326.3) of various methylnonadecanoate methyl ester isomers. These values are based on established fragmentation patterns of branched-chain fatty acid methyl esters.

Isomer PositionIsomer TypeExpected Key Diagnostic Fragment Ions (m/z)Notes
15-methylanteiso[M-29]+ (297.3), [M-57]+ (269.3)Cleavage on either side of the methyl branch.
18-methyliso[M-43]+ (283.3)Loss of the terminal isopropyl group.
2-methyl-88.1, 101.1Characteristic fragments due to the methyl group at the C-2 position.
Mid-chain (e.g., 7-methyl)-Cleavage at C6-C7 and C7-C8 bondsWill produce two distinct fragment ions characteristic of the branch position.

Visualizations

Experimental Workflow

experimental_workflow Overall Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation sample This compound and Isomers derivatization Derivatization to FAMEs (BF3-Methanol) sample->derivatization extraction Hexane Extraction derivatization->extraction gc_ms GC-MS Analysis (Polar Capillary Column) extraction->gc_ms ms_ms Tandem MS (MS/MS) (Fragmentation of Molecular Ion) gc_ms->ms_ms interpretation Isomer Identification based on: - Retention Time - Characteristic Fragment Ions ms_ms->interpretation

Caption: A flowchart illustrating the key steps from sample preparation to data interpretation for the differentiation of this compound isomers.

Logical Relationship for Isomer Identification

isomer_identification Decision Tree for Isomer Identification by MS/MS start Peak of Interest (m/z 326.3) q1 Dominant Fragment Ion? start->q1 q2 Key Fragment Losses? q1->q2 Other two_methyl 2-methyl Isomer q1->two_methyl m/z 88 iso 18-methyl Isomer (iso) q2->iso [M-43]+ anteiso 15-methyl Isomer (anteiso) q2->anteiso [M-29]+ & [M-57]+ mid_chain Mid-chain Isomer q2->mid_chain Other specific losses

Caption: A decision tree diagram showing the logic for identifying different methylnonadecanoate isomers based on their characteristic mass spectral fragmentation patterns.

References

Validation & Comparative

A Comparative Guide to the Quantification of 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of specific long-chain acyl-Coenzyme A (acyl-CoA) species such as 15-methylnonadecanoyl-CoA is critical. This guide provides an objective comparison of prevalent analytical methodologies, offering supporting data and detailed protocols to inform the selection of the most suitable technique for your research needs.

Methodology Comparison: Navigating the Analytical Landscape

The quantification of long-chain acyl-CoAs like this compound is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. An alternative approach involves the indirect quantification via Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid after chemical hydrolysis. Each method presents distinct advantages and limitations in terms of performance, sample preparation complexity, and the nature of the data generated.

Quantitative Performance of Analytical Methods

The selection of a quantification method is often dictated by the required sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for the quantification of long-chain acyl-CoAs, providing a baseline for comparison. Note that while data for this compound is not explicitly available in the literature, the performance for structurally similar long-chain acyl-CoAs like palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) is presented as a reliable proxy.

Parameter LC-MS/MS Stable Isotope Dilution (SID) LC-MS/MS GC-MS (of the corresponding fatty acid)
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 1 ng/mL5 - 20 ng/mL
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 85 - 115%95 - 105%90 - 110%
Precision (%RSD) < 15%< 10%< 15%
Specificity High (based on precursor/product ion transition)Very High (mass difference between analyte and standard)Moderate (relies on chromatographic separation and fragmentation pattern)
Throughput HighHighModerate (due to derivatization)

Experimental Protocols: A Step-by-Step Guide

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are detailed methodologies for the primary techniques discussed.

Method 1: LC-MS/MS Quantification of Intact this compound

This method allows for the direct measurement of the intact acyl-CoA molecule.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue or cell pellet in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Extraction: Add 2 mL of acetonitrile (B52724) and 1 mL of 2-propanol to the homogenate. Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1.5 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile.

    • Gradient: A typical gradient starts at 10% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then re-equilibrates to 10% B.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often monitored. The specific precursor ion for this compound would be its [M+H]⁺ ion.

Method 2: Stable Isotope Dilution (SID) LC-MS/MS

This "gold standard" method provides the highest accuracy and precision by incorporating a stable isotope-labeled internal standard.

1. Sample Preparation

  • The sample preparation follows the same procedure as Method 1, with one critical difference: a known amount of a stable isotope-labeled analog of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is added to the sample at the very beginning of the homogenization step.

2. LC-MS/MS Analysis

  • The LC conditions are identical to Method 1.

  • In the MS/MS method, two MRM transitions are monitored: one for the native analyte (this compound) and one for the stable isotope-labeled internal standard.

  • Quantification is based on the ratio of the peak area of the native analyte to the peak area of the internal standard.

Method 3: GC-MS Quantification of 15-Methylnonadecanoic Acid

This indirect method involves hydrolyzing the acyl-CoA to its corresponding fatty acid, which is then derivatized and analyzed by GC-MS.

1. Sample Preparation: Hydrolysis and Derivatization

  • Hydrolysis: To the extracted acyl-CoA sample (from Method 1, step 1), add 1 mL of 1 M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze the thioester bond and simultaneously form the fatty acid methyl ester (FAME).

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAME. Repeat the hexane extraction.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization (optional, for enhanced sensitivity): For trace level analysis, the FAME can be further derivatized to a pentafluorobenzyl (PFB) ester.

2. GC-MS Analysis

  • Gas Chromatography (GC):

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or similar).

    • Carrier Gas: Helium.

    • Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute the long-chain FAMEs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the 15-methylnonadecanoic acid methyl ester.

Visualizing the Workflow and Metabolic Context

To aid in the conceptual understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (+/- SID Standard) Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Intact Acyl-CoA Hydrolysis Hydrolysis & Derivatization SPE->Hydrolysis Indirect Analysis Data Data Analysis & Quantification LCMS->Data GCMS GC-MS Analysis GCMS->Data Hydrolysis->GCMS

Figure 1. General experimental workflow for the quantification of this compound.

branched_chain_fatty_acid_metabolism BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCFA Branched-Chain Fatty Acids BCAA->BCFA Catabolism BC_Acyl_CoA This compound BCFA->BC_Acyl_CoA Activation Beta_Oxidation Mitochondrial β-Oxidation BC_Acyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 2. Simplified metabolic pathway of branched-chain fatty acids.

This guide provides a comprehensive overview to assist in the selection and implementation of a robust method for the quantification of this compound. The choice of methodology should be guided by the specific research question, available instrumentation, and the required level of analytical rigor.

A Comparative Analysis of 15-Methylnonadecanoyl-CoA and Straight-Chain C20:0-CoA (Arachidoyl-CoA) for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acyl-CoA molecules is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a detailed comparison of 15-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, and arachidoyl-CoA, its straight-chain counterpart.

This document synthesizes available data on their physical properties, metabolic fates, and roles in cellular signaling. While direct comparative studies are limited, this guide offers an objective analysis based on established principles of lipid metabolism and biochemistry, supported by relevant experimental findings.

Data Presentation: A Side-by-Side Comparison

The structural difference between these two molecules—a methyl group on the fifteenth carbon of this compound—is predicted to give rise to distinct physical and biochemical properties.

PropertyThis compound (Predicted)Arachidoyl-CoA (C20:0-CoA)
Molecular Formula C41H74N7O17P3SC41H74N7O17P3S
Molecular Weight ~1062.05 g/mol ~1062.05 g/mol
Structure Branched-chain saturated fatty acyl-CoAStraight-chain saturated fatty acyl-CoA
Melting Point Expected to be lower than arachidoyl-CoA due to disruption of acyl chain packing by the methyl branch.Higher than its branched-chain counterpart due to more efficient packing of the straight acyl chains.
Aqueous Solubility Likely to have a higher critical micelle concentration (CMC) compared to arachidoyl-CoA, indicating slightly better solubility as monomers.[1]Expected to have a lower CMC, forming micelles at lower concentrations.[1]
Metabolic Activation Substrate for a long-chain acyl-CoA synthetase (ACSL), though the specific isoform and kinetic parameters are not well-documented. The methyl branch may influence enzyme affinity and turnover rate.[2]Activated by long-chain acyl-CoA synthetases (ACSLs).[2]
Primary Metabolic Fate Peroxisomal and mitochondrial β-oxidation. The methyl branch necessitates additional enzymatic steps for complete degradation.[3][4]Mitochondrial β-oxidation and elongation to longer-chain fatty acids, particularly in the brain.[5] Also serves as a precursor for ceramide synthesis.[6][7][8][9][10]
Rate of β-Oxidation Expected to be slower than that of arachidoyl-CoA due to the steric hindrance of the methyl group, which may require the action of specific enzymes to resolve.[3][11]Undergoes standard β-oxidation. The rate is dependent on the specific acyl-CoA dehydrogenase isoform.[12][13]

Metabolic Pathways and Cellular Signaling

The structural divergence of these molecules dictates their preferred metabolic routes and their involvement in distinct cellular signaling cascades.

Beta-Oxidation: A Tale of Two Pathways

Both this compound and arachidoyl-CoA are catabolized via beta-oxidation to generate acetyl-CoA for energy production. However, the presence of a methyl group in this compound necessitates an alternative route for complete oxidation, which is believed to initiate in the peroxisomes.[3][4] Straight-chain fatty acids like arachidoyl-CoA are primarily oxidized in the mitochondria.[14]

beta_oxidation_comparison cluster_branched This compound Metabolism cluster_straight Arachidoyl-CoA Metabolism BCFA-CoA This compound Peroxisome Peroxisomal β-Oxidation BCFA-CoA->Peroxisome Initial Cycles Propionyl-CoA Propionyl-CoA Peroxisome->Propionyl-CoA Final Product SCFA-CoA Arachidoyl-CoA Mitochondrion Mitochondrial β-Oxidation SCFA-CoA->Mitochondrion Multiple Cycles Acetyl-CoA Acetyl-CoA Mitochondrion->Acetyl-CoA Product

Figure 1. Differential beta-oxidation pathways.
Arachidoyl-CoA and Ceramide Synthesis

Arachidoyl-CoA is a key substrate in the de novo synthesis of ceramides, a class of sphingolipids that are crucial signaling molecules involved in apoptosis, cell growth, and differentiation.[6][7][9][10] The synthesis occurs in the endoplasmic reticulum, where ceramide synthases (CerS) catalyze the acylation of a sphingoid base with a fatty acyl-CoA.[8][10]

ceramide_synthesis Arachidoyl-CoA Arachidoyl-CoA CerS Ceramide Synthase (CerS) Arachidoyl-CoA->CerS Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS Ceramide Ceramide CerS->Ceramide Signaling Cellular Signaling (Apoptosis, Growth Regulation) Ceramide->Signaling

Figure 2. Involvement of Arachidoyl-CoA in ceramide synthesis.

The specific signaling roles of this compound are less defined in the current literature. It is plausible that its incorporation into complex lipids could modulate membrane properties and associated signaling events, an area ripe for further investigation.

Experimental Protocols

For researchers aiming to directly compare these two molecules, the following experimental approaches are recommended.

Analysis of Physical Properties

Objective: To determine and compare the critical micelle concentration (CMC) of this compound and arachidoyl-CoA.

Methodology:

  • Fluorimetric Measurement: Utilize a fluorescent probe, such as N-phenyl-1-naphthylamine, whose fluorescence quantum yield changes upon partitioning into the hydrophobic core of micelles.

  • Procedure:

    • Prepare a series of aqueous solutions of each acyl-CoA at varying concentrations in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Add a constant, low concentration of the fluorescent probe to each solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot fluorescence intensity against the acyl-CoA concentration. The CMC is identified as the concentration at which a sharp increase in fluorescence is observed.

Comparative β-Oxidation Rate Assay

Objective: To compare the rate of beta-oxidation of this compound and arachidoyl-CoA in isolated mitochondria or peroxisomes.

Methodology:

  • Substrate-dependent Oxygen Consumption: Measure the rate of oxygen consumption by isolated organelles in the presence of each acyl-CoA as the substrate.

  • Procedure:

    • Isolate mitochondria and/or peroxisomes from a relevant tissue source (e.g., rat liver).

    • Incubate the isolated organelles in a reaction buffer containing cofactors required for beta-oxidation (e.g., NAD+, FAD, Coenzyme A).

    • Initiate the reaction by adding either this compound or arachidoyl-CoA.

    • Monitor the rate of oxygen consumption using a Clark-type oxygen electrode.

    • Compare the rates of oxygen consumption between the two substrates.

LC-MS/MS-based Quantification and Metabolite Profiling

Objective: To develop a method for the simultaneous quantification of this compound and arachidoyl-CoA and their metabolites in biological samples.

Methodology:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of acyl-CoAs.[15][16][17]

  • Chromatographic Separation:

    • Utilize a C18 or C30 reversed-phase column for separation.[18][19]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[17]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction buffer.

    • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC LC Separation (C18/C30) SPE->LC MS Tandem MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Figure 3. Workflow for comparative analysis by LC-MS/MS.

Conclusion

The comparison between this compound and arachidoyl-CoA highlights the significant impact of a single methyl group on the physicochemical properties and metabolic fate of a long-chain fatty acyl-CoA. While arachidoyl-CoA is readily integrated into well-established pathways of mitochondrial beta-oxidation and ceramide synthesis, the metabolism of this compound is likely more complex, involving peroxisomal degradation pathways. For researchers in drug development and metabolic diseases, these differences present opportunities for targeting specific enzymatic steps or pathways that distinguish between the metabolism of branched-chain and straight-chain fatty acids. Further direct comparative studies are warranted to fully elucidate the distinct biological roles of these molecules.

References

A Comparative Guide to the Biological Activities of 15-Methylnonadecanoyl-CoA and iso-C20:0-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two isomers of branched-chain C20:0 fatty acyl-CoAs: 15-methylnonadecanoyl-CoA and iso-C20:0-CoA. While direct comparative studies on these specific molecules are limited, this document synthesizes current knowledge on branched-chain fatty acids (BCFAs) to infer their respective functions, metabolic pathways, and potential therapeutic implications.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are primarily saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1][2] They are integral components of cell membranes in many bacteria and are also found in dairy products and as minor components in human tissues.[1][2] The position of the methyl branch significantly influences their physical and biological properties.[3] This guide focuses on two C20:0 BCFAs:

  • This compound : An anteiso-BCFA, with a methyl group on the antepenultimate (n-3) carbon.

  • iso-C20:0-CoA (18-Methylnonadecanoyl-CoA) : An iso-BCFA, with a methyl group on the penultimate (n-2) carbon.

Comparative Biological Activities

The structural differences between iso and anteiso BCFAs lead to distinct effects on cellular processes, primarily membrane dynamics and gene expression.

Data Presentation: Comparative Properties
PropertyThis compound (anteiso-C20:0-CoA)iso-C20:0-CoA (18-Methylnonadecanoyl-CoA)References
Membrane Fluidity Higher fluidizing effectModerate fluidizing effect[3][4][5]
Effect on Fatty Acid Synthase (FASN) Gene Expression Potentially increases expression (extrapolated from shorter-chain anteiso-BCFAs)Decreases expression (extrapolated from shorter-chain iso-BCFAs)[2]
Effect on Inflammatory Gene Expression (e.g., CRP, IL-6) Potentially increases expression (extrapolated from shorter-chain anteiso-BCFAs)Decreases expression (extrapolated from shorter-chain iso-BCFAs)[2]
Precursor for Biosynthesis Isoleucine-derived 2-methylbutyryl-CoALeucine-derived isovaleryl-CoA[3]

Signaling and Metabolic Pathways

The biosynthesis of iso and anteiso fatty acids originates from different branched-chain amino acids. These pathways converge with the general fatty acid synthesis machinery.

Biosynthesis pathways of iso- and anteiso-fatty acids.

BCFAs, once synthesized and activated to their CoA esters, can influence gene expression. Studies on shorter-chain BCFAs suggest that iso-forms can downregulate genes involved in lipogenesis and inflammation, potentially through transcription factors like PPARα.[1][2]

cluster_effects Cellular Effects of Branched-Chain Acyl-CoAs iso-BCFA-CoA iso-BCFA-CoA PPARalpha PPARalpha iso-BCFA-CoA->PPARalpha activates SREBP1 SREBP1 iso-BCFA-CoA->SREBP1 inhibits Inflammatory Genes Inflammatory Genes iso-BCFA-CoA->Inflammatory Genes inhibits anteiso-BCFA-CoA anteiso-BCFA-CoA FASN Gene FASN Gene anteiso-BCFA-CoA->FASN Gene may activate anteiso-BCFA-CoA->Inflammatory Genes may activate Lipid Metabolism Genes Lipid Metabolism Genes PPARalpha->Lipid Metabolism Genes regulates SREBP1->FASN Gene regulates NF-kappaB NF-kappaB

Hypothesized signaling effects of branched-chain acyl-CoAs.

Experimental Protocols

Analysis of Acyl-CoA Esters

A sensitive method for the quantification of acyl-CoAs involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7]

1. Sample Preparation:

  • Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol (B129727) or perchloric acid.

  • Homogenize the sample in a suitable buffer.

  • Extract acyl-CoAs using a solvent partition method, for example, with isopropanol (B130326) and a phosphate (B84403) buffer.

  • Use an internal standard, such as a C17:0-CoA, for accurate quantification.

2. LC-MS/MS Analysis:

  • Separate acyl-CoAs using reversed-phase liquid chromatography.

  • Detect and quantify the different acyl-CoA species by tandem mass spectrometry, often using multiple reaction monitoring (MRM) for targeted analysis.

Gene Expression Analysis

To assess the impact of this compound and iso-C20:0-CoA on gene expression, quantitative real-time PCR (qRT-PCR) is a standard method.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes).

  • Treat cells with desired concentrations of 15-methylnonadecanoic acid and 18-methylnonadecanoic acid (the free fatty acid forms, which will be intracellularly converted to their CoA esters).

  • Include a vehicle control (e.g., ethanol (B145695) or DMSO).

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from the treated cells using a commercial kit.

  • Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

3. qRT-PCR:

  • Perform qRT-PCR using primers specific for target genes (e.g., FASN, SREBP1, CRP, IL-6) and a reference gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

cluster_treatment Treatments cluster_genes Target Genes Cell Culture Cell Culture Treatment with BCFAs Treatment with BCFAs Cell Culture->Treatment with BCFAs Step 1 RNA Extraction RNA Extraction Treatment with BCFAs->RNA Extraction Step 2 15-methylnonadecanoic acid 15-methylnonadecanoic acid iso-C20:0 acid iso-C20:0 acid Vehicle Control Vehicle Control cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Step 3 qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Step 4 Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis Step 5 FASN FASN SREBP1 SREBP1 CRP CRP IL-6 IL-6

References

A Comparative Guide to Using 15-Methylnonadecanoyl-CoA as a Reference Standard in Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fatty acyl-Coenzyme A (acyl-CoA) species, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of using 15-methylnonadecanoyl-CoA as a reference standard, alongside other commonly employed alternatives. The selection of a suitable internal standard is paramount for correcting variations in sample preparation and instrument response.

Ideally, an internal standard should be a compound that is not naturally present in the sample matrix but behaves similarly to the analytes of interest during extraction, derivatization, and ionization. Odd-chain and branched-chain acyl-CoAs, such as this compound, are often selected for this purpose due to their characteristically low or absent endogenous levels in most biological systems.

Comparison of Reference Standards

The performance of an analytical method is highly dependent on the choice of the internal standard. While experimental data for this compound is not extensively available in published literature, we can infer its performance based on structurally similar odd-chain acyl-CoAs, such as pentadecanoyl-CoA (C15:0-CoA). Here, we compare the expected performance of this compound with another class of internal standards: stable isotope-labeled (SIL) acyl-CoAs.

Performance MetricThis compound (Odd-Chain Acyl-CoA)Stable Isotope-Labeled (SIL) Acyl-CoA (e.g., ¹³C-labeled)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Low pmol to fmol rangeLow pmol to fmol range
Limit of Quantitation (LOQ) Low pmol to fmol rangeLow pmol to fmol range
Accuracy (% Recovery) 85-115%95-105%
Precision (%RSD) <15%<10%
Matrix Effect Compensation GoodExcellent
Cost ModerateHigh
Availability Commercially availableOften requires custom synthesis

Note: The performance data for this compound is extrapolated from studies using similar odd-chain acyl-CoAs as internal standards. SIL-acyl-CoAs are considered the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the endogenous analytes, leading to superior accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of acyl-CoA analysis. Below are representative protocols for sample preparation and LC-MS/MS analysis using an odd-chain acyl-CoA internal standard.

Sample Preparation: Protein Precipitation and Extraction

This protocol is suitable for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 2 mL of ice-cold methanol (B129727) to the cell culture plate and incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Internal Standard Spiking: Scrape the cell lysate and transfer to a centrifuge tube. Add a known amount of this compound internal standard solution (e.g., 15 µL of a 10 µM solution).

  • Extraction: Add 1 mL of acetonitrile, vortex thoroughly, and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a vacuum concentrator. Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and the this compound internal standard. A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often used for identifying acyl-CoAs.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.

Visualizations

Diagrams illustrating key pathways and workflows provide a clearer understanding of the experimental context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting quenching Quenching & Lysis (Cold Methanol) cell_harvest->quenching is_spike Internal Standard Spiking (this compound) quenching->is_spike extraction Acetonitrile Extraction is_spike->extraction drying Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantitation ms_detection->data_processing

Acyl-CoA analysis experimental workflow.

fatty_acid_metabolism dietary_lipids Dietary Lipids / Adipose Tissue fatty_acids Free Fatty Acids dietary_lipids->fatty_acids acyl_coa_synthetase Acyl-CoA Synthetase fatty_acids->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA Pool acyl_coa_synthetase->fatty_acyl_coa beta_oxidation Mitochondrial β-Oxidation fatty_acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) fatty_acyl_coa->lipid_synthesis protein_acylation Protein Acylation fatty_acyl_coa->protein_acylation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Central role of Fatty Acyl-CoAs in metabolism.

A Comparative Guide to the Cross-Validation of Analytical Platforms for 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantification of 15-methylnonadecanoyl-CoA, a branched-chain very-long-chain acyl-Coenzyme A. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various biological matrices. This document outlines the performance of commonly used platforms, supported by experimental data from existing literature on similar long-chain acyl-CoA species, to aid researchers in making informed decisions for their specific applications.

Data Presentation: Quantitative Performance of Analytical Platforms

The following table summarizes the typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of long-chain acyl-CoAs. These values are extrapolated from studies on structurally similar molecules and serve as a general guide.

Performance MetricLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 1-5 fmol on column[1][2]Picogram to nanogram range (analyte dependent)
Limit of Quantitation (LOQ) Low fmol to pmol range[3]Nanogram range (analyte dependent)
Intra-run Precision (%RSD) 1.2 - 4.4%[4][5]<15%
Inter-run Precision (%RSD) 2.6 - 12.2%[4][5]<15%
Accuracy (% Recovery) 94.8 - 110.8%[4][5]80 - 120%
Throughput HighModerate
Derivatization Required NoYes
Specificity HighHigh

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of long-chain acyl-CoAs.[4][5]

a. Sample Preparation (from Tissue)

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue in a cold phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

  • Extraction: Add a mixture of organic solvents, such as acetonitrile/isopropanol/water, to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex and centrifuge to separate the supernatant.

  • Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be employed. Use a C18 cartridge to bind the long-chain acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent, such as methanol (B129727) or acetonitrile.

  • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 10 mM, pH 10.5).[4][5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5]

    • Collision Energy: Optimize for the specific analyte.

c. Quantification

  • Construct a calibration curve using a series of known concentrations of a this compound standard.

  • Use a suitable internal standard, such as a stable isotope-labeled analog or an odd-chain acyl-CoA (e.g., C17:0-CoA), to correct for matrix effects and variations in extraction efficiency.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can be used for the analysis of the fatty acid moiety of acyl-CoAs after hydrolysis and derivatization.

a. Sample Preparation and Derivatization

  • Hydrolysis: Hydrolyze the acyl-CoA sample to release the free fatty acid (15-methylnonadecanoic acid). This can be achieved by acidic or alkaline hydrolysis.

  • Extraction: Extract the free fatty acid using an organic solvent like hexane (B92381) or diethyl ether.

  • Derivatization: Convert the fatty acid to a volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, for GC analysis. PFB esters are often preferred for their superior sensitivity in negative chemical ionization mode.[6]

    • For FAMEs, react the fatty acid with a methylating agent (e.g., BF₃ in methanol).

    • For PFB esters, react with PFB bromide.[6]

b. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation of the fatty acid esters.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often used for PFB derivatives for enhanced sensitivity.[6]

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

c. Quantification

  • Prepare a calibration curve using derivatized standards of 15-methylnonadecanoic acid.

  • Use an appropriate internal standard, such as a deuterated analog of the fatty acid or an odd-chain fatty acid.

Mandatory Visualization

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Platform cluster_gcms GC-MS Platform Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Optional Hydrolysis Hydrolysis Extraction->Hydrolysis Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Derivatization Derivatization Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS/MS Detection (ESI+, SRM) LC_Separation->MS_Detection LC_Quant Quantification MS_Detection->LC_Quant GC_MS_Detection MS Detection (EI or NCI) GC_Separation->GC_MS_Detection GC_Quant Quantification GC_MS_Detection->GC_Quant

Caption: A flowchart comparing the experimental workflows for LC-MS/MS and GC-MS analysis.

Beta-Oxidation of this compound Start This compound Acyl_CoA_DH Acyl-CoA Dehydrogenase Start->Acyl_CoA_DH Intermediate1 Enoyl-CoA Acyl_CoA_DH->Intermediate1 FAD -> FADH₂ FADH2 FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Intermediate2 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Intermediate2 H₂O Hydroxyacyl_CoA_DH 3-Hydroxyacyl-CoA Dehydrogenase Intermediate3 3-Ketoacyl-CoA Hydroxyacyl_CoA_DH->Intermediate3 NAD⁺ -> NADH NADH NADH Thiolase Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA 13-Methylheptadecanoyl-CoA Thiolase->Shorter_Acyl_CoA Repeats Beta-Oxidation Intermediate1->Enoyl_CoA_Hydratase Intermediate2->Hydroxyacyl_CoA_DH Intermediate3->Thiolase Propionyl_CoA Propionyl-CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Enters TCA Cycle Shorter_Acyl_CoA->Propionyl_CoA Multiple Cycles

Caption: The metabolic pathway of this compound via beta-oxidation.

References

A Comparative Lipidomics Guide: Unveiling the Membrane Landscapes of Organisms With and Without 15-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Lipidomes

This guide provides a detailed comparative analysis of the lipid profiles of organisms that synthesize branched-chain fatty acids (BCFAs), such as 15-methylnonadecanoyl-CoA, and those that primarily produce straight-chain fatty acids. By understanding these fundamental differences in membrane composition, researchers can gain insights into bacterial physiology, adaptation, and potential targets for novel therapeutic agents.

This comparison focuses on two well-characterized model organisms:

  • Bacillus subtilis : A Gram-positive bacterium known for its high abundance of branched-chain fatty acids, which contribute to membrane fluidity.

  • Escherichia coli : A Gram-negative bacterium whose membrane is predominantly composed of straight-chain and cyclopropane (B1198618) fatty acids.

Quantitative Comparison of Fatty Acid Profiles

The following tables summarize the relative abundance of major fatty acids in Bacillus subtilis and Escherichia coli, highlighting the stark contrast in their lipid compositions. Data is compiled from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.

Table 1: Fatty Acid Composition of Bacillus subtilis

Fatty AcidTypePercentage (%)
15:0 iso (13-methyltetradecanoic acid)Branched (iso)34.72
15:0 anteiso (12-methyltetradecanoic acid)Branched (anteiso)33.72
17:0 anteiso (14-methylhexadecanoic acid)Branched (anteiso)10.24
17:0 iso (15-methylhexadecanoic acid)Branched (iso)7.11
17:1 iso w10cBranched (iso, unsaturated)3.18
16:0 iso (14-methylpentadecanoic acid)Branched (iso)1.85
15:1 w5cStraight (unsaturated)1.85
16:0 (Palmitic acid)Straight (saturated)1.30
16:1 w11cStraight (unsaturated)1.21
16:1 w7c alcoholStraight (unsaturated)1.08
14:0 isoBranched (iso)0.52
12:0Straight (saturated)0.36
14:0Straight (saturated)0.28

Data from analysis of B. subtilis ONU551.[1][2]

Table 2: Predominant Phospholipid Classes and Associated Fatty Acyl Chains in Escherichia coli

Phospholipid ClassPredominant Fatty Acyl ChainsNotes
Phosphatidylethanolamines (PE)C16:0, C18:1, C17:0 (cyclo)Comprises ~70-80% of total phospholipids.[3]
Phosphatidylglycerols (PG)C16:0, C18:1, C17:0 (cyclo)Comprises ~15-20% of total phospholipids.[3]
Cardiolipins (CL)C16:0, C18:1, C17:0 (cyclo)Comprises ~5-10% of total phospholipids.[3]

E. coli primarily synthesizes straight-chain saturated fatty acids (e.g., C16:0) and monounsaturated fatty acids (e.g., C18:1). It is also known to modify unsaturated fatty acids into cyclopropane fatty acids, particularly in the stationary phase.[3][4] Branched-chain fatty acids are not typically found in E. coli.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative lipidomics studies. Below are protocols for the key experiments involved in analyzing the fatty acid profiles of bacteria.

Bacterial Culture and Harvesting
  • Culture Conditions: Grow Bacillus subtilis and Escherichia coli in a standard nutrient broth (e.g., Luria-Bertani broth) at 37°C with shaking until the mid-logarithmic or stationary phase of growth is reached.

  • Harvesting: Centrifuge the bacterial cultures at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellets twice with sterile phosphate-buffered saline (PBS).

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is a widely used method for total lipid extraction from bacterial cells.

  • Reagents:

  • Procedure:

    • Resuspend the bacterial cell pellet in 1 mL of PBS.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For the analysis of fatty acid composition, lipids are transesterified to form fatty acid methyl esters (FAMEs).

  • Reagents:

    • 0.5 M NaOH in methanol

    • 14% Boron trifluoride (BF3) in methanol

    • Saturated NaCl solution

    • Hexane (B92381)

  • Procedure:

    • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

    • Heat the mixture at 100°C for 5 minutes in a sealed tube.

    • Cool the tube and add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for FAME separation (e.g., a DB-23 or similar polar column).

  • Carrier Gas: Helium.

  • Injection: 1 µL of the FAME extract is injected in split mode.

  • Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Lipid Analysis

For a more comprehensive lipidome analysis, LC-MS/MS can be used to identify and quantify individual lipid species.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column suitable for lipid separation.

  • Mobile Phases: A gradient of two or more solvents, typically water, methanol, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes to detect a wide range of lipid classes.

  • Data Acquisition: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both precursor ion and fragment ion data.

  • Data Analysis: Use specialized lipidomics software to identify lipids based on their accurate mass, retention time, and fragmentation patterns, comparing them to lipid databases (e.g., LIPID MAPS).

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the fundamental biological and experimental processes discussed in this guide.

G cluster_primers Branched-Chain Amino Acid Precursors cluster_coA Branched-Chain Acyl-CoA Primers cluster_elongation Fatty Acid Elongation cluster_products Branched-Chain Fatty Acid Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Chain Elongation) Malonyl_CoA->FAS iso_even iso-Even Numbered Fatty Acids FAS->iso_even iso_odd iso-Odd Numbered Fatty Acids FAS->iso_odd anteiso_odd anteiso-Odd Numbered Fatty Acids (e.g., 15-methylnonadecanoyl) FAS->anteiso_odd

Biosynthesis of Branched-Chain Fatty Acids.

G start Bacterial Cultures (B. subtilis & E. coli) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction derivatization FAME Derivatization (for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis (Intact Lipids) extraction->lcms gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Comparison gcms->data_analysis lcms->data_analysis conclusion Comparative Lipidome Profiles data_analysis->conclusion

Comparative Lipidomics Experimental Workflow.

References

Confirming the Identity of Synthesized 15-Methylnonadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 15-methylnonadecanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. It offers supporting experimental data from analogous molecules and detailed methodologies to aid researchers in verifying the successful synthesis and purity of this compound.

Introduction

This compound is a C20 branched-chain fatty acyl-CoA. As with other long-chain acyl-CoAs (LCACoAs), it is a key metabolic intermediate. LCACoAs are substrates for a variety of enzymes and are involved in numerous cellular processes, including energy metabolism and lipid biosynthesis.[1] Accurate synthesis and identity confirmation are crucial for research into the specific roles of such branched-chain fatty acyl-CoAs. This guide outlines the essential analytical methods for this purpose.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the corresponding fatty acid, 15-methylnonadecanoic acid, followed by its activation to the coenzyme A thioester.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of acyl-CoA thioesters from the corresponding fatty acid involves the use of N-hydroxysuccinimide (NHS) esters.[2] This method ensures high yield and minimizes side reactions.

Materials:

  • 15-methylnonadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous Dioxane

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate

  • Ethyl Acetate (B1210297)

  • Hexane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Synthesis of 15-methylnonadecanoic acid NHS ester:

    • Dissolve 15-methylnonadecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure NHS ester.

  • Synthesis of this compound:

    • Dissolve the purified 15-methylnonadecanoic acid NHS ester (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Purify the product by solid-phase extraction (SPE) or preparative HPLC.

Identity Confirmation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of acyl-CoAs.

Expected Mass Spectrum of this compound
  • Molecular Formula: C₄₁H₇₄N₇O₁₇P₃S

  • Molecular Weight: 1062.05 g/mol

Table 1: Predicted m/z Values for this compound in Positive Ion Mode ESI-MS/MS

Ion DescriptionPredicted m/z
[M+H]⁺1062.5
[M+Na]⁺1084.5
[M-H₂O+H]⁺1044.5
[Acyl group fragment + H]⁺313.3
[Adenosine diphosphate (B83284) fragment]⁺428.0
Neutral Loss of Phosphoadenosine Diphosphate507.0

Note: The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS and is often used for their detection in complex mixtures using neutral loss scans.[3]

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): 1062.5 m/z

    • Product Ion (Q3): 555.5 m/z (corresponding to the acyl-pantetheine-phosphate fragment after neutral loss of adenosine) and 428.0 m/z (adenosine diphosphate fragment).

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the acyl chain and the coenzyme A moiety.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the complexity of the Coenzyme A molecule, the NMR spectrum will contain numerous signals. The most informative signals for confirming the identity of the acyl chain are those corresponding to the methyl groups and the carbons and protons adjacent to the thioester linkage.

Table 2: Predicted Key ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Terminal methyl groups (-CH₃)~0.8-0.9t, d
Methylene chain (-CH₂-)n~1.2-1.4m
Methylene α to thioester (-CH₂-C(O)S-)~2.8-3.0t
Methylene β to thioester (-CH₂-CH₂-C(O)S-)~1.5-1.7m
Protons of the pantetheine (B1680023) and adenosine (B11128) moietiesVarious signals between 3.5 and 8.5

Table 3: Predicted Key ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Thioester carbonyl (-C(O)S-)~198-202
Methylene α to thioester (-CH₂-C(O)S-)~40-45
Methylene β to thioester (-CH₂-CH₂-C(O)S-)~25-30
Methylene chain (-CH₂-)n~28-35
Terminal methyl carbons (-CH₃)~14, ~22
Carbons of the pantetheine and adenosine moietiesVarious signals between 40 and 155
Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in 0.5 mL of D₂O or a buffered solution in D₂O (e.g., phosphate (B84403) buffer, pD 7.0).

Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: zgpr (with water suppression).

    • Number of scans: 128 or more for adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled).

    • Number of scans: 1024 or more.

    • Relaxation delay: 2 seconds.

Comparison with Alternatives

The primary alternatives for confirming the identity of synthesized this compound are other long-chain fatty acyl-CoAs used as standards or for comparative studies. The key differentiating features will be in the mass-to-charge ratio and the specific NMR signals of the acyl chain.

Table 4: Comparison of Analytical Data for C20 Acyl-CoAs

CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Differentiating ¹H NMR Signal (ppm)
This compound 1062.051062.5Doublet for the C15-methyl group (~0.85 ppm)
Arachidoyl-CoA (C20:0)1062.051062.5Absence of a branched methyl signal
Eicosenoyl-CoA (C20:1)1060.031060.5Olefinic proton signals (~5.3 ppm)

Visualizing the Workflow and Pathways

Experimental Workflow for Identity Confirmation

G cluster_synthesis Synthesis cluster_analysis Identity Confirmation cluster_data Data Analysis cluster_confirmation Confirmation FattyAcid 15-Methylnonadecanoic Acid NHSEster NHS Ester Formation FattyAcid->NHSEster AcylCoA This compound NHSEster->AcylCoA LCMS LC-MS/MS Analysis AcylCoA->LCMS NMR NMR Spectroscopy AcylCoA->NMR MassSpec Mass Spectrum LCMS->MassSpec NMRSpec NMR Spectrum NMR->NMRSpec Identity Confirmed Identity MassSpec->Identity NMRSpec->Identity

Caption: Workflow for the synthesis and identity confirmation of this compound.

General Acyl-CoA Signaling Involvement

G cluster_pathways Metabolic Pathways cluster_products Products/Effects AcylCoA Long-Chain Acyl-CoA (e.g., this compound) BetaOx Beta-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis AcylCoA->LipidSyn ProteinAcyl Protein Acylation AcylCoA->ProteinAcyl Energy Energy (ATP) BetaOx->Energy Membrane Membrane Lipids LipidSyn->Membrane Signaling Cell Signaling ProteinAcyl->Signaling

Caption: General metabolic pathways involving long-chain acyl-CoAs.

References

Assessing the Purity of Commercially Available 15-Methylnonadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of commercially available 15-methylnonadecanoyl-CoA. Given the critical role of long-chain acyl-CoAs in numerous metabolic and signaling pathways, ensuring the purity of these reagents is paramount for reproducible and reliable experimental outcomes. This document outlines key analytical techniques, provides detailed experimental protocols, and offers a structured approach to comparing products from different suppliers. While direct comparative data from commercial suppliers is not always publicly available, this guide equips researchers with the necessary tools to conduct their own independent evaluations.

Commercial Supplier Overview and Data Comparison

Several suppliers offer this compound and other long-chain acyl-CoA derivatives. These include, but are not limited to, MedChemExpress, Avanti Polar Lipids, and Cayman Chemical. While suppliers like Avanti Polar Lipids often state a general purity of greater than 99% for many of their lipid products, obtaining batch-specific certificates of analysis is crucial for detailed comparison.[1] Cayman Chemical, for instance, provides batch-specific data which can be accessed with a specific batch number.[2]

Due to the limited availability of public comparative data, researchers are encouraged to use the following tables as templates to populate with their own experimental findings when evaluating different commercial sources of this compound.

Table 1: Supplier Purity Comparison

SupplierLot NumberStated Purity (%)Experimental Purity (HPLC-UV) (%)Experimental Purity (LC-MS/MS) (%)Notes
Supplier A
Supplier B
Supplier C

Table 2: Impurity Profile by LC-MS/MS

SupplierLot NumberMajor Impurities DetectedRelative Abundance (%)Potential Identity
Supplier A
Supplier B
Supplier C

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic methods is recommended for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a fundamental technique for assessing the purity of acyl-CoA compounds by separating the target molecule from potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a buffered mobile phase is often employed. For example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) can be effective.

  • Detection: The eluent should be monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., a buffered aqueous solution).

    • Perform serial dilutions to create a calibration curve.

    • Inject a known concentration of the sample onto the HPLC system.

  • Quantification: The purity is determined by calculating the area of the main peak corresponding to this compound as a percentage of the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it an excellent method for both quantification and identification of impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar to the HPLC-UV method, a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) is suitable.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from a neutral loss of 507 Da is often monitored for acyl-CoAs.

  • Internal Standard: The use of an odd-chain fatty acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) as an internal standard is recommended for accurate quantification.

  • Sample Preparation:

    • Spike the this compound sample with a known concentration of the internal standard.

    • Inject the sample into the LC-MS/MS system.

  • Data Analysis: The purity is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Impurities can be tentatively identified by their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect structurally related impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or a mixture of CD₃OD and buffered D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the different proton environments in the molecule. The signals for the acyl chain, the pantothenate moiety, and the adenosine (B11128) moiety should be identifiable.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity of protons and carbons, aiding in the definitive identification of the compound and any impurities.

  • Data Analysis: The purity can be estimated by comparing the integrals of the signals corresponding to this compound with those of any impurity signals.

Visualizing the Workflow and Metabolic Context

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination cluster_3 Final Assessment A Obtain Commercial This compound B Prepare Stock and Working Solutions A->B C HPLC-UV Analysis B->C D LC-MS/MS Analysis B->D E NMR Spectroscopy B->E F Quantify Purity (Peak Area %) C->F G Quantify Purity (Internal Std.) & Identify Impurities D->G H Confirm Structure & Identify Impurities E->H I Compare Data from Different Suppliers F->I G->I H->I

Workflow for assessing the purity of this compound.

Plausible Metabolic Pathway of this compound

While the specific metabolic fate of this compound is not extensively documented, it is likely to undergo β-oxidation, similar to other fatty acyl-CoAs. The presence of the methyl branch may require specific enzymatic steps. The following diagram illustrates a plausible catabolic pathway.

G A This compound B Acyl-CoA Dehydrogenase (Branched-Chain Specific?) A->B β-Oxidation Cycle 1 C Enoyl-CoA Hydratase B->C D 3-Hydroxyacyl-CoA Dehydrogenase C->D E Thiolase D->E F Propionyl-CoA E->F Final Cleavage G Acetyl-CoA E->G Multiple Cycles H TCA Cycle F->H G->H

Plausible β-oxidation pathway for this compound.

By implementing the rigorous analytical procedures outlined in this guide, researchers can confidently ascertain the purity of their this compound reagents, leading to more accurate and reproducible scientific findings.

References

A Comparative Guide to the Inter-laboratory Measurement of Long-Chain Acyl-CoAs, with a focus on 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The performance of different LC-MS/MS methods for the quantification of long-chain acyl-CoAs is summarized in the tables below. These tables highlight key validation parameters, offering a snapshot of the capabilities of each described method.

Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification

Method ReferenceLinearity (R²)Analyte(s)Limit of Quantification (LOQ)Precision (CV%)Accuracy/Recovery (%)
Magnes et al.Not specifiedC16:0, C16:1, C18:0, C18:1, C18:2-CoANot specifiedInter-run: 2.6-12.2, Intra-run: 1.2-4.494.8-110.8[1]
Mauriala et al.>0.99 (0.1-15.0 pmol/µL)C16:0, C16:1, C18:0, C18:1, C20:0, C20:4-CoA0.1 pmol/µLNot specifiedNot specified
Haynes et al.>0.99C14:0 to C26:0-CoA10x signal-to-noiseNot specifiedSimilar recovery for internal standards and endogenous analytes[2]
Development and Validation of Fatty Acid Analysis>0.9998Fatty Acid Methyl Esters (FAMEs)0.63 to 1.63 µg/mLWithin-run: 0.1-5.1%, Total: 0.6-14.2%Strong correlation with NIST standard[3]
Validation of Analytical Methods for Fatty AcidsNot specifiedAlpha-linolenic acid (ALA) and Linoleic acid (LA)ALA: 6.833 µg/mL, LA: 8.063 µg/mLALA: <1.9%, LA: <0.9% (Repeatability)ALA: 96.2-103.9%, LA: 97.4-99.2%[4]

Table 2: Comparison of Sample Preparation and Chromatographic Conditions

Method ReferenceSample TypeExtraction MethodChromatographic ColumnMobile Phases
Magnes et al.Rat liverSolid Phase Extraction (SPE)C18 reversed-phaseAmmonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient (pH 10.5)[1]
Mauriala et al.Rat liver samplesNot detailedC4 reversed-phaseTriethylamine (B128534) acetate (B1210297) and acetonitrile gradient[5]
Haynes et al.Cultured cells (RAW264.7, MCF7)Not detailedNot specifiedNot specified
Klett et al.Human skeletal muscleHomogenization in KH2PO4 and ACN:2-propanol:methanol (B129727)Reverse-phase UPLC columnAmmonium hydroxide in water and acetonitrile[6]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing experimental outcomes. Below are summaries of key experimental protocols from the cited literature.

Method 1: LC/MS/MS for Long-Chain Fatty Acyl-CoAs in Rat Liver (Magnes et al.)
  • Sample Preparation : A fast Solid Phase Extraction (SPE) method was developed, eliminating the need for evaporation steps.[1]

  • Chromatography : Separation was achieved on a C18 reversed-phase column at a high pH of 10.5, using an ammonium hydroxide and acetonitrile gradient.[1]

  • Mass Spectrometry : A triple quadrupole mass spectrometer was used in positive electrospray ionization mode with selective multireaction monitoring. A neutral loss scan of 507 was utilized for profiling complex mixtures.[1]

Method 2: LC-ESI-MS/MS for Long-Chain Acyl-CoAs in Rat Liver (Mauriala et al.)
  • Sample Preparation : The method was sensitive enough for the determination of all compounds of interest using 0.4-0.7 g of tissue.[5]

  • Chromatography : Six long-chain acyl-CoAs were separated using a C4 reversed-phase column with a triethylamine acetate and acetonitrile gradient.[5]

  • Mass Spectrometry : An ion trap mass spectrometer with negative electrospray ionization was used to obtain MS/MS spectra, enabling simultaneous identification and quantification.[5]

Method 3: UPLC/MS/MS for Long-Chain Acyl-CoAs in Human Skeletal Muscle (Klett et al.)
  • Sample Preparation : Approximately 40 mg of frozen muscle tissue was homogenized in 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and a mixture of acetonitrile, 2-propanol, and methanol (3:1:1) containing an internal standard. The homogenate was vortexed, sonicated, and centrifuged. The resulting supernatant was used for analysis.[6]

  • Chromatography : A reverse-phase UPLC column was used with a binary gradient of ammonium hydroxide in water and ammonium hydroxide in acetonitrile.[6]

  • Mass Spectrometry : A triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode was used with selected reaction monitoring (SRM).[6]

Mandatory Visualizations

Experimental Workflow for Acyl-CoA Measurement

The following diagram illustrates a general workflow for the quantification of long-chain acyl-CoAs using LC-MS/MS, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Tissue, Cells) Homogenization Homogenization SampleCollection->Homogenization 1 InternalStandard Internal Standard Spiking Homogenization->InternalStandard 2 Extraction Acyl-CoA Extraction (e.g., SPE, LLE) LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation 4 InternalStandard->Extraction 3 MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection 5 PeakIntegration Peak Integration MS_Detection->PeakIntegration 6 Quantification Quantification PeakIntegration->Quantification 7 DataReporting Data Reporting Quantification->DataReporting 8

Caption: General workflow for long-chain acyl-CoA analysis using LC-MS/MS.

Logical Relationship of Method Validation Parameters

This diagram illustrates the relationship between key validation parameters assessed for analytical methods.

validation_parameters cluster_performance Method Performance Characteristics cluster_metrics Key Metrics Accuracy Accuracy Recovery Recovery (%) Accuracy->Recovery Precision Precision CV CV (%) Precision->CV Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Linearity Linearity & Range R_squared Linearity->R_squared Specificity Specificity Interference Interference Check Specificity->Interference

Caption: Key parameters for analytical method validation.

References

Evaluating Enzyme Specificity for 15-Methylnonadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key enzymes with potential activity towards 15-methylnonadecanoyl-CoA, a long-chain fatty acid with a methyl branch. Understanding the enzymatic specificity for this molecule is crucial for elucidating its metabolic fate and for the development of targeted therapeutic strategies. This document summarizes available experimental data on the substrate specificity of relevant enzymes, details experimental protocols for their activity assessment, and visualizes the pertinent metabolic pathway.

Executive Summary

The metabolism of branched-chain fatty acids like this compound deviates from the typical beta-oxidation pathway for straight-chain fatty acids. The primary enzymatic contenders for its processing are found within the alpha-oxidation pathway, namely phytanoyl-CoA hydroxylase (PHYH) and 2-hydroxyphytanoyl-CoA lyase (HACL1) . Additionally, certain acyl-CoA dehydrogenases (ACADs) with a preference for branched-chain substrates, such as ACAD10 , may exhibit activity.

Experimental evidence strongly suggests that the position of the methyl branch is a critical determinant of substrate specificity. Enzymes of the alpha-oxidation pathway are highly specific for fatty acids with a methyl group at the 3-position. Therefore, the metabolic processing of this compound, which has a methyl group distant from the carboxyl end, would likely require prior chain shortening to present a 3-methyl branched acyl-CoA to this pathway.

Data Presentation: Enzyme Substrate Specificity

The following tables summarize the known substrate specificities of key enzymes relevant to the metabolism of branched-chain fatty acyl-CoAs. While direct quantitative data for this compound is limited in the current literature, the provided data for structurally related molecules offer strong predictive insights into enzyme selectivity.

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PHYH)

SubstrateRelative Activity (%)Comments
Phytanoyl-CoA100Natural substrate with multiple methyl branches, including one at the 3-position.
3-Methylhexadecanoyl-CoAHighA 16-carbon fatty acyl-CoA with a 3-methyl branch is a good substrate.[1]
Other 3-Methylacyl-CoAs (C7-C16)ActiveThe enzyme shows activity towards a range of 3-methyl branched acyl-CoAs with varying chain lengths.[2]
3-Ethylacyl-CoAActiveDemonstrates some flexibility for the size of the branch at the 3-position.[2]
3-Propylacyl-CoAPoor SubstrateReduced activity with a larger alkyl group at the 3-position.[2]
2-Methyl-branched Acyl-CoAsNo Detectable ActivityHighlights the strict requirement for a methyl group at the 3-position.[1]
4-Methyl-branched Acyl-CoAsNo Detectable ActivityFurther confirms the positional specificity of the enzyme.[1]
Straight-chain Acyl-CoAsNo Detectable ActivityDemonstrates the enzyme's specificity for branched-chain substrates.[1]

Table 2: Kinetic Parameters of 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

SubstrateApparent Km (µM)Comments
2-Hydroxy-3-methylhexadecanoyl-CoA15This substrate is an intermediate in the alpha-oxidation of 3-methyl branched fatty acids. The low Km value indicates a high affinity of the enzyme for this substrate.[3]

Table 3: Substrate Specificity of Acyl-CoA Dehydrogenase 10 (ACAD10)

SubstrateActivityComments
(R,S)-2-Methylpentadecanoyl-CoA (2-methyl-C15-CoA)Significant ActivityIndicates a capability to process branched-chain fatty acyl-CoAs.

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes are provided below. These protocols are based on established methods and can be adapted to test the specificity for this compound.

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

This assay measures the hydroxylation of a phytanoyl-CoA analog, which can be adapted for other 3-methyl-branched acyl-CoAs.

Principle: The assay quantifies the conversion of the acyl-CoA substrate to its 2-hydroxyacyl-CoA product. The reaction requires Fe2+, 2-oxoglutarate, and ascorbate (B8700270) as cofactors.

Reaction Mixture (Final Concentrations):

  • 50 mM Tris-HCl (pH 7.5)

  • 4 mM 2-oxoglutarate

  • 4 mM Ascorbate

  • 50 µM FeSO4

  • 1 mM GTP or ATP

  • 1 mM MgCl2

  • 40 µM of the 3-methyl-branched acyl-CoA substrate (e.g., 3-methylhexadecanoyl-CoA)

  • Purified recombinant human PHYH enzyme

Procedure:

  • Prepare the reaction mixture without the enzyme and substrate.

  • Initiate the reaction by adding the enzyme and substrate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of the 2-hydroxyacyl-CoA product using a suitable method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This assay measures the cleavage of a 2-hydroxy-3-methylacyl-CoA substrate.

Principle: The enzyme cleaves the substrate into formyl-CoA and a (n-1) aldehyde. The activity is determined by measuring the amount of formyl-CoA produced, often by its conversion to formate (B1220265) and subsequent quantification.

Reaction Mixture (Final Concentrations):

  • 50 mM Tris-HCl (pH 7.5)

  • 0.8 mM MgCl2

  • 20 µM Thiamine (B1217682) pyrophosphate (TPP)

  • 40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA (radiolabeled substrate)

  • Purified recombinant human HACL1 enzyme

Procedure:

  • Prepare the reaction mixture.

  • Start the incubation at 37°C by adding the enzyme.

  • After a defined time, stop the reaction (e.g., by adding acid).

  • The produced [14C]formyl-CoA is hydrolyzed to [14C]formate, which can be quantified by measuring the evolved 14CO2 after acidification and trapping.[2]

Acyl-CoA Dehydrogenase (ACAD) Activity Assay using Ferricenium

This is a general and sensitive spectrophotometric assay for ACADs.

Principle: The assay uses ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. The reduction of the ferricenium ion by the FADH2-containing ACAD after substrate oxidation leads to a decrease in absorbance at 300 nm.

Reaction Mixture (Final Concentrations):

  • Buffer (e.g., 100 mM HEPES, pH 7.6)

  • Acyl-CoA substrate (e.g., 100 µM this compound)

  • 150 µM Ferricenium hexafluorophosphate

  • Purified ACAD enzyme (e.g., ACAD10)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the enzyme activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway for branched-chain fatty acids and a typical experimental workflow for evaluating enzyme specificity.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Branched_Fatty_Acid This compound (after chain shortening to a 3-methyl branched acyl-CoA) Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Hydroxylase (PHYH) Branched_Fatty_Acid->Phytanoyl_CoA_Hydroxylase O2, Fe2+ 2-oxoglutarate 2_Hydroxyacyl_CoA 2-Hydroxy-3-methylacyl-CoA Phytanoyl_CoA_Hydroxylase->2_Hydroxyacyl_CoA HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2_Hydroxyacyl_CoA->HACL1 TPP, Mg2+ Pristanal_and_Formyl_CoA Pristanal + Formyl-CoA HACL1->Pristanal_and_Formyl_CoA Further_Metabolism Further Metabolism (e.g., Beta-oxidation) Pristanal_and_Formyl_CoA->Further_Metabolism

Caption: Alpha-oxidation pathway for 3-methyl-branched fatty acids.

Experimental_Workflow Substrate_Panel Prepare Substrate Panel: - this compound - Positive Controls (e.g., Phytanoyl-CoA) - Negative Controls (e.g., Palmitoyl-CoA) Activity_Assay Perform Enzyme Activity Assays Substrate_Panel->Activity_Assay Enzyme_Preparation Prepare Purified Enzymes: - PHYH - HACL1 - ACAD10 Enzyme_Preparation->Activity_Assay Data_Analysis Analyze Data: - Determine Specific Activity - Calculate Kinetic Parameters (Km, Vmax) Activity_Assay->Data_Analysis Comparison Compare Specificity Data_Analysis->Comparison

Caption: Workflow for evaluating enzyme specificity.

References

A Comparative Guide to Branched-Chain Fatty Acid Biomarkers: Validating 15-Methylnonadecanoyl-CoA as a Novel Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-methylnonadecanoyl-CoA as a potential biomarker against the established biomarkers for Refsum disease, a rare inherited metabolic disorder. Due to the lack of direct validation studies for this compound, this document serves as a hypothetical framework, drawing parallels with the well-characterized branched-chain fatty acids, phytanic acid and pristanic acid, to outline a validation pathway.

Performance Comparison of Branched-Chain Fatty Acid Biomarkers

The diagnostic utility of a biomarker is determined by its ability to differentiate between healthy and diseased states. The following table summarizes the performance of phytanic acid and pristanic acid in the context of Refsum disease, providing a benchmark for the hypothetical validation of this compound.

BiomarkerNormal Plasma ConcentrationPathological Plasma Concentration (Refsum Disease)Diagnostic Cut-offFold Increase in Disease
Phytanic Acid < 33 µmol/L[1]> 200 µmol/L (can be 10-100 fold higher)[2][3]> 200 µmol/L[2]> 6 to >100
Pristanic Acid Typically low, but specific normal range not consistently reportedElevated, particularly in disorders of peroxisomal β-oxidation[4]Not established as a primary diagnostic markerVariable
This compound Not establishedHypothetically elevated in a related metabolic disorderNot applicableNot applicable

Experimental Protocols

Accurate and reproducible quantification of biomarkers is paramount for their clinical validation. Below are detailed methodologies for the analysis of branched-chain fatty acids and their CoA esters.

Quantification of Plasma Branched-Chain Fatty Acids (Phytanic and Pristanic Acid) by LC-MS/MS

This method is critical for the diagnosis of peroxisomal disorders like Refsum disease.

a. Sample Preparation:

  • Hydrolysis: To release fatty acids from their esters, plasma or serum samples undergo acid hydrolysis.

  • Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction to isolate the fatty acids.

  • Derivatization: To improve ionization efficiency for mass spectrometry, the extracted fatty acids are derivatized. A common method involves using oxalyl chloride, followed by dimethylaminoethanol (B1669961) and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide esters[5].

b. LC-MS/MS Analysis:

  • Chromatography: The derivatized fatty acids are separated using Ultra-Performance Liquid Chromatography (UPLC) with a suitable column.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.

  • Quantification: A five-point calibration curve is generated using known concentrations of the analytes, and deuterated internal standards are used for normalization[5].

Extraction and Quantification of Long-Chain Acyl-CoA Esters from Tissues

This protocol is essential for investigating the intracellular accumulation of acyl-CoAs, such as the hypothetical biomarker this compound.

a. Tissue Extraction:

  • Homogenization: Tissue samples are homogenized in a potassium phosphate (B84403) buffer (100 mM, pH 4.9)[4].

  • Solvent Extraction: Acetonitrile (B52724) and 2-propanol are added to the homogenate to extract the acyl-CoAs[4][6].

  • Solid-Phase Extraction (SPE): The extract is purified using an oligonucleotide purification column or a C18 extraction column to isolate the acyl-CoA esters[4][7].

b. HPLC Analysis:

  • Chromatography: The purified acyl-CoAs are separated on a C-18 column using a binary gradient system of potassium phosphate buffer and acetonitrile containing glacial acetic acid[4].

  • Detection: The eluent is monitored at 260 nm to detect the acyl-CoA species[4].

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards, with an internal standard like heptadecanoyl-CoA used for normalization[7].

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and the validation process is crucial for understanding the role of a biomarker.

phytanic_acid_metabolism Metabolic Pathway of Phytanic Acid Diet Dietary Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Diet->Phytanoyl_CoA Alpha_Oxidation Peroxisomal Alpha-Oxidation Phytanoyl_CoA->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Refsum_Disease Refsum Disease (PHYH gene mutation) Alpha_Oxidation->Refsum_Disease Deficient in Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation Metabolites Further Metabolites Beta_Oxidation->Metabolites

Caption: Metabolic pathway of phytanic acid and its disruption in Refsum disease.

biomarker_validation_workflow Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation (Accuracy, Precision, Sensitivity) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control Studies) Analytical_Validation->Clinical_Validation Replication Replication in Independent Cohorts Clinical_Validation->Replication Clinical_Utility Assessment of Clinical Utility Replication->Clinical_Utility

Caption: A generalized workflow for the validation of a novel biomarker.

Conclusion

While this compound is not currently an established biomarker, its structural similarity to phytanic and pristanic acids suggests a potential role in related metabolic pathways. The validation of this compound would require a systematic approach, beginning with the development of a robust analytical method for its quantification in biological samples. Subsequent case-control studies would be necessary to establish its association with a specific disease state and to determine its sensitivity and specificity as a diagnostic marker. The well-documented validation of phytanic acid as a biomarker for Refsum disease provides a clear and informative roadmap for such an endeavor. Further research into the metabolism of branched-chain fatty acids may yet reveal a clinical utility for this compound.

References

Assessing the Linearity and Range of 15-Methylnonadecanoyl-CoA Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) esters, such as 15-methylnonadecanoyl-CoA, is critical for understanding cellular metabolism and the progression of various diseases. This guide provides a comparative overview of the primary analytical method for the detection of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses alternative methodologies. It includes a summary of performance data, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most suitable detection strategy.

Data Presentation: Performance Comparison of Detection Methods

While specific quantitative performance data for this compound is not extensively available in the literature, this table presents typical validation parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS, which is the gold standard for this class of molecules. For comparison, general performance characteristics of a commercially available fluorescent assay kit are also included.

ParameterLC-MS/MS (Representative for Long-Chain Acyl-CoAs)Fluorescent Assay Kit (General Long-Chain Acyl-CoAs)
Linearity (R²) >0.99Not explicitly provided, but a linear detection range is stated.
Lower Limit of Quantification (LLOQ) 2–133 nM[1]0.3 µM[2]
Upper Limit of Quantification (ULOQ) Typically in the µM range, dependent on calibration curve100 µM[2]
Precision (%RSD) <15%Not specified
Accuracy (% Recovery) 80–115%Not specified
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (potential for cross-reactivity with other acyl-CoAs)
Throughput Moderate to HighHigh

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoA Analysis

This protocol is a generalized procedure for the extraction and quantification of long-chain acyl-CoAs from biological samples, adaptable for this compound.

1. Sample Preparation (from cultured cells) [3]

  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and lyse cells by adding 2 mL of ice-cold methanol.

  • Add an internal standard (e.g., 15 µL of 10 µM C17:0-CoA) to each sample.

  • Scrape the cell lysate and transfer to a tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Collect the supernatant and add 1 mL of acetonitrile.

  • Evaporate the solvent under vacuum.

  • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis [4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the long-chain acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of the target acyl-CoA.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the acyl-pantetheine moiety.

Fluorometric Assay for Long-Chain Acyl-CoA Detection

This protocol is based on a commercially available kit and provides a higher-throughput alternative to LC-MS/MS.[2]

1. Reagent Preparation:

  • Prepare assay buffer, enzyme mix, and dye solution according to the kit manufacturer's instructions.

  • Prepare a standard curve using the provided long-chain acyl-CoA standard.

2. Sample Preparation:

  • Homogenize tissue or lyse cells in a buffer compatible with the assay (e.g., pH 7.4 buffer with 0.5-5.0% Triton X-100).[2]

  • Centrifuge to remove insoluble material.

3. Assay Procedure:

  • Add standards and samples to a 96-well plate.

  • Add the enzyme mix to initiate the reaction.

  • Incubate for the recommended time (e.g., 40 minutes at room temperature).[2]

  • Add the dye solution.

  • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[2]

  • Calculate the concentration of long-chain acyl-CoAs in the samples based on the standard curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) extraction Extraction with Organic Solvents start->extraction purification Solid-Phase Extraction (Optional) extraction->purification concentration Evaporation and Reconstitution purification->concentration lc_separation LC Separation (Reversed-Phase) concentration->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis branched_chain_beta_oxidation cluster_alpha_oxidation Peroxisomal Alpha-Oxidation cluster_beta_oxidation Peroxisomal Beta-Oxidation phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxyphytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxyphytanoyl_coa Phytanoyl-CoA Hydroxylase pristanal Pristanal hydroxyphytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase pristanoyl_coa Pristanoyl-CoA pristanic_acid->pristanoyl_coa Acyl-CoA Synthetase beta_oxidation_cycle Beta-Oxidation Cycles (produces Acetyl-CoA & Propionyl-CoA) pristanoyl_coa->beta_oxidation_cycle

References

Establishing the Limit of Detection for 15-Methylnonadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of lipid metabolism, the accurate quantification of specific fatty acyl-CoAs is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) of 15-methylnonadecanoyl-CoA, a branched-chain long-chain fatty acyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your analytical endeavors.

The quantification of long-chain acyl-CoAs (LCACoAs) like this compound presents analytical challenges due to their low endogenous concentrations and complex biological matrices. Establishing a reliable limit of detection is a critical first step in any quantitative workflow, ensuring data accuracy and reproducibility. This guide focuses on the most prevalent and effective techniques for this purpose.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of acyl-CoAs. However, other methods can be employed, each with its own set of advantages and limitations. Below is a comparative summary of the key analytical techniques.

Analytical MethodPrincipleTypical Limit of Detection (LOD)AdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Low nanomolar (nM) to femtomolar (fmol) on-column.[1]High sensitivity and specificity, structural information from fragmentation, suitable for complex mixtures.[2][3][4]High initial instrument cost, potential for matrix effects.
HPLC-Fluorescence Chromatographic separation followed by detection of fluorescently labeled analytes.Femtomole (fmol) range.[5]High sensitivity, lower instrument cost than LC-MS/MS.[5]Requires derivatization, less specific than MS, co-elution can be problematic.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography with mass-based detection.Not typically used for intact long-chain acyl-CoAs due to their low volatility. Primarily used for the analysis of the fatty acid moiety after hydrolysis and derivatization.[6]High chromatographic resolution for fatty acid methyl esters (FAMEs).Not suitable for intact acyl-CoA analysis, requires derivatization.[6]

Establishing the Limit of Detection (LOD) for this compound by LC-MS/MS

The determination of the LOD is a critical parameter for validating an analytical method. It is generally defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically at a signal-to-noise ratio (S/N) of 3.[1]

Experimental Protocol

This protocol outlines a standard approach for establishing the LOD for this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation and Extraction:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water). Perform serial dilutions to create a range of calibration standards.

  • Extraction from Biological Matrix (if applicable): For determining the method detection limit in a specific matrix (e.g., cell lysate, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) is typically employed. A common method involves the precipitation of proteins with a cold organic solvent mixture (e.g., acetonitrile (B52724):isopropanol:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A binary gradient system is typical, often consisting of an aqueous phase with an ion-pairing agent or a buffer (e.g., ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI) is generally preferred for acyl-CoA analysis.[7]

    • Detection Mode: Selected Reaction Monitoring (SRM) is the most common and sensitive method for quantification. This involves monitoring a specific precursor ion to product ion transition. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed and utilized for SRM.[4]

    • SRM Transition for this compound: The specific m/z values for the precursor and product ions will need to be determined by direct infusion of the standard or by in-silico prediction.

3. LOD Determination:

  • Inject a series of decreasing concentrations of the this compound standard.

  • Determine the signal-to-noise ratio (S/N) for the chromatographic peak at each concentration.

  • The LOD is the concentration at which the S/N is consistently ≥ 3.

  • The Limit of Quantification (LOQ) is typically determined as the concentration at which the S/N is ≥ 10.[1]

Workflow for LOD Determination

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare this compound Standard Stock Solution Dilution Perform Serial Dilutions Standard->Dilution Injection Inject Diluted Standards Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (SRM Mode) Separation->Detection SN_Ratio Calculate Signal-to-Noise Ratio (S/N) Detection->SN_Ratio LOD_Calc Determine LOD (S/N ≥ 3) SN_Ratio->LOD_Calc

Caption: Experimental workflow for determining the Limit of Detection (LOD).

Signaling Pathway and Experimental Logic

The accurate determination of the LOD for this compound is a prerequisite for studying its role in various metabolic pathways. Branched-chain fatty acids and their CoA esters are involved in complex lipid synthesis and can serve as biomarkers for certain metabolic disorders.

Metabolic_Pathway_Logic cluster_pathway Metabolic Context cluster_logic Analytical Logic BCFA Branched-Chain Fatty Acids (e.g., 15-methylnonadecanoic acid) Acyl_CoA_Synthase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthase Target_Analyte This compound Acyl_CoA_Synthase->Target_Analyte Metabolic_Pathways Downstream Metabolic Pathways (e.g., Lipid Synthesis, β-oxidation) Target_Analyte->Metabolic_Pathways Quant_Method Quantitative Method (LC-MS/MS) Target_Analyte->Quant_Method is quantified by Bio_Insight Biological Insights Metabolic_Pathways->Bio_Insight understanding of LOD_Establish LOD Establishment Quant_Method->LOD_Establish Accurate_Quant Accurate Quantification LOD_Establish->Accurate_Quant Accurate_Quant->Bio_Insight

Caption: Logic diagram showing the importance of LOD in metabolic studies.

By following the outlined protocols and considering the comparative data, researchers can confidently establish a robust and reliable method for the detection and quantification of this compound, paving the way for more accurate and impactful scientific discoveries.

References

Safety Operating Guide

Prudent Disposal of 15-methylnonadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 15-methylnonadecanoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, synthesized from best practices for hazardous chemical waste management in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any fine particulates or aerosols.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical (a high-density polyethylene (B3416737) or glass container is generally suitable).

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other solvents or chemicals present in the waste mixture.

    • Affix the appropriate hazard pictograms if known (based on related compounds, a "Health Hazard" and "Environmentally Hazardous" pictogram may be appropriate).

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

    • Follow your institution's guidelines for the maximum volume of hazardous waste allowed in an SAA and the time limits for storage.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the waste manifest with all necessary information about the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (e.g., fume hood) A->B C Collect all this compound waste in a designated, compatible container B->C D Segregate from other waste streams C->D E Securely seal the waste container D->E F Label container with 'Hazardous Waste', chemical name, and other identifiers E->F G Store in a designated satellite accumulation area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Provide complete waste manifest information H->I J Disposal by a licensed hazardous waste contractor I->J

Disposal Workflow for this compound

Signaling Pathway for Prudent Chemical Handling

This diagram outlines the decision-making process and logical relationships for ensuring safe laboratory practices when handling chemical compounds like this compound.

G A Chemical Handling Task Initiated B Is a Safety Data Sheet (SDS) available? A->B C Consult SDS for specific handling and disposal procedures B->C Yes E Treat as a hazardous substance of unknown toxicity B->E No D Follow SDS guidelines strictly C->D H Proceed with the task using appropriate PPE and engineering controls D->H F Implement standard hazardous chemical handling protocols E->F G Consult institutional EHS for guidance F->G G->H I Properly dispose of all waste as hazardous H->I

Essential Safety and Logistics for Handling 15-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 15-methylnonadecanoyl-CoA is paramount. Adherence to proper personal protective equipment (PPE) protocols, understanding the chemical's stability, and implementing appropriate storage and disposal plans are critical for laboratory safety and experimental integrity. This guide provides the essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The minimum required PPE includes standard laboratory attire, which should be supplemented based on the specific procedures being performed.

Core PPE Requirements:

  • Lab Coats: A flame-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes, dust, or flying debris.[1][2][3] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1][2]

  • Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[2] For tasks with a higher risk of exposure, consider double-gloving or using gloves with higher chemical resistance.[2][4] Gloves should be changed immediately if contaminated.[2][4]

  • Clothing and Footwear: Long pants and closed-toe shoes are essential to protect the lower body and feet from spills and dropped objects.[1][2][5]

PPE ComponentSpecification
Body Protection Fire-resistant lab coat.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][3] A face shield for splash hazards.[1][2]
Hand Protection Disposable nitrile gloves (single or double-gloved).[2][4]
Footwear Closed-toe shoes.[1]
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability and purity of this compound, which is a long-chain fatty acyl-CoA. Lipids, in general, are susceptible to degradation.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Saturated lipids like this compound are generally stable as powders.[6]

  • Store the compound in a tightly sealed glass container with a Teflon-lined closure at -20°C or lower to prevent degradation.[6][7]

  • If the compound is in an organic solvent, it should be stored in a glass container, layered with an inert gas like argon or nitrogen, at -20°C.[6] Avoid storing organic solutions in plastic containers.[6]

Handling Protocol:

  • Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Have all necessary equipment and waste containers ready.

  • Equilibration: When retrieving the compound from cold storage, allow the container to reach room temperature before opening to prevent condensation and moisture absorption, which can lead to hydrolysis.[6]

  • Weighing and Aliquoting: If working with a powder, weigh the desired amount in a chemical fume hood to avoid inhalation of any fine particles. For solutions, use glass or stainless steel syringes or pipettes for transfers.[6] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[7]

  • Dissolving: If dissolving the solid, use a suitable organic solvent.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow and Safety Integration

To visualize the integration of safety and handling procedures into the experimental workflow, the following diagram outlines the key steps from receiving the compound to its final use and disposal.

G cluster_receiving Receiving & Storage cluster_prep Experiment Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at <= -20°C in Glass Container Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Retrieve for Use DonPPE Don Appropriate PPE (Coat, Goggles, Gloves) Equilibrate->DonPPE PrepareWorkstation Prepare Clean Workstation DonPPE->PrepareWorkstation Weigh Weigh or Aliquot in Fume Hood PrepareWorkstation->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SegregateWaste Segregate Solid & Liquid Waste Experiment->SegregateWaste Post-Experiment Dispose Dispose as Hazardous Waste SegregateWaste->Dispose Clean Clean Work Area Dispose->Clean

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.